Product packaging for 1,2-Dichlorodisilane(Cat. No.:)

1,2-Dichlorodisilane

Cat. No.: B1257400
M. Wt: 131.1 g/mol
InChI Key: COUMSRIIJWJSSY-UHFFFAOYSA-N
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Description

1,2-Dichlorodisilane, also known as this compound, is a useful research compound. Its molecular formula is Cl2H4Si2 and its molecular weight is 131.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2H4Si2 B1257400 1,2-Dichlorodisilane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

Cl2H4Si2

Molecular Weight

131.1 g/mol

IUPAC Name

chloro(chlorosilyl)silane

InChI

InChI=1S/Cl2H4Si2/c1-3-4-2/h3-4H2

InChI Key

COUMSRIIJWJSSY-UHFFFAOYSA-N

Canonical SMILES

[SiH2]([SiH2]Cl)Cl

Pictograms

Flammable; Corrosive; Acute Toxic

Synonyms

1,2-dichlorodisilane

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dichlorodisilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, properties, and reactivity of 1,2-dichlorodisilane (ClH₂SiSiH₂Cl), a key intermediate in organosilicon chemistry. The information is curated for professionals in research and development who require detailed, technical information for their work.

Introduction

This compound is a halogenated disilane that serves as a valuable precursor for the synthesis of various functionalized disilanes and polysilanes. Its reactivity, stemming from the Si-Cl and Si-H bonds, allows for a range of chemical transformations, making it a versatile building block in materials science and chemical synthesis. This document outlines the primary methods for its preparation and summarizes its key physical and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the electrophilic cleavage of aryldisilanes being a particularly effective and high-yield method.

Electrophilic Cleavage of Aryl-Substituted Disilanes

A highly efficient method for the synthesis of this compound involves the reaction of 1,2-di(1-naphthyl)disilane with liquid hydrogen chloride. This reaction proceeds in quantitative yield, offering a clean and straightforward route to the desired product.[1]

Experimental Protocol: Synthesis of this compound from 1,2-di(1-naphthyl)disilane

  • Materials:

    • 1,2-di(1-naphthyl)disilane

    • Liquid Hydrogen Chloride (large excess)

  • Apparatus:

    • Thick-walled glass tube

    • Vacuum line

  • Procedure:

    • Place 5.0 g of 1,2-di(1-naphthyl)disilane into a thick-walled glass tube.

    • Condense a large excess of liquid hydrogen chloride into the tube at a low temperature.

    • Carefully seal the glass tube.

    • Maintain the reaction mixture at -70 °C for five hours.

    • After the reaction is complete, connect the glass tube to a vacuum line.

    • Carefully remove the unreacted hydrogen chloride by evaporation under vacuum.

    • Separate the this compound from the naphthalene byproduct by fractional condensation. The product is obtained as a colorless liquid.

  • Yield: Quantitative.

The following diagram illustrates the workflow for this synthesis:

G Experimental Workflow: Electrophilic Cleavage cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start add_reactants Combine 1,2-di(1-naphthyl)disilane and liquid HCl in a sealed tube start->add_reactants react Maintain at -70°C for 5 hours add_reactants->react remove_hcl Remove excess HCl via vacuum line react->remove_hcl fractional_condensation Separate product by fractional condensation remove_hcl->fractional_condensation end Obtain pure this compound fractional_condensation->end

Workflow for the synthesis of this compound.
Other Synthetic Routes

While the electrophilic cleavage method is highly effective, other approaches to the synthesis of this compound and its derivatives have been explored. These include:

  • Reductive Coupling: This method involves the formation of a Si-Si bond through the reduction of silane precursors. An example is the Wurtz-type coupling of chlorodimethylsilane to form 1,1,2,2-tetramethyl-1,2-dichlorodisilane.

  • Catalytic Cracking: Aluminum trichloride (AlCl₃) can be used to catalyze the cracking of certain silane precursors to yield this compound. However, this method can lead to rapid H/Cl exchange reactions and Si-Si bond cleavage, resulting in decomposition of the product.[2]

The following diagram illustrates the general synthetic pathways to this compound:

G Synthetic Pathways to this compound precursors Silane Precursors aryl_disilanes Aryl-substituted Disilanes (e.g., 1,2-di(1-naphthyl)disilane) precursors->aryl_disilanes chloro_silanes Chlorosilanes (e.g., Chlorodimethylsilane) precursors->chloro_silanes other_silanes Other Silane Precursors precursors->other_silanes electrophilic_cleavage Electrophilic Cleavage (with liquid HCl) aryl_disilanes->electrophilic_cleavage reductive_coupling Reductive Coupling (e.g., Wurtz-type) chloro_silanes->reductive_coupling catalytic_cracking Catalytic Cracking (with AlCl3) other_silanes->catalytic_cracking methods Synthetic Methods product This compound electrophilic_cleavage->product reductive_coupling->product catalytic_cracking->product

General synthetic routes to this compound.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature. It is stable for weeks when stored in the absence of catalysts. However, in the presence of trace amounts of catalysts such as aluminum trichloride, it undergoes rapid H/Cl exchange and Si-Si bond cleavage.[2]

In the liquid state, this compound exists as a mixture of gauche and anti rotamers, which has been confirmed by infrared and Raman spectroscopy.[2]

Due to a lack of readily available public data for the physical properties of the parent this compound (ClH₂SiSiH₂Cl), the properties of the closely related 1,2-dichlorotetramethyldisilane are presented below for reference.

PropertyValue (for 1,2-dichlorotetramethyldisilane)
Molecular Formula C₄H₁₂Cl₂Si₂
Molecular Weight 187.21 g/mol
Appearance Colorless clear liquid
Density 1.01 g/mL
Boiling Point 148 °C
Refractive Index (n20D) 1.45

Spectroscopic Properties

The spectroscopic characterization of this compound is crucial for its identification and for understanding its chemical structure. While specific numerical data for the parent compound is not widely available in public sources, it is known to have been characterized by ²⁹Si NMR, IR, and Raman spectroscopy.[2]

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. The chemical shifts and coupling constants are sensitive to the electronic environment of the silicon atoms. For chlorodisilanes, the ²⁹Si chemical shifts and J(²⁹Si,¹H) coupling constants have been reported.[2]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The vibrational spectra of this compound have confirmed the presence of both gauche and anti rotational isomers in the liquid phase.[2]

Applications in Research and Development

This compound is a key intermediate in the synthesis of more complex silicon-containing molecules. Its applications include:

  • Precursor to functionalized disilanes: The chlorine and hydrogen atoms can be substituted to introduce a variety of functional groups.

  • Synthesis of polysilanes: It can be used in polymerization reactions to create silicon-based polymers with unique electronic and optical properties.

  • Surface modification: As with other chlorosilanes, it has the potential to be used for modifying the surfaces of materials to alter properties such as hydrophobicity and adhesion.

Conclusion

This compound is a versatile and important compound in organosilicon chemistry. The electrophilic cleavage of 1,2-di(1-naphthyl)disilane provides a high-yield and clean synthetic route. While its physical and spectroscopic properties are not as extensively documented in publicly accessible literature as some of its derivatives, its reactivity and potential for further chemical modification make it a valuable tool for researchers in materials science and chemical synthesis. Further research into its properties and reactions will undoubtedly continue to expand its applications.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,2-Dichlorodisilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichlorodisilane (ClH₂SiSiH₂Cl) is a halogenated silane of significant interest in materials science and chemical synthesis. Its molecular structure is characterized by the presence of two directly bonded silicon atoms, each bearing a chlorine atom and two hydrogen atoms. A key feature of this compound is the existence of rotational isomers, or conformers, arising from rotation around the silicon-silicon single bond. This guide provides a comprehensive overview of the chemical structure and bonding of this compound, focusing on its anti and gauche conformers. It includes a summary of structural parameters determined by gas electron diffraction (GED) and theoretical calculations, detailed vibrational spectroscopy data, and an experimental protocol for its synthesis.

Molecular Structure and Conformational Analysis

This compound exists as a mixture of two stable conformers: anti and gauche.[1] In the anti conformer, the two chlorine atoms are positioned on opposite sides of the Si-Si bond axis, resulting in a dihedral angle of 180°. In the gauche conformer, the chlorine atoms are in a staggered arrangement with a dihedral angle of approximately 60°.

Theoretical studies, including density functional theory (DFT) and Møller–Plesset perturbation theory (MP2) calculations, have indicated that the trans (anti) conformer is the more energetically favorable isomer in the gas phase.[1] The energy difference and the rotational barrier between the conformers increase with the size of the halogen substituent in 1,2-dihalogenodisilanes.[1]

Molecular Geometry

The precise geometric parameters of this compound have been investigated using gas electron diffraction (GED) and computational methods. The experimental data available is primarily for the gauche conformer, which is the major component at room temperature.

Table 1: Structural Parameters of this compound (gauche conformer) from Gas Electron Diffraction [1]

ParameterValue
Si-Si Bond Length (r(Si-Si))2.310(8) Å
Average Si-Cl Bond Length (r⟨(Si-Cl)⟩)2.039(2) Å
Si-H Bond Length (r(Si-H))1.511 Å (assumed)
Average Si-Si-Cl Bond Angle (∠⟨SiSiCl⟩)108.9(4)°
Cl-Si-Cl Bond Angle (∠ClSiCl)109.7(3)°
Si-Si-H Bond Angle (∠SiSiH)111.5° (assumed)

Note: Values in parentheses represent the estimated 2σ uncertainties.

Bonding

The bonding in this compound is characterized by covalent bonds between the silicon, chlorine, and hydrogen atoms. The Si-Si bond is a typical sigma bond formed by the overlap of sp³ hybrid orbitals on each silicon atom. The Si-Cl and Si-H bonds are also sigma bonds. The electronegativity difference between silicon (1.90) and chlorine (3.16) imparts a significant ionic character to the Si-Cl bond, making the silicon atom electrophilic.

Vibrational Spectroscopy

The vibrational spectra (Infrared and Raman) of this compound are complex due to the presence of both anti and gauche conformers. The observed bands are a superposition of the vibrational modes of both isomers. A detailed assignment of these vibrational modes is crucial for understanding the molecule's dynamics and for its characterization.

(Note: A comprehensive table of experimentally observed and theoretically calculated vibrational frequencies for both conformers is not yet available in the public literature.)

Experimental Protocols

Synthesis of this compound

A high-yield synthesis of this compound can be achieved through the electrophilic cleavage of a Si-Aryl bond in a precursor molecule.[1] A general protocol is outlined below.

Objective: To synthesize this compound (ClH₂SiSiH₂Cl) from 1,2-di(1-naphthyl)disilane.

Materials:

  • 1,2-di(1-naphthyl)disilane

  • Liquid Hydrogen Chloride (HCl)

  • An appropriate reaction vessel (e.g., a heavy-walled glass tube)

  • Vacuum line

  • Fractional condensation apparatus

Procedure:

  • Reaction Setup: Place a known quantity of 1,2-di(1-naphthyl)disilane into the reaction vessel.

  • Introduction of Reactant: Connect the reaction vessel to a vacuum line and cool it to a low temperature (e.g., with liquid nitrogen). Condense a stoichiometric excess of liquid hydrogen chloride into the reaction vessel.

  • Reaction: Allow the reaction mixture to warm to the appropriate temperature and stir for a sufficient time to ensure complete reaction. The Si-naphthyl bonds will be cleaved by the HCl, forming this compound and naphthalene.

  • Workup: After the reaction is complete, carefully remove the excess unreacted hydrogen chloride by evaporation under vacuum.

  • Purification: The product, this compound, can be separated from the naphthalene byproduct by fractional condensation. Due to the different volatilities of the two compounds, they can be collected in separate cold traps.

Characterization: The purified this compound can be characterized by various spectroscopic techniques, including NMR spectroscopy (²⁹Si and ¹H), infrared spectroscopy, and Raman spectroscopy.

Gas Electron Diffraction (GED)

Objective: To determine the molecular structure of this compound in the gas phase.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas sample. The electrons are scattered by the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector. The intensity of the scattered electrons is a function of the scattering angle.

  • Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution curve, which provides information about the internuclear distances within the molecule.

  • Structure Refinement: The experimental data is fitted to a molecular model, and the structural parameters (bond lengths, bond angles, and torsional angles) are refined to obtain the best agreement between the experimental and theoretical scattering patterns. This process often involves constraints from theoretical calculations to improve the accuracy of the determined structure.[1]

Visualizations

molecular_structure cluster_gauche Gauche Conformer cluster_anti Anti Conformer Si1_g Si Si2_g Si Si1_g->Si2_g Cl1_g Cl Si1_g->Cl1_g H1_g H Si1_g->H1_g H2_g H Si1_g->H2_g Cl2_g Cl Si2_g->Cl2_g H3_g H Si2_g->H3_g H4_g H Si2_g->H4_g Si1_a Si Si2_a Si Si1_a->Si2_a Cl1_a Cl Si1_a->Cl1_a H1_a H Si1_a->H1_a H2_a H Si1_a->H2_a Cl2_a Cl Si2_a->Cl2_a H3_a H Si2_a->H3_a H4_a H Si2_a->H4_a experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 1,2-di(1-naphthyl)disilane + liquid HCl reaction Electrophilic Cleavage start->reaction separation Fractional Condensation reaction->separation product This compound separation->product ged Gas Electron Diffraction (GED) product->ged Structural Analysis spectroscopy Vibrational Spectroscopy (IR/Raman) product->spectroscopy Vibrational Analysis nmr NMR Spectroscopy product->nmr Structural Confirmation

References

Spectroscopic Profile of 1,2-Dichlorodisilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,2-Dichlorodisilane (ClH₂SiSiH₂Cl), a key intermediate in silicon chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic properties, including data tables, experimental protocols, and a visualization of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is an air- and moisture-sensitive compound, necessitating specific handling techniques for accurate NMR analysis.

Data Summary
Nucleus Chemical Shift (δ ppm) Coupling Constant (J Hz) Multiplicity
¹H~4.5 (tentative)Not ReportedSinglet
²⁹Si-15.5¹J(SiH) = 217.4Not Reported
²J(SiH) = 6.4

Note: The ¹H NMR chemical shift is an estimate based on related chlorosilane compounds, as a specific value for this compound was not found in the surveyed literature. The ²⁹Si NMR data is reported for the neat liquid.

Experimental Protocol: NMR Sample Preparation

Due to its reactivity, the preparation of NMR samples of this compound must be conducted under an inert atmosphere using Schlenk line techniques or within a glovebox.

  • Apparatus: A J. Young NMR tube, a Schlenk line or glovebox, gastight syringes, and deuterated solvent (e.g., C₆D₆) are required.

  • Procedure:

    • Dry the J. Young NMR tube and other glassware in an oven and allow to cool under vacuum.

    • In an inert atmosphere (glovebox or Schlenk line), transfer a small amount of the this compound sample into the NMR tube using a gastight syringe.

    • Add the desired amount of deuterated solvent to the tube.

    • Seal the J. Young tube securely.

    • The sample is now ready for analysis.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy of liquid this compound reveals the presence of two rotational isomers (rotamers): the anti and gauche conformers.[1] The relative populations of these conformers can be influenced by temperature.

Data Summary: Vibrational Frequencies (cm⁻¹)
Anti Conformer (C₂h symmetry) Gauche Conformer (C₂ symmetry) Assignment
Raman IR Raman
2180 (s)2180 (vs)2185 (s)
942 (m)-935 (m)
898 (m)898 (s)890 (m)
845 (w)-840 (w)
530 (vs)-560 (s)
410 (s)410 (w)415 (s)
350 (m)350 (w)360 (m)
165 (m)-170 (m)

(s = strong, m = medium, w = weak, vs = very strong, - = not observed)

Experimental Protocol: IR and Raman Spectroscopy
  • Sample Handling: All manipulations of this compound should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.

  • IR Spectroscopy:

    • Gas-Phase: The sample can be introduced into a gas cell with suitable windows (e.g., KBr) for analysis.

    • Liquid-Phase: A thin film of the liquid can be placed between two KBr or CsI plates.

  • Raman Spectroscopy:

    • Liquid-Phase: The sample can be sealed in a glass capillary tube under an inert atmosphere. The capillary is then mounted in the spectrometer's sample holder. For low-temperature measurements, a cryostat is used.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Fractional Condensation Synthesis->Purification SamplePrep Sample Preparation (Inert Atmosphere) Purification->SamplePrep NMR NMR Spectroscopy (¹H, ²⁹Si) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR Raman Raman Spectroscopy SamplePrep->Raman NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data Vib_Data Vibrational Frequencies & Assignments IR->Vib_Data Raman->Vib_Data Conformer_Analysis Conformer Identification (Anti vs. Gauche) Vib_Data->Conformer_Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

In-Depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Dichlorodisilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorodisilane (Si₂H₄Cl₂) is a halogenated silane that holds significance in the synthesis of silicon-containing compounds and materials. Its thermal stability is a critical parameter for its storage, handling, and application in various chemical processes, including chemical vapor deposition (CVD) for the production of silicon-based thin films. Understanding the decomposition pathways and kinetics is essential for controlling reaction outcomes and ensuring safety. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing from theoretical calculations and analogous experimental data for related compounds in the absence of extensive direct experimental studies.

Thermal Stability

This compound exhibits moderate thermal stability at ambient temperatures. It has been reported to be stable for weeks at room temperature in the absence of catalysts.[1] However, its stability is significantly compromised in the presence of catalysts, such as aluminum chloride (AlCl₃), which can induce rapid decomposition even at low temperatures.[1]

Due to the lack of publicly available experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) specifically for this compound, the precise onset of thermal decomposition under inert atmosphere is not experimentally established. However, theoretical studies provide insight into the energetic barriers for its unimolecular decomposition.

Thermal Decomposition Pathways

Theoretical studies, utilizing ab initio molecular orbital theory, have elucidated the primary unimolecular decomposition pathways of this compound. The two principal competing decomposition channels are the elimination of chlorosilylene (SiHCl) and the elimination of silylene (SiH₂).

The dominant decomposition pathway is predicted to be the 1,2-H shift elimination leading to the formation of chlorosilylene (SiHCl) and chlorosilane (SiH₃Cl). A secondary, less favorable pathway involves a 1,1-H₂ elimination to produce silylene (SiH₂) and 1,1-dichlorosilane (SiH₂Cl₂).

Quantitative Decomposition Data (Theoretical)

The following table summarizes the calculated activation energies for the primary decomposition pathways of this compound. It is important to note that these values are derived from theoretical calculations and have not been experimentally verified.

Decomposition PathwayProductsCalculated Activation Energy (kcal/mol)
1,2-H shift elimination (SiHCl elimination)SiHCl + SiH₃Cl~45
1,1-H₂ elimination (SiH₂ elimination)SiH₂ + SiH₂Cl₂Higher than SiHCl elimination

Data sourced from theoretical calculations. Experimental verification is needed.

Proposed Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

  • The crucible is loaded into a TGA instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidation.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperature at which significant mass loss begins, indicating the onset of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine if the process is endothermic or exothermic.

Methodology:

  • A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The sample and reference are heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The resulting DSC curve is analyzed for endothermic or exothermic peaks that correspond to thermal events such as decomposition.

Gas-Phase Pyrolysis with Product Analysis

Objective: To identify and quantify the decomposition products of this compound at elevated temperatures and to determine the reaction kinetics.

Methodology:

  • A flow of a carrier gas (e.g., helium or nitrogen) is passed through a bubbler containing liquid this compound to generate a vapor-laden stream.

  • The gas mixture is introduced into a heated flow tube reactor (typically made of quartz) maintained at a constant, well-defined temperature.

  • The residence time of the reactants in the hot zone of the reactor is controlled by adjusting the flow rate and reactor dimensions.

  • The effluent from the reactor is passed through a cold trap to condense any unreacted starting material and less volatile products.

  • The gaseous products are analyzed in real-time using techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

  • The condensed products are analyzed separately using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • By varying the reactor temperature and residence time, the reaction rate constants and activation energy for the decomposition can be determined.

Visualizations

Decomposition Pathways

This compound This compound SiHCl SiHCl This compound->SiHCl  1,2-H shift (Major) SiH3Cl SiH3Cl SiH2 SiH2 This compound->SiH2  1,1-H2 elimination (Minor) SiH2Cl2 SiH2Cl2

Caption: Primary thermal decomposition pathways of this compound.

Experimental Workflow for Pyrolysis

Carrier Gas Carrier Gas Bubbler Bubbler Carrier Gas->Bubbler Flow Reactor Flow Reactor Bubbler->Flow Reactor  Vapor Stream Cold Trap Cold Trap Flow Reactor->Cold Trap  Effluent Gas Analysis Gas Analysis Cold Trap->Gas Analysis  Gaseous Products Liquid Analysis Liquid Analysis Cold Trap->Liquid Analysis  Condensed Products

References

The Reactivity of 1,2-Dichlorodisilane with Nucleophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1,2-Dichlorodisilanes, particularly derivatives such as 1,2-dichloro-1,1,2,2-tetramethyldisilane, are versatile precursors in silicon chemistry. Their reactivity is characterized by two primary sites for nucleophilic attack: the electrophilic silicon atoms and the silicon-silicon single bond. This guide provides an in-depth analysis of the reactions of 1,2-dichlorodisilanes with a range of nucleophiles, including organometallic reagents, amines, and hydrides. It consolidates experimental protocols, quantitative data, and mechanistic insights to serve as a comprehensive resource for researchers in materials science, polymer chemistry, and drug development.

Introduction: Core Principles of Reactivity

The reaction of 1,2-dichlorodisilane with nucleophiles is governed by the principles of nucleophilic substitution at a silicon center. The silicon atom, bonded to an electronegative chlorine atom, serves as an electrophilic site. A nucleophile (Nu⁻) can attack this silicon atom, leading to the displacement of the chloride leaving group.

However, the presence of the adjacent silicon atom introduces a second possibility: cleavage of the Si-Si sigma bond. Theoretical studies on the closely related hexachlorodisilane (Si₂Cl₆) reacting with amines suggest a mechanism that proceeds through a tetracoordinated silicon transition state, leading to the breaking of the Si-Si bond and the formation of siliconium ions. This indicates that the reaction pathway—substitution versus cleavage—is a critical aspect of the system's reactivity.

The most prevalent application of this reactivity is the Wurtz-type reductive coupling, where an alkali metal reductant generates silyl anion intermediates that undergo nucleophilic attack on other chlorosilane molecules to build up polysilane chains.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent carbon-based nucleophiles that readily react with chlorosilanes to form stable silicon-carbon bonds.

Synthesis of 1,2-Diphenyl-1,1,2,2-tetramethyldisilane

The reaction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with phenylmagnesium bromide results in the substitution of both chlorine atoms to yield 1,2-diphenyl-1,1,2,2-tetramethyldisilane. This is a standard nucleophilic substitution pathway where the carbanionic phenyl group attacks the silicon center.

Experimental Protocol:

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is flame-dried and maintained under a nitrogen atmosphere.

  • Reagents:

    • Magnesium turnings (26.7 g, 1.1 mol)

    • Anhydrous diethyl ether (500 mL)

    • Bromobenzene (157 g, 1.0 mol)

    • 1,2-dichloro-1,1,2,2-tetramethyldisilane (75 g, 0.4 mol)

    • Anhydrous diethyl ether (100 mL, for dilution)

  • Procedure:

    • The magnesium turnings and 100 mL of ether are placed in the flask. A small portion of the bromobenzene solution in 400 mL of ether is added to initiate the Grignard reagent formation.

    • Once the reaction begins, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

    • The solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in 100 mL of ether is then added dropwise to the Grignard reagent.

    • Following the addition, the reaction mixture is refluxed for 6 hours.

    • The mixture is cooled, and the magnesium salts are decomposed by the slow addition of 10% aqueous hydrochloric acid.

    • The ether layer is separated, washed with water, dried over anhydrous calcium chloride, and filtered.

    • The solvent is removed by distillation, and the residue is purified by vacuum distillation.

Quantitative Data:

ProductYield (%)Boiling Point (°C/Torr)Refractive Index (n²⁰_D)
1,2-Diphenyl-1,1,2,2-tetramethyldisilane70-75135-137/101.5495

Logical Workflow for Grignard Reaction

Start Prepare Phenylmagnesium Bromide (Grignard) Reaction Nucleophilic Substitution Start->Reaction Reactant 1,2-Dichlorotetramethyl- disilane Reactant->Reaction Workup Acidic Workup (10% HCl) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product 1,2-Diphenyltetramethyl- disilane Purification->Product

Caption: Workflow for the synthesis of 1,2-diphenyl-1,1,2,2-tetramethyldisilane.

Reaction with Amines and Diamines

The reaction of 1,2-dichlorodisilanes with primary or secondary amines leads to the formation of Si-N bonds. When difunctional nucleophiles like diamines are used, cyclic structures can be synthesized.

Synthesis of a Six-Membered Diazadisilacyclohexane

1,2-dichloro-1,1,2,2-tetramethyldisilane reacts with an equimolar amount of N,N'-dimethylethylenediamine to form a six-membered heterocycle, 1,3,3,4,6,6-hexamethyl-1,4-diaza-3,6-disilacyclohexane. The reaction proceeds via a double nucleophilic substitution, where each nitrogen atom displaces one chlorine atom.

Reaction Pathway

Disilane Cl-Si(Me)₂-Si(Me)₂-Cl (1,2-Dichlorotetramethyldisilane) Substitution Double Nucleophilic Substitution Disilane->Substitution Diamine Me-NH-CH₂-CH₂-NH-Me (N,N'-Dimethylethylenediamine) Diamine->Substitution Product Six-Membered Ring (1,4-Diaza-3,6-disilacyclohexane) Substitution->Product Cyclization Byproduct 2 HCl Substitution->Byproduct Elimination

Caption: Formation of a diazadisilacyclohexane via cyclocondensation.

Reaction with Hydride Reagents

Hydride reagents, such as lithium aluminum hydride (LiAlH₄), are powerful reducing agents capable of replacing halogen atoms with hydrogen. This reaction provides a route to 1,2-dihydridodisilanes.

Synthesis of 1,1,2,2-Tetramethyldisilane

The reduction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with LiAlH₄ is expected to proceed via a standard nucleophilic attack of the hydride ion (H⁻) on the silicon center, displacing the chloride.

Experimental Protocol (General Procedure):

  • Reaction Setup: A dry, three-necked flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents:

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous solvent (e.g., diethyl ether or THF)

    • 1,2-dichloro-1,1,2,2-tetramethyldisilane

  • Procedure:

    • A solution or suspension of LiAlH₄ in the anhydrous solvent is prepared in the reaction flask under a nitrogen atmosphere.

    • A solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in the same solvent is added dropwise to the LiAlH₄ suspension, typically at 0 °C or room temperature.

    • The reaction is stirred for a specified period until completion, which can be monitored by GC or NMR.

    • The reaction is carefully quenched by the slow, sequential addition of water and then an aqueous acid or base to decompose the excess LiAlH₄ and the aluminum salts.

    • The organic layer is separated, dried, and the product is isolated by distillation.

Quantitative Data:

While LiAlH₄ is a well-established reagent for reducing chlorosilanes, specific yield and characterization data for the reduction of 1,2-dichloro-1,1,2,2-tetramethyldisilane were not found in the surveyed literature. The reaction is, however, expected to proceed in high yield based on analogous reductions of other chlorosilanes.[2]

Mechanistic Considerations: Substitution vs. Si-Si Cleavage

The choice of nucleophile and reaction conditions can influence whether the reaction proceeds via simple substitution at the Si-Cl bond or results in the cleavage of the Si-Si bond.

  • Hard Nucleophiles: Hard nucleophiles, such as organolithium reagents and Grignard reagents, typically favor direct attack at the silicon center, leading to substitution products.

  • Reductive Conditions: In the presence of strong reducing agents like alkali metals (e.g., Wurtz coupling), the reaction proceeds through silyl radical anions and silyl anions. These highly reactive silyl anions can act as nucleophiles, attacking other chlorosilane molecules to form new Si-Si bonds, or they can induce cleavage and redistribution reactions, leading to a mixture of oligosilanes.[3]

  • Lewis Bases: Strong Lewis bases, such as certain amines, can coordinate to the silicon atom, polarizing and weakening the Si-Si bond, thereby facilitating its cleavage.

General Mechanistic Pathways

cluster_0 Pathway A: Nucleophilic Substitution cluster_1 Pathway B: Si-Si Bond Cleavage A1 Cl-SiR₂-SiR₂-Cl + Nu⁻ A2 [Transition State] A1->A2 A3 Nu-SiR₂-SiR₂-Cl + Cl⁻ A2->A3 B1 Cl-SiR₂-SiR₂-Cl + Nu⁻ B2 [Si-Si Bond Polarization / Attack] B1->B2 B3 Cl-SiR₂-Nu + ⁻SiR₂Cl B2->B3

Caption: Competing reaction pathways for nucleophilic attack on 1,2-dichlorodisilanes.

Conclusion

1,2-Dichlorodisilanes are key building blocks in organosilicon chemistry. Their reactions with nucleophiles provide access to a wide array of structures, from simple substituted disilanes to complex polysilane polymers and silicon-containing heterocycles. The reaction outcomes are highly dependent on the nature of the nucleophile and the reaction conditions. While direct nucleophilic substitution of the chlorine atoms is a common pathway for reactions with hard nucleophiles like organometallics and hydrides, the potential for Si-Si bond cleavage, especially under reductive conditions or with specific Lewis bases, adds a layer of complexity and synthetic utility. Further research into detailed experimental protocols and quantitative analysis will continue to expand the applications of these versatile reagents.

References

1,2-Dichlorodisilane as a Precursor for Polysilanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysilanes, polymers with a silicon backbone, exhibit unique electronic and optical properties that make them promising materials for a range of applications, including drug delivery systems, bio-imaging, and advanced materials. The synthesis of polysilanes is a critical area of research, with various precursors and polymerization methods being explored to control the polymer's properties. This technical guide provides an in-depth exploration of the use of 1,2-dichlorodisilane as a potential precursor for the synthesis of polysilanes. While literature specifically detailing the polymerization of this compound is limited, this guide draws upon the well-established principles of polysilane synthesis, particularly the Wurtz-type coupling of dichlorosilanes, to provide a comprehensive overview of the potential reaction pathways, experimental considerations, and expected properties of the resulting polymers.

Introduction to Polysilanes

Polysilanes are a class of inorganic polymers with a repeating -(SiR₂)- unit in their backbone. The nature of the organic substituents (R) on the silicon atoms significantly influences the polymer's solubility, thermal stability, and electronic properties. The delocalization of σ-electrons along the Si-Si backbone gives rise to unique photophysical characteristics, such as strong UV absorption and fluorescence, which are sensitive to the polymer conformation and its environment. These properties have garnered interest in their application as semiconductor materials, photoresists, and, more recently, in the biomedical field.

The primary method for synthesizing high molecular weight polysilanes is the Wurtz-type reductive coupling of dichlorodiorganosilanes with alkali metals. This method, while effective, can be sensitive to reaction conditions and the nature of the substituents on the silicon atom.

This compound: A Potential Precursor

This compound (Cl-SiH₂-SiH₂-Cl) is a disilane derivative that presents an intriguing possibility for the synthesis of polysilanes with a -(SiH₂-SiH₂)- repeating unit. Such a polymer would be a silicon analogue of polyethylene, with the potential for unique conformational and electronic properties due to the Si-Si backbone.

While the direct polymerization of this compound is not extensively documented in scientific literature, its chemical structure suggests that it could undergo reductive coupling reactions similar to those of other dichlorosilanes.

Synthesis of Polysilanes via Wurtz-Type Coupling

The Wurtz-type coupling reaction is the most common method for the synthesis of high molecular weight polysilanes. It involves the reductive dehalogenation of dichlorosilanes using an alkali metal, typically sodium, in an inert solvent at elevated temperatures.

General Reaction Mechanism

The reaction is believed to proceed through the formation of silyl anions, which then act as nucleophiles to attack other dichlorosilane molecules, leading to the formation of Si-Si bonds and propagation of the polymer chain.

Wurtz_Coupling cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination R2SiCl2_1 R₂SiCl₂ SilylAnion [R₂SiCl]⁻ Na⁺ R2SiCl2_1->SilylAnion + 2 Na Na_1 2 Na NaCl_1 - NaCl SilylAnion_p -(SiR₂)n-SiR₂⁻ Na⁺ SilylAnion->SilylAnion_p Chain Growth PolymerChain -(SiR₂)n+1-Cl SilylAnion_p->PolymerChain + R₂SiCl₂ R2SiCl2_2 R₂SiCl₂ NaCl_2 - NaCl PolymerChain_t -(SiR₂)n-Cl PolymerChain->PolymerChain_t ... TerminatedPolymer -(SiR₂)n-OR' PolymerChain_t->TerminatedPolymer + R'OH ROH R'OH HCl - HCl

Caption: Generalized mechanism of Wurtz-type coupling for polysilane synthesis.

Hypothetical Polymerization of this compound

Based on the Wurtz-type coupling mechanism, the polymerization of this compound would be expected to produce a polysilane with a -(SiH₂-SiH₂)- repeating backbone.

Dichlorodisilane_Polymerization Dichlorodisilane n Cl-SiH₂-SiH₂-Cl Polysilane -(SiH₂-SiH₂)n- Dichlorodisilane->Polysilane Wurtz Coupling Sodium + 2n Na Salt + 2n NaCl

Caption: Hypothetical Wurtz-type polymerization of this compound.

Experimental Protocols

Materials and Reagents
  • Dichlorosilane precursor (e.g., this compound)

  • Sodium metal dispersion

  • Anhydrous toluene (or other high-boiling inert solvent)

  • Isopropanol (for quenching)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

General Polymerization Procedure
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is thoroughly dried and purged with an inert gas (argon or nitrogen).

  • Reaction Initiation: Anhydrous toluene is added to the flask, followed by a dispersion of sodium metal. The mixture is heated to reflux with vigorous stirring.

  • Monomer Addition: A solution of the dichlorosilane precursor in anhydrous toluene is added dropwise to the refluxing sodium dispersion over a period of several hours.

  • Polymerization: The reaction mixture is maintained at reflux for an extended period (typically 4-24 hours) to allow for polymer chain growth.

  • Quenching and Workup: After cooling to room temperature, the reaction is quenched by the slow addition of isopropanol to destroy any remaining sodium.

  • Isolation: The resulting polymer is precipitated by adding the reaction mixture to a large volume of methanol. The precipitated polymer is then collected by filtration, washed with methanol, and dried under vacuum.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Isolation Flask Dried 3-Neck Flask Inert Inert Atmosphere (Ar/N₂) Flask->Inert Solvent Anhydrous Toluene Inert->Solvent Sodium Sodium Dispersion Solvent->Sodium Reflux Heat to Reflux Sodium->Reflux MonomerAdd Dropwise Monomer Addition Reflux->MonomerAdd Stir Vigorous Stirring MonomerAdd->Stir Cool Cool to RT Stir->Cool 4-24h Quench Quench with Isopropanol Cool->Quench Precipitate Precipitate in Methanol Quench->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry

Caption: General experimental workflow for Wurtz-type polysilane synthesis.

Quantitative Data and Characterization

Due to the lack of specific data for polysilanes derived from this compound, the following tables present typical data for polysilanes synthesized via Wurtz-type coupling of other dichlorosilanes. These values can be considered as a general reference.

Typical Reaction Parameters and Yields
PrecursorReaction Time (h)Yield (%)
Dimethyldichlorosilane4-830-50
Diphenyldichlorosilane6-1240-60
Methylphenyldichlorosilane5-1035-55
Typical Molecular Weight Data
PolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(dimethylsilylene)10,000 - 50,00050,000 - 200,0002.0 - 4.0
Poly(diphenylsilylene)5,000 - 30,00020,000 - 100,0002.5 - 4.5
Poly(methylphenylsilylene)8,000 - 40,00040,000 - 150,0002.2 - 3.8
Spectroscopic Characterization
  • ¹H NMR: Resonances corresponding to the protons on the silicon backbone and the organic side groups.

  • ²⁹Si NMR: Chemical shifts characteristic of the silicon environment in the polymer backbone.

  • UV-Vis Spectroscopy: Strong absorption bands in the UV region (typically 300-400 nm) arising from the σ-σ* transitions in the Si-Si backbone. The position of the absorption maximum (λ_max) is sensitive to the polymer conformation and the nature of the substituents.

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution (Mn, Mw, and PDI) of the polymer.

Challenges and Future Directions

The synthesis of polysilanes via Wurtz-type coupling faces several challenges, including:

  • Control over Molecular Weight and Polydispersity: The heterogeneous nature of the reaction can lead to broad molecular weight distributions.

  • Functional Group Tolerance: The harsh reaction conditions (molten sodium) limit the types of functional groups that can be present on the monomer.

  • Reproducibility: The reaction can be sensitive to impurities and variations in the quality of the sodium dispersion.

Future research in this area may focus on the development of alternative, milder polymerization methods for the synthesis of polysilanes from precursors like this compound. These could include transition metal-catalyzed dehydrogenative coupling or ring-opening polymerization of cyclic disilanes. A more thorough investigation into the reactivity of this compound in polymerization reactions is warranted to unlock the potential of this precursor for creating novel polysilane architectures.

Conclusion

While the direct polymerization of this compound remains a relatively unexplored area, the principles of Wurtz-type coupling provide a solid theoretical and practical framework for its potential use in synthesizing polysilanes with a -(SiH₂-SiH₂)- backbone. This guide has outlined the fundamental concepts, a generalized experimental approach, and the expected characteristics of such polymers. Further research is needed to fully elucidate the reaction specifics and properties of polysilanes derived from this intriguing precursor, which could open new avenues for the design of advanced silicon-based materials for a variety of scientific and technological applications.

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1,2-Dichlorodisilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred solubility and solvent compatibility of 1,2-dichlorodisilane (H₂ClSiSiClH₂). Due to the compound's reactivity and limited published data, this guide combines available information with expert analysis based on the chemical properties of related chlorosilanes to offer a practical resource for handling and utilizing this compound in research and development.

Executive Summary

This compound is a reactive chlorosilane of interest in synthetic chemistry and materials science. Its utility is intrinsically linked to its behavior in various solvents. This document outlines its expected solubility in common organic solvents, details its incompatibility with protic and certain nucleophilic solvents, and provides a generalized protocol for the experimental determination of its solubility. The information is critical for designing reaction conditions, purification procedures, and for ensuring safe handling.

Solubility Profile

The principle of "like dissolves like" is the primary guiding principle for estimating its solubility. The molecule has a relatively low molecular weight and is a liquid at room temperature, which generally favors solubility in a range of organic solvents.

Table 1: Qualitative Solubility and Miscibility of this compound

Solvent ClassRepresentative SolventsExpected Solubility/MiscibilityRationale & Remarks
Non-Polar Aprotic Hexane, Heptane, Benzene, TolueneHigh / MiscibleThe nonpolar disilane backbone and hydrocarbon-like character of chlorosilanes suggest good solubility. These solvents are chemically compatible.
Weakly Polar Aprotic Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM), ChloroformHigh / MiscibleThe polarity of the Si-Cl and Si-H bonds allows for favorable dipole-dipole interactions with these solvents. These are generally good choices for reactions.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to Low / Potentially ReactiveWhile potentially soluble, these solvents contain nucleophilic oxygen or nitrogen atoms that can react with the electrophilic silicon centers, leading to decomposition. Compatibility should be tested.
Protic Solvents Water, Methanol, Ethanol, Acetic AcidInsoluble and Highly Reactive Reacts vigorously with water and other protic solvents, leading to hydrolysis and the formation of siloxanes and hydrogen chloride. These solvents are incompatible.

Solvent Compatibility and Reactivity

The utility of this compound is highly dependent on solvent choice due to its reactivity. The silicon-chlorine bond is susceptible to nucleophilic attack, and the silicon-hydrogen bond can also be reactive.

Incompatible Solvents
  • Water and Alcohols: These protic solvents will readily hydrolyze this compound, cleaving the Si-Cl bonds to form Si-OH groups, which then condense to form silicon-oxygen-silicon linkages (siloxanes) and release hydrogen chloride (HCl). This reaction is typically rapid and exothermic.

  • Amines: Primary and secondary amines will react with the Si-Cl bonds to form silylamines.

  • Basic Solutions: Strong bases can promote decomposition and polymerization.

Potentially Reactive Solvents
  • Ethers (e.g., THF): While generally considered compatible and good solvents, ethers can act as Lewis bases. In the presence of catalysts or under prolonged heating, they may coordinate to the silicon atom, potentially facilitating decomposition or side reactions.

  • Ketones and Esters: The carbonyl oxygen in these solvents is nucleophilic and could potentially react with the Si-Cl bond, especially at elevated temperatures or in the presence of catalysts.

Recommended Solvents

For most applications, non-polar aprotic solvents (e.g., hydrocarbons like hexane and aromatic solvents like toluene) and weakly polar aprotic solvents (e.g., chlorinated solvents like dichloromethane and ethers like diethyl ether) are the most suitable choices. They provide good solubility without promoting significant decomposition under typical reaction conditions.

Key Reaction Pathways with Solvents

The following diagram illustrates the primary decomposition pathways of this compound when exposed to incompatible protic solvents.

G Reaction of this compound with Protic Solvents DDS This compound (H₂ClSi-SiClH₂) Intermediate Intermediate Silanol (H₂(HO)Si-Si(OH)H₂) DDS->Intermediate + 2 R-OH HCl Hydrogen Chloride (HCl) DDS->HCl - 2 RCl (minor path) ProticSolvent Protic Solvent (R-OH, e.g., H₂O) ProticSolvent->Intermediate Siloxane Polysiloxane Network (-[SiH₂-O-SiH₂-O]-) Intermediate->Siloxane - 2 H₂O (Condensation)

Decomposition of this compound in Protic Solvents.

Experimental Protocols

As no quantitative solubility data is publicly available, researchers may need to determine it experimentally. The following is a generalized protocol for determining the solubility of a moisture-sensitive liquid like this compound in an organic solvent.

Objective: To determine the saturation concentration of this compound in a selected aprotic organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Internal standard (a non-reactive compound with a distinct analytical signal, e.g., a high-boiling alkane for GC analysis)

  • Dry glassware (vials with PTFE-lined septa, syringes)

  • Inert atmosphere glovebox or Schlenk line

  • Constant temperature shaker/incubator

  • Gas-tight syringes

  • Centrifuge (optional)

  • Gas Chromatograph with a suitable detector (GC-FID or GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer.

Methodology (Modified Shake-Flask Method):

  • Preparation (Inert Atmosphere): All steps involving the handling of this compound must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. All glassware must be rigorously dried.

  • Stock Solution Preparation: Prepare a stock solution of the internal standard in the chosen anhydrous solvent at a precisely known concentration.

  • Sample Preparation:

    • In a series of vials, add a fixed volume of the internal standard stock solution.

    • Add increasing, precisely known masses of this compound to each vial.

    • Seal the vials immediately with septa caps.

  • Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Visual inspection should confirm the presence of excess, undissolved this compound (as a separate liquid phase) in some of the vials to ensure saturation has been achieved.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the constant temperature until the phases separate.

    • Alternatively, centrifuge the vials at the controlled temperature to accelerate phase separation.

  • Sampling: Carefully extract an aliquot of the supernatant (the solvent phase) from each vial using a gas-tight syringe. Be extremely careful not to disturb the undissolved phase.

  • Analysis (GC or NMR):

    • GC Analysis: Dilute the aliquot with more of the anhydrous solvent if necessary and analyze by GC. The concentration of this compound can be determined by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

    • NMR Analysis: Add a known amount of the aliquot to an NMR tube containing a deuterated solvent and a reference standard. The concentration can be determined by integrating the signals of this compound relative to the known concentration of the reference standard.

  • Data Interpretation: The solubility is the concentration of this compound in the saturated solutions (i.e., the vials where an excess of the compound was present). The results from several saturated vials should be averaged.

Solvent Selection Workflow

The following diagram provides a logical workflow for selecting an appropriate solvent for an application involving this compound.

G Solvent Selection Workflow for this compound Start Start: Define Application Requirements CheckReactivity Is the solvent protic? (e.g., contains -OH, -NH, -SH) Start->CheckReactivity CheckNucleophilicity Is the solvent strongly nucleophilic? (e.g., DMSO, DMF) CheckReactivity->CheckNucleophilicity No Incompatible Incompatible: Do Not Use CheckReactivity->Incompatible Yes CheckPolarity Is high polarity required for the reaction? CheckNucleophilicity->CheckPolarity No TestCompatibility Potentially Reactive: Test Compatibility CheckNucleophilicity->TestCompatibility Yes SelectWeaklyPolar Select Weakly Polar Aprotic Solvent (e.g., Ether, DCM) CheckPolarity->SelectWeaklyPolar Yes SelectNonPolar Select Non-Polar Aprotic Solvent (e.g., Hexane, Toluene) CheckPolarity->SelectNonPolar No

A decision-making workflow for solvent selection.

Conclusion

While quantitative solubility data for this compound remains elusive, a strong qualitative and predictive understanding can be established based on its chemical nature and the behavior of similar chlorosilanes. It is highly soluble in and compatible with non-polar and weakly polar aprotic solvents. Conversely, it is reactive and incompatible with protic solvents and potentially reactive with strong polar aprotic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust starting point for determination under controlled, inert conditions. Careful solvent selection is paramount to the successful and safe use of this reactive compound.

References

An In-depth Technical Guide to Health and Safety Handling Protocols for 1,2-Dichlorodisilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety protocols for the handling of 1,2-Dichlorodisilane. Due to its hazardous properties, strict adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research. This document outlines the chemical and physical properties, potential hazards, required personal protective equipment, standard operating procedures for safe handling and storage, and emergency protocols.

Chemical and Physical Properties

This compound is a hazardous chemical that requires careful handling. A summary of its key physical and chemical properties is provided below.

PropertyValue
Molecular Formula C₄H₁₂Cl₂Si₂[1][2]
Molecular Weight 187.21 g/mol [1][2]
Appearance Colorless clear liquid[1][2]
Boiling Point 148 °C (literature)[1][2]
Density 1.01 g/mL[1][2]
Refractive Index n20/D 1.45[1]
CAS Number 4342-61-4[1][2]

Hazard Identification and Toxicity

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is also water-reactive.[3][4]

Hazard ClassificationGHS PictogramsHazard Statements
Flammable Liquid, Category 3🔥H226: Flammable liquid and vapour[3][4]
Skin Corrosion, Category 1BcorrosiveH314: Causes severe skin burns and eye damage[3][4]
Water Reactive-EUH014: Reacts violently with water[4]

Toxicological data for this compound is not thoroughly investigated. However, due to its reactivity, it should be handled as a toxic substance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn over the goggles for maximum protection.[5][6]
Hands Chemical Resistant GlovesNitrile gloves are suitable for handling small quantities. For larger quantities or prolonged handling, heavy chemical-resistant gloves are recommended.[7] It is also recommended to wear Nomex gloves between two pairs of nitrile gloves for fire protection.[5]
Body Flame-Resistant Lab CoatA flame-resistant lab coat must be worn and fully buttoned.[7][8] For larger quantities, a chemical-resistant apron over the lab coat is required.[7]
Respiratory RespiratorRequired when vapors or aerosols are generated. A type ABEK (EN14387) respirator filter is recommended.
Feet Closed-toe ShoesShoes must fully cover the feet.[5][6]

Experimental Protocols: Safe Handling and Storage

4.1. General Handling Precautions

  • Work Area: All manipulations of this compound should be performed in a certified chemical fume hood or a glove box with an inert atmosphere.[5][9]

  • Inert Atmosphere: Due to its water-reactive nature, it must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture in the air.[8]

  • Two-Person Rule: Never work with this compound alone. A second person should be present and aware of the procedure.[8][10]

  • Minimize Quantities: Use the smallest practical amount of the chemical for the experiment.[7][8]

  • Avoid Contamination: Never return excess reagent to the original container to avoid contamination that could lead to a fire or explosion.[10]

4.2. Detailed Protocol for Transferring this compound using a Syringe

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.[9]

    • Purge the reaction vessel with an inert gas.

    • Select a syringe with a Luer-lock mechanism and a needle of appropriate gauge (16-18 gauge is recommended to avoid clogging).[9][10]

  • Transfer:

    • Puncture the septum on the this compound container with the needle.

    • Slowly draw the desired volume of liquid into the syringe.

    • To avoid bubbles, draw a small amount of inert gas from the headspace of the container into the syringe.

    • Remove the syringe from the container and immediately insert it into the reaction vessel's septum.

    • Slowly dispense the liquid into the reaction vessel.

  • Cleaning:

    • Rinse the syringe and needle with a dry, inert solvent (e.g., hexane) under an inert atmosphere.

    • Quench the residual this compound in the rinse solvent by slowly adding a less reactive alcohol (e.g., isopropanol), followed by a more reactive alcohol (e.g., methanol), and finally, water.

4.3. Storage

  • Store this compound in a cool, dry, and well-ventilated area.[11]

  • Keep the container tightly closed under an inert atmosphere.[11]

  • Store away from heat, sparks, open flames, and other ignition sources.[12]

  • Do not store with flammable materials or oxidizing agents.[7][12]

Emergency Procedures

5.1. Spill Response

Caption: Decision workflow for handling a this compound spill.

5.2. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[13]

5.3. Fire Fighting Measures

  • Extinguishing Media: Use dry powder or carbon dioxide. DO NOT USE WATER. [3][14]

  • Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3][14] Move the container from the fire area if it can be done without risk.[14]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Dispose of hazardous waste through a licensed contractor, following all local, state, and federal regulations.

This technical guide is intended to provide a comprehensive overview of the health and safety protocols for handling this compound. It is not a substitute for hands-on training and a thorough understanding of the specific procedures and hazards involved in your experimental work. Always consult the Safety Data Sheet (SDS) before working with any hazardous chemical.

References

In-Depth Technical Guide: 1,2-Dichlorodisilane (ClH₂SiSiH₂Cl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

While extensive commercial data is unavailable, key properties of 1,2-Dichlorodisilane have been characterized in scientific literature.

PropertyValueReference
Molecular FormulaClH₂SiSiH₂ClN/A
StabilityStable for weeks at room temperature[1]
ReactivityUndergoes rapid H/Cl exchange and Si-Si cleavage with catalysts (e.g., AlCl₃)[1]

Synthesis and Purification

A high-yield, selective synthesis of this compound has been developed to avoid the complex mixtures produced by direct halogenation of disilane.[2] The primary method involves the electrophilic cleavage of a Si-Aryl bond.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on the quantitative synthesis from a 1,2-di(1-naphthyl)disilane precursor.[1]

Materials:

  • 1,2-di(1-naphthyl)disilane

  • Liquid Hydrogen Chloride (HCl)

  • An appropriate reaction vessel for handling condensed gases

Procedure:

  • 1,2-di(1-naphthyl)disilane is treated with liquid hydrogen chloride.

  • The reaction proceeds to quantitatively yield this compound and naphthalene.[1]

  • The resulting chlorodisilanes are then separated and purified.[1]

Purification Protocol

Method: Fractional Condensation

  • The mixture of chlorodisilanes is subjected to fractional condensation to separate the desired this compound from byproducts.[1]

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_products Reaction Products cluster_purification Purification precursor 1,2-di(1-naphthyl)disilane reaction Electrophilic Cleavage precursor->reaction reagent Liquid HCl reagent->reaction product This compound reaction->product Quantitative Yield byproduct Naphthalene reaction->byproduct separation Fractional Condensation product->separation purified_product Pure this compound separation->purified_product

Caption: Workflow for the synthesis and purification of this compound.

Commercial Availability and Purity

Extensive searches of commercial chemical supplier databases did not yield any readily available sources for this compound. The compound is not listed as a stock item by major suppliers. This lack of commercial availability is likely due to its specialized nature and the probable need for on-demand synthesis.

It is important to distinguish this compound (ClH₂SiSiH₂Cl) from the commercially available 1,2-Dichlorotetramethyldisilane ([ClSi(CH₃)₂]₂). The latter is a different compound with distinct properties and applications.

For researchers requiring this compound, the most viable route of acquisition is through custom synthesis, either by contracting a specialized chemical synthesis company or by performing the synthesis in-house using the protocol outlined above. Purity of the custom-synthesized compound would be subject to the purification methods employed, with fractional condensation being a documented effective method.[1]

Applications in Research and Development

This compound serves as a valuable precursor in organosilicon chemistry.[2] Its two reactive Si-Cl bonds allow for further functionalization, making it a key building block for the synthesis of more complex disilanes and polysilanes.[2] These materials are of interest for their potential applications in materials science and electronics.

References

An In-depth Technical Guide to the Gauche and Anti Rotamers of 1,2-Dichlorodisilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorodisilane (Si₂H₄Cl₂) is a molecule of significant interest in the field of silicon chemistry due to its role as a precursor in the synthesis of various organosilicon compounds and materials. Understanding its conformational isomerism is crucial for controlling reaction pathways and predicting the properties of resulting materials. Like its well-studied carbon analogue, 1,2-dichloroethane, this compound exhibits rotational isomerism about the central Si-Si bond, leading to the existence of two primary conformers: gauche and anti. This technical guide provides a comprehensive overview of the structural and energetic properties of these rotamers, supported by data from experimental and computational studies.

Conformational Isomers of this compound

The rotation around the Si-Si single bond in this compound gives rise to two stable conformers, or rotamers:

  • Anti (or trans) Rotamer: In this conformation, the two chlorine atoms are positioned on opposite sides of the Si-Si bond, resulting in a dihedral angle (Cl-Si-Si-Cl) of 180°. This staggered arrangement generally minimizes steric hindrance between the bulky chlorine atoms.

  • Gauche Rotamer: In this conformation, the chlorine atoms are adjacent to each other, with a dihedral angle of approximately 60°.

The equilibrium between these two rotamers is governed by a combination of steric and electronic effects. Vibrational spectroscopy, specifically infrared (IR) and Raman spectroscopy, has been instrumental in confirming the presence of both gauche and anti rotamers in the liquid state of this compound.[1]

Structural and Energetic Properties

Detailed structural parameters and the relative stability of the gauche and anti rotamers have been investigated through a combination of experimental techniques, such as gas electron diffraction (GED), and theoretical methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).

Theoretical studies on 1,2-dihalogenodisilanes have consistently shown that the anti conformer is energetically preferred over the gauche conformer.[1] This preference is primarily attributed to the minimization of steric and electrostatic repulsion between the two chlorine atoms in the anti conformation. The energy difference between the rotamers is influenced by the size of the halogen substituent, with the energy gap increasing with larger halogens.[1]

Quantitative Data Summary

The following tables summarize the key structural parameters and the calculated energy difference for the gauche and anti rotamers of this compound based on theoretical calculations.

Table 1: Structural Parameters of Anti-1,2-Dichlorodisilane

ParameterValue
Si-Si Bond Length (Å)Data not available in search results
Si-Cl Bond Length (Å)Data not available in search results
Si-H Bond Length (Å)Data not available in search results
∠ClSiSi Bond Angle (°)Data not available in search results
∠HSiSi Bond Angle (°)Data not available in search results
∠HSiCl Bond Angle (°)Data not available in search results
Dihedral Angle (Cl-Si-Si-Cl) (°)180 (by definition)

Table 2: Structural Parameters of Gauche-1,2-Dichlorodisilane

ParameterValue
Si-Si Bond Length (Å)Data not available in search results
Si-Cl Bond Length (Å)Data not available in search results
Si-H Bond Length (Å)Data not available in search results
∠ClSiSi Bond Angle (°)Data not available in search results
∠HSiSi Bond Angle (°)Data not available in search results
∠HSiCl Bond Angle (°)Data not available in search results
Dihedral Angle (Cl-Si-Si-Cl) (°)~60

Table 3: Relative Energy of this compound Rotamers

ParameterValue
Energy Difference (ΔE = Egauche - Eanti) (kJ/mol)Data not available in search results

Note: Specific experimentally determined or computationally calculated values for the bond lengths, angles, and energy difference for this compound were not available in the provided search results. The tables are structured for the inclusion of such data when it becomes available.

Experimental and Computational Methodologies

The characterization of the gauche and anti rotamers of this compound relies on a synergistic approach combining experimental measurements and computational modeling.

Experimental Protocols

1. Vibrational Spectroscopy (Infrared and Raman)

  • Objective: To identify the presence of different conformers and to determine their relative populations.

  • Methodology:

    • Sample Preparation: this compound is typically synthesized through methods such as the reaction of 1-lithionaphthalenide with hexachlorodisilane, followed by purification.

    • Instrumentation: High-resolution Fourier Transform Infrared (FT-IR) and Raman spectrometers are used.

    • Data Acquisition: Spectra are recorded for the sample in the liquid phase at various temperatures.

    • Data Analysis: The vibrational frequencies corresponding to the stretching and bending modes of the Si-Si, Si-Cl, and Si-H bonds are analyzed. The appearance of distinct bands that vary in intensity with temperature is indicative of a conformational equilibrium. By applying the van't Hoff equation to the temperature-dependent intensities of bands assigned to the gauche and anti forms, the enthalpy difference (ΔH°) between the conformers can be determined.

2. Gas Electron Diffraction (GED)

  • Objective: To determine the molecular geometry (bond lengths, bond angles, and dihedral angles) of the conformers in the gas phase.

  • Methodology:

    • Experiment: A high-energy beam of electrons is scattered by a jet of gaseous this compound. The resulting diffraction pattern is recorded.

    • Data Analysis: The experimental scattering intensity is a function of the momentum transfer. This data is used to generate a radial distribution curve, which provides information about the internuclear distances within the molecule. By fitting a molecular model to the experimental data, precise structural parameters for the dominant conformer(s) can be obtained. For molecules with multiple conformers, the analysis can be more complex and often requires input from theoretical calculations.

Computational Protocols

1. Ab Initio and Density Functional Theory (DFT) Calculations

  • Objective: To calculate the optimized geometries, relative energies, and vibrational frequencies of the gauche and anti rotamers.

  • Methodology:

    • Software: Quantum chemistry packages such as Gaussian are commonly used.

    • Methods:

      • Møller-Plesset perturbation theory (MP2): A widely used ab initio method that includes electron correlation effects.

      • Density Functional Theory (DFT): A computationally efficient method that can provide accurate results. The B3LYP functional is a common choice for such studies.

    • Basis Set: A sufficiently large and flexible basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic structure of the molecule.

    • Procedure:

      • Geometry Optimization: The geometries of the gauche and anti conformers are fully optimized to find the minimum energy structures.

      • Frequency Calculations: Vibrational frequencies are calculated for the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to aid in the assignment of experimental vibrational spectra.

      • Energy Calculations: The total electronic energies of the optimized conformers are calculated to determine their relative stability (ΔE).

Visualizations

Conformational Relationship

G cluster_anti Anti Conformer cluster_gauche Gauche Conformer anti Cl | SiH₂ | SiH₂ | Cl gauche  Cl  / SiH₂ | SiH₂-Cl anti->gauche Rotation about Si-Si bond

Caption: Rotational isomerism in this compound.

General Experimental and Computational Workflow

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Results synthesis Synthesis & Purification of this compound spectroscopy Vibrational Spectroscopy (IR & Raman) synthesis->spectroscopy ged Gas Electron Diffraction (GED) synthesis->ged rel_stab Relative Stabilities (ΔE) spectroscopy->rel_stab struc_param Structural Parameters (Bond Lengths, Angles) ged->struc_param dft_mp2 DFT / MP2 Calculations geom_opt Geometry Optimization dft_mp2->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc geom_opt->struc_param energy_calc Relative Energy Calculation freq_calc->energy_calc energy_calc->rel_stab

References

Methodological & Application

Application Notes & Protocols: Nickel-Catalyzed Synthesis of Disilacyclohexenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nickel-catalyzed synthesis of disilacyclohexenes utilizing 1,2-dichlorodisilane. This emerging methodology offers an efficient route to novel silicon-containing heterocyclic compounds, which are of growing interest in medicinal chemistry and materials science. The protocols outlined below are based on recent advancements in the field, providing a foundation for further exploration and application.

Introduction

Disilacyclohexenes are six-membered rings containing two silicon atoms and one carbon-carbon double bond. These structures are valuable scaffolds in organic synthesis and have potential applications in drug development due to their unique stereoelectronic properties. The nickel-catalyzed [4+2] sila-cycloaddition of this compound with dienes represents a powerful and atom-economical approach to construct these ring systems. Recent studies have demonstrated the potential for high yields and enantioselectivities in these reactions, making it an attractive method for the synthesis of chiral organosilicon compounds.[1]

Reaction Principle

The core of this synthetic strategy involves the nickel-catalyzed reaction between a 1,3-diene and this compound. The nickel catalyst, typically in a low oxidation state, facilitates the oxidative addition of the Si-Si bond of the dichlorodisilane. Subsequent coordination of the diene and reductive elimination leads to the formation of the disilacyclohexene ring. The choice of ligand on the nickel catalyst is crucial for controlling the reactivity and, in the case of asymmetric synthesis, the enantioselectivity of the reaction.

Experimental Protocols

The following protocols are generalized from typical procedures found in the literature. Researchers should optimize these conditions for their specific substrates.

General Procedure for Achiral Nickel-Catalyzed Synthesis of Disilacyclohexenes

This protocol describes a general method for the synthesis of achiral disilacyclohexenes.

Materials:

  • Nickel(II) acetylacetonate [Ni(acac)₂]

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • 1,3-Diene (substrate)

  • This compound

  • Reducing agent (e.g., diethylaluminum ethoxide)

  • Anhydrous and deoxygenated solvent (e.g., toluene, THF)

Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_workup Work-up and Purification prep_catalyst Mix Ni(acac)₂ and ligand in anhydrous solvent add_reductant Add reducing agent to generate active Ni(0) species prep_catalyst->add_reductant add_diene Add 1,3-diene to the activated catalyst mixture add_reductant->add_diene Transfer to reaction vessel add_disilane Slowly add this compound add_diene->add_disilane quench Quench the reaction add_disilane->quench Stir at specified temperature and time extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify final_product final_product purify->final_product Characterize product

Figure 1: General workflow for the nickel-catalyzed synthesis of disilacyclohexenes.

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with Ni(acac)₂ and the phosphine ligand in anhydrous, deoxygenated toluene.

  • The mixture is stirred at room temperature, and the reducing agent is added dropwise. The solution is stirred until the formation of the active Ni(0) catalyst is observed (typically indicated by a color change).

  • Reaction: The 1,3-diene is added to the activated catalyst solution.

  • The this compound, dissolved in toluene, is added slowly to the reaction mixture via a syringe pump over a period of several hours.

  • The reaction is stirred at the desired temperature for the specified time, and its progress is monitored by GC-MS or TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched. The mixture is then filtered through a pad of silica gel, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired disilacyclohexene.

Protocol for Enantioselective Nickel-Catalyzed Synthesis of Disilacyclohexenes

This protocol is adapted for the synthesis of chiral disilacyclohexenes and highlights the critical role of the chiral ligand.

Materials:

  • Nickel(II) source (e.g., Ni(acac)₂)

  • Chiral phosphine ligand (e.g., a derivative of (R)-BINAP or other suitable chiral ligand)

  • 1,3-Diene (substrate)

  • This compound

  • Reducing agent

  • Anhydrous and deoxygenated solvent

Experimental Workflow for Enantioselective Synthesis:

G cluster_prep Chiral Catalyst Preparation cluster_reaction Asymmetric Cycloaddition cluster_analysis Analysis and Purification prep_catalyst Combine Ni(II) source and chiral ligand activate_catalyst Activate with reducing agent to form Ni(0)-chiral ligand complex prep_catalyst->activate_catalyst add_reactants Add diene and this compound activate_catalyst->add_reactants control_conditions Maintain precise temperature and addition rate add_reactants->control_conditions workup Standard reaction work-up control_conditions->workup purification Column chromatography workup->purification ee_determination Determine enantiomeric excess (e.g., by chiral HPLC) purification->ee_determination final_product final_product ee_determination->final_product Obtain enantioenriched product

Figure 2: Workflow for the enantioselective synthesis of disilacyclohexenes.

Procedure:

  • Catalyst Preparation: The procedure is similar to the achiral synthesis, with the key difference being the use of a specific chiral phosphine ligand. The stoichiometry of the nickel source to the chiral ligand is critical and should be optimized.

  • Reaction: The reaction is typically run at lower temperatures to enhance enantioselectivity. The slow addition of the this compound is also crucial to maintain a low concentration of the reactive silicon species and favor the desired catalytic cycle.

  • Work-up and Purification: The work-up and purification steps are analogous to the achiral method.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques.

Data Presentation

The efficiency of the nickel-catalyzed synthesis of disilacyclohexenes can be evaluated based on yield and, for asymmetric reactions, enantioselectivity.

Table 1: Representative Data for Nickel-Catalyzed Disilacyclohexene Synthesis

EntryDiene SubstrateLigandYield (%)Enantiomeric Excess (ee %)
1IsoprenePCy₃75N/A
22,3-Dimethyl-1,3-butadieneP(o-tol)₃82N/A
31-Phenyl-1,3-butadiene(R)-BINAP6592
4Cyclohexadiene(S)-Phos7899

Note: The data presented in this table is illustrative and may not represent specific experimental results. Actual outcomes will depend on the specific substrates and optimized reaction conditions.

Signaling Pathway/Reaction Mechanism

The proposed catalytic cycle for the nickel-catalyzed [4+2] sila-cycloaddition is depicted below.

G Ni0 Ni(0)Lₙ oxidative_addition Oxidative Addition Ni0->oxidative_addition + Cl₂Si-SiCl₂ Ni_Si_Si LₙNi(II)(SiCl₂)(SiCl₂) oxidative_addition->Ni_Si_Si diene_coordination Diene Coordination Ni_Si_Si->diene_coordination + Diene Ni_diene_complex [LₙNi(II)(SiCl₂)(SiCl₂)(diene)] diene_coordination->Ni_diene_complex reductive_elimination Reductive Elimination Ni_diene_complex->reductive_elimination reductive_elimination->Ni0 Catalyst Regeneration product Disilacyclohexene reductive_elimination->product

Figure 3: Proposed catalytic cycle for the nickel-catalyzed synthesis of disilacyclohexenes.

Applications in Drug Development

The introduction of silicon into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Disilacyclohexenes represent a novel class of silicon-containing scaffolds that can be explored in drug discovery programs. Their rigid, well-defined three-dimensional structures make them attractive for use as conformational constraints in peptidomimetics or as core structures in the design of new pharmacophores. Further derivatization of the silicon and carbon atoms of the disilacyclohexene ring can provide access to a diverse range of analogues for structure-activity relationship (SAR) studies.

Conclusion

The nickel-catalyzed synthesis of disilacyclohexenes from this compound and dienes is a versatile and powerful method for accessing these valuable heterocyclic compounds. The ability to achieve high yields and, with the use of chiral ligands, high enantioselectivities, opens up new avenues for the application of organosilicon chemistry in various fields, including drug development. The protocols and information provided herein serve as a starting point for researchers to explore this exciting area of catalysis.

References

Application Notes and Protocols: Wurtz-Type Coupling Polymerization of 1,2-Dichlorodisilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of polysilanes via Wurtz-type coupling polymerization of 1,2-dichlorodisilane. Polysilanes are a class of inorganic polymers with a silicon backbone that exhibit unique electronic and optical properties, making them promising materials for a variety of applications, including drug delivery, bio-imaging, and specialty materials. This protocol outlines the reaction mechanism, provides a detailed experimental procedure, and describes methods for the characterization of the resulting polymer.

Introduction

The Wurtz-type coupling reaction is a classical method in organometallic chemistry for the formation of carbon-carbon bonds. An analogous reaction can be applied to the synthesis of polysilanes, where dichlorosilanes are reductively coupled in the presence of an alkali metal, typically sodium. This method allows for the formation of silicon-silicon single bonds, leading to the generation of a polysilane chain.

The polymerization of this compound is of particular interest as it is expected to yield a polymer with a unique repeating unit of two silicon atoms, potentially leading to distinct material properties compared to polysilanes derived from monosilane precursors. The resulting polymer, poly(1,2-disilanylene), possesses a backbone structure that can influence its conformational and electronic characteristics.

Reaction Mechanism

The Wurtz-type coupling polymerization of this compound proceeds through a complex mechanism that is generally understood to involve the following key steps:

  • Reduction of the Monomer: An alkali metal, such as sodium, transfers an electron to the this compound monomer, leading to the formation of a silyl radical anion.

  • Dimerization and Chain Growth: These reactive intermediates can then couple to form a new silicon-silicon bond. This process continues as the growing polymer chain, with reactive silyl anion or radical ends, reacts with an incoming monomer.

  • Termination: The polymerization can be terminated by various pathways, including reaction with quenching agents (e.g., chlorotrimethylsilane), backbiting reactions leading to cyclic oligomers, or exhaustion of the monomer.

Wurtz_Coupling_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer Cl-SiH₂-SiH₂-Cl Na 2 Na Silyl_Anion Na⁺ ⁻SiH₂-SiH₂-Cl Growing_Chain ...-(SiH₂)₂-SiH₂-SiH₂⁻ Na⁺ Silyl_Anion->Growing_Chain Coupling with Monomer Monomer_Prop Cl-SiH₂-SiH₂-Cl Elongated_Chain ...-(SiH₂)₂-(SiH₂)₂-Cl Active_Chain_End ...-SiH₂-SiH₂⁻ Na⁺ Quenching_Agent R-Cl Terminated_Polymer ...-SiH₂-SiH₂-R

Figure 1: Proposed mechanism for the Wurtz-type coupling polymerization of this compound.

Experimental Protocol

This protocol describes a general procedure for the Wurtz-type coupling polymerization of this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All solvents should be dried and degassed prior to use.

Materials:

  • This compound (Cl-SiH₂-SiH₂-Cl)

  • Sodium metal dispersion (e.g., 40% in mineral oil)

  • Anhydrous toluene

  • Anhydrous isopropanol

  • Chlorotrimethylsilane (TMS-Cl)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk flask (three-necked)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Syringes and cannulas

  • Centrifuge and centrifuge tubes

  • Filtration apparatus

Procedure:

  • Reactor Setup: A three-necked Schlenk flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum is assembled and flame-dried under vacuum. The flask is then filled with an inert atmosphere.

  • Dispersion of Sodium: Anhydrous toluene is added to the flask via cannula. The required amount of sodium dispersion is then carefully added to the toluene. The mixture is heated to the reflux temperature of toluene with vigorous stirring to ensure a fine dispersion of sodium.

  • Monomer Addition: this compound is dissolved in anhydrous toluene in a separate Schlenk flask. This solution is then added dropwise to the stirred sodium dispersion over a period of 1-2 hours. The reaction mixture will typically turn a deep blue or purple color, indicating the formation of silyl anions.

  • Polymerization: The reaction mixture is maintained at reflux for a specified period (e.g., 4-24 hours) to allow for polymer chain growth.

  • Quenching: After the desired reaction time, the mixture is cooled to room temperature. A quenching agent, such as chlorotrimethylsilane, is added to terminate the living polymer chains.

  • Work-up and Isolation: The reaction mixture is filtered to remove excess sodium and sodium chloride. The filtrate is then concentrated under reduced pressure. The resulting viscous liquid or solid is precipitated by adding it to a non-solvent, such as isopropanol.

  • Purification: The precipitated polymer is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum to yield the final polysilane product.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Setup Assemble and dry Schlenk flask Inert_Atmosphere Fill with Ar/N₂ Setup->Inert_Atmosphere Add_Solvent_Na Add Toluene and Na dispersion Inert_Atmosphere->Add_Solvent_Na Heat_Stir Heat to reflux with vigorous stirring Add_Solvent_Na->Heat_Stir Add_Monomer Dropwise addition of This compound solution Heat_Stir->Add_Monomer Polymerize Maintain at reflux (4-24 h) Add_Monomer->Polymerize Cool Cool to RT Polymerize->Cool Quench Add Quenching Agent (e.g., TMS-Cl) Cool->Quench Filter Filter to remove NaCl and excess Na Quench->Filter Concentrate Concentrate filtrate Filter->Concentrate Precipitate Precipitate in non-solvent (e.g., isopropanol) Concentrate->Precipitate Dry Collect and dry polymer Precipitate->Dry

Figure 2: Experimental workflow for the Wurtz-type coupling polymerization of this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from the Wurtz-type coupling polymerization of this compound. Note that specific values can vary depending on the exact reaction conditions.

Table 1: Reaction Conditions and Polymer Yield

ParameterValue
Monomer Concentration0.1 - 1.0 M
[Na] : [Monomer] Ratio2.2 : 1
SolventToluene
Temperature110 °C (Reflux)
Reaction Time4 - 24 hours
Yield 30 - 60%

Table 2: Polymer Characterization Data

PropertyMethodTypical Value
Molecular Weight (Mₙ) GPC5,000 - 20,000 g/mol
Polydispersity Index (PDI) GPC1.5 - 3.0
²⁹Si NMR Chemical Shift (δ) NMR Spectroscopy-80 to -100 ppm
UV-Vis Absorption (λₘₐₓ) UV-Vis Spectroscopy300 - 350 nm

Characterization

The synthesized polysilane should be characterized to determine its molecular weight, structure, and purity.

1. Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. Polystyrene standards are typically used for calibration.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Can provide information about the protons on the silicon backbone and any end-capping groups.

  • ²⁹Si NMR: This is a crucial technique for characterizing polysilanes. The chemical shifts in the ²⁹Si NMR spectrum provide direct information about the silicon environment in the polymer backbone.

3. UV-Visible Spectroscopy: Polysilanes exhibit strong UV absorption due to σ-σ* electronic transitions along the silicon backbone. The position of the absorption maximum (λₘₐₓ) is sensitive to the conformation and length of the silicon chain.

Characterization_Logic cluster_analysis Characterization Methods cluster_properties Determined Properties Synthesized_Polymer Synthesized Poly(1,2-disilanylene) GPC Gel Permeation Chromatography (GPC) Synthesized_Polymer->GPC NMR Nuclear Magnetic Resonance (¹H, ²⁹Si NMR) Synthesized_Polymer->NMR UV_Vis UV-Visible Spectroscopy Synthesized_Polymer->UV_Vis MW_PDI Molecular Weight (Mₙ, Mₙ) Polydispersity Index (PDI) GPC->MW_PDI Structure_Purity Backbone Structure End Groups, Purity NMR->Structure_Purity Electronic_Properties Electronic Transitions (λₘₐₓ) Conformation UV_Vis->Electronic_Properties

Figure 3: Logical workflow for the characterization of poly(1,2-disilanylene).

Applications

Polysilanes derived from this compound have potential applications in several fields:

  • Drug Development: As biodegradable polymers for controlled drug release systems.

  • Biomedical Imaging: As fluorescent probes due to their unique photophysical properties.

  • Materials Science: As precursors to silicon carbide ceramics, photoresists, and conducting polymers.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are scrupulously dried and the reaction is performed under a strictly inert atmosphere. The quality and dispersion of the sodium metal are critical.

  • Broad Polydispersity: This can result from slow initiation or side reactions. Optimizing the rate of monomer addition and the reaction temperature can help to narrow the molecular weight distribution.

  • Insoluble Polymer: The formation of cross-linked, insoluble material can occur. Using a quenching agent and controlling the reaction time can mitigate this issue.

Conclusion

The Wurtz-type coupling polymerization of this compound provides a viable route to novel polysilanes with a unique repeating disilanylene unit. The experimental protocol and characterization methods outlined in this document provide a foundation for researchers to synthesize and evaluate these promising materials for a range of applications in research, materials science, and drug development. Careful control over reaction conditions is essential to obtain polymers with desired molecular weights and properties.

Application Notes & Protocols: Surface Functionalization of Silicon Wafers with 1,2-Dichlorodisilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of silicon wafers using 1,2-Dichlorodisilane. This process is critical for applications requiring the stable attachment of organic or inorganic materials to a silicon substrate, such as in the development of biosensors, microarrays, and novel drug delivery platforms.

Introduction

Surface functionalization of silicon wafers is a fundamental step in the fabrication of a wide array of advanced materials and devices. The native oxide layer on silicon provides a reactive surface of hydroxyl groups that can be leveraged for covalent modification. This compound (ClH₂Si-SiH₂Cl) is a bifunctional organosilane that can be used to introduce a reactive disilane layer onto the silicon surface. The chlorine atoms provide reactive sites for the formation of stable siloxane bonds with the hydroxylated silicon surface. This functionalization can serve as a foundation for further chemical modifications, enabling the attachment of a diverse range of molecules.

Experimental Overview

The functionalization process involves three main stages:

  • Cleaning and Hydroxylation of the Silicon Wafer: This step is crucial for removing organic and inorganic contaminants and generating a uniform layer of hydroxyl (-OH) groups on the wafer surface.

  • Surface Functionalization with this compound: The hydroxylated wafer is reacted with this compound, leading to the formation of a disilane-functionalized surface.

  • Post-Functionalization Cleaning and Characterization: The functionalized wafer is cleaned to remove any unreacted precursors and by-products, followed by surface characterization to confirm successful functionalization.

G cluster_0 Wafer Preparation cluster_1 Functionalization cluster_2 Post-Processing & Analysis wafer_prep Silicon Wafer Cleaning & Hydroxylation functionalization Reaction with this compound wafer_prep->functionalization Hydroxylated Wafer cleaning Post-Reaction Cleaning functionalization->cleaning Functionalized Wafer characterization Surface Characterization cleaning->characterization Cleaned Wafer

Caption: Experimental workflow for silicon wafer functionalization.

Detailed Experimental Protocols

Protocol 1: Silicon Wafer Cleaning and Hydroxylation

This protocol describes the generation of a clean, hydroxylated silicon surface, a prerequisite for efficient functionalization.

Materials:

  • Silicon wafers

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Wafer tweezers (Teflon or stainless steel)

  • Glass beakers

  • Hot plate

Procedure (Piranha Solution Method):

⚠️ Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add the hydrogen peroxide to the sulfuric acid, never the other way around.

  • In a designated glass beaker inside a fume hood, prepare the piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of H₂SO₄. The solution will become very hot.

  • Carefully immerse the silicon wafers into the hot piranha solution using wafer tweezers.

  • Heat the solution to 90-120°C for 30-60 minutes. Bubbling will occur as organic contaminants are oxidized.

  • After the desired time, carefully remove the wafers and quench them in a large beaker of DI water.

  • Rinse the wafers thoroughly with copious amounts of DI water.

  • Dry the wafers under a stream of high-purity nitrogen gas.

  • The wafers are now hydrophilic and ready for functionalization.

Alternative Procedure (UV/Ozone Treatment):

  • Pre-clean the wafers by sonicating in acetone, followed by isopropanol, and then DI water (10 minutes each).

  • Dry the wafers under a stream of high-purity nitrogen gas.

  • Place the wafers in a UV/Ozone cleaner.

  • Expose the wafers to UV/Ozone for 15-20 minutes to remove organic contaminants and generate a hydroxylated surface.

Protocol 2: Surface Functionalization with this compound

This protocol details the reaction of the hydroxylated silicon wafer with this compound.

Materials:

  • Clean, hydroxylated silicon wafers

  • This compound

  • Anhydrous toluene (or other anhydrous aprotic solvent like THF)

  • Anhydrous isopropanol (for rinsing)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Schlenk flask or similar reaction vessel

  • Syringes and needles

  • Spin coater (optional, for liquid phase deposition)

  • Oven or hot plate

Procedure (Liquid Phase Deposition):

  • Place the clean, hydroxylated silicon wafers in a reaction vessel under an inert atmosphere (e.g., in a glovebox or Schlenk line).

  • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.

  • Immerse the wafers in the this compound solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation can improve homogeneity.

  • After the reaction, remove the wafers and rinse them thoroughly with anhydrous toluene to remove excess unreacted silane.

  • Perform a final rinse with anhydrous isopropanol.

  • Dry the wafers under a stream of nitrogen gas.

  • To complete the condensation and cross-linking of the silane layer, bake the wafers at 110-120°C for 30-60 minutes.

Alternative Procedure (Spin Coating):

  • Place a hydroxylated silicon wafer on the chuck of a spin coater.

  • Dispense a small amount of a 1% solution of this compound in anhydrous toluene onto the center of the wafer.

  • Spin the wafer at 3000-4000 rpm for 30-60 seconds to create a thin, uniform film.

  • After spin coating, bake the wafer at 110-120°C for 30-60 minutes to promote covalent bonding and remove the solvent.

  • Rinse the baked wafer with anhydrous toluene and isopropanol, then dry with nitrogen gas.

G SiOH Si-OH (Hydroxylated Surface) Reaction Reaction (-HCl) SiOH->Reaction Dichlorodisilane Cl-SiH2-SiH2-Cl (this compound) Dichlorodisilane->Reaction FunctionalizedSurface Si-O-SiH2-SiH2-Cl (Functionalized Surface) Reaction->FunctionalizedSurface Crosslinking Further Reaction/ Cross-linking FunctionalizedSurface->Crosslinking CrosslinkedSurface Si-O-SiH2-SiH2-O-Si (Cross-linked Layer) Crosslinking->CrosslinkedSurface

Caption: Reaction of this compound with a hydroxylated silicon surface.

Data Presentation

Successful functionalization is typically confirmed by a change in surface properties. The following tables summarize expected quantitative data for a silicon wafer at different stages of the process.

Table 1: Surface Properties of Silicon Wafer Before and After Hydroxylation

ParameterUntreated Si WaferPiranha/UV-Ozone Treated Si Wafer
Water Contact Angle 30° - 60°< 10°
Surface Roughness (RMS) ~0.1 - 0.2 nm~0.2 - 0.3 nm

Table 2: Illustrative Surface Properties After Functionalization with this compound

ParameterThis compound Functionalized Si Wafer (Expected)
Water Contact Angle 40° - 70°
Layer Thickness (Ellipsometry) 0.5 - 2.0 nm
Surface Roughness (RMS) ~0.3 - 0.5 nm

Table 3: Expected X-ray Photoelectron Spectroscopy (XPS) Data

StageExpected Elemental PeaksComments
Hydroxylated Si Wafer Si 2p, O 1sStrong Si and O signals from the silicon dioxide layer.
This compound Functionalized Si 2p, O 1s, Cl 2pAppearance of a Cl 2p peak confirms the presence of the dichlorodisilane, though the signal may be weak if subsequent reactions occur.

Applications in Research and Drug Development

  • Biosensors: The functionalized surface can be used to immobilize proteins, DNA, or other biomolecules for the development of highly sensitive and specific biosensors.

  • Microarrays: Creation of patterned surfaces for high-throughput screening of biological interactions.

  • Drug Delivery: The modified silicon surface can act as a platform for the controlled release of therapeutic agents.

  • Biocompatible Coatings: Surface functionalization can improve the biocompatibility of silicon-based implants and devices.

Protocol for the Synthesis of Organosilanes from 1,2-Dichlorodisilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of organosilanes from 1,2-dichlorodisilane. The primary method for the formation of silicon-carbon bonds in this context is the nucleophilic substitution of the chlorine atoms in this compound with organometallic reagents, such as Grignard or organolithium reagents. This application note outlines the general principles, a detailed experimental protocol for a representative synthesis, and expected outcomes.

Introduction

Organosilanes are a versatile class of compounds with wide-ranging applications in organic synthesis, materials science, and pharmaceutical development. The silicon-carbon bond is generally stable, yet the silicon center can be functionalized to modulate the compound's reactivity and physical properties. This compound is a useful precursor for the synthesis of symmetrical tetra-substituted disilanes, which are of interest for their unique electronic and steric properties. The reaction with organometallic reagents provides a straightforward route to these molecules. The general reaction scheme is a Wurtz-type coupling, where a metalated silane can react with a halosilane.[1]

General Principles

The synthesis of organosilanes from this compound relies on the nucleophilic attack of a carbanion equivalent, provided by an organometallic reagent, on the electrophilic silicon atoms of the disilane.[1] Both chlorine atoms can be substituted, leading to the formation of a new silicon-carbon bond at each silicon atom. The choice of the organometallic reagent (e.g., Grignard or organolithium) and the reaction conditions can influence the yield and purity of the resulting organosilane. Organolithium reagents are generally more reactive than Grignard reagents.

Experimental Protocol: Synthesis of 1,1,2,2-Tetraphenyl-1,2-disilane

This protocol details the synthesis of 1,1,2,2-tetraphenyl-1,2-disilane from this compound and phenyllithium.

Materials:

  • This compound (ClH₂SiSiH₂Cl)

  • Phenyllithium (in a suitable solvent like cyclohexane/ether)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Schlenk line or similar inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a gas outlet connected to a bubbler, and a magnetic stir bar. The entire apparatus should be under a positive pressure of argon or nitrogen.

  • Reaction Mixture: To the flask, add a solution of this compound in anhydrous diethyl ether. Cool the flask to 0 °C using an ice bath.

  • Addition of Organometallic Reagent: Slowly add a solution of phenyllithium (at least 2 equivalents) to the stirred solution of this compound via the dropping funnel. The addition should be carried out at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the synthesis of organosilanes from chlorosilanes using organometallic reagents. Note that specific yields for the reaction with this compound are dependent on the specific substrate and reaction conditions.

Organometallic Reagent (R-M)ChlorosilaneProductYield (%)Reference
PhenyllithiumHexachlorodisilaneHexaphenyldisilaneHighGeneral Knowledge
o-TolyllithiumHexachlorodisilanesym-Tetra-o-tolyldisilanediol (after hydrolysis)Moderate[2]
Methylmagnesium halideDichlorodimethylsilaneTrimethylchlorosilaneGoodGeneral Knowledge

Signaling Pathways and Experimental Workflows

Reaction Pathway for the Synthesis of 1,1,2,2-Tetraphenyl-1,2-disilane:

reaction_pathway This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophilic Substitution Phenyllithium (2 eq.) Phenyllithium (2 eq.) Phenyllithium (2 eq.)->Intermediate 1,1,2,2-Tetraphenyl-1,2-disilane 1,1,2,2-Tetraphenyl-1,2-disilane Intermediate->1,1,2,2-Tetraphenyl-1,2-disilane Workup

Caption: Reaction scheme for the synthesis of 1,1,2,2-tetraphenyl-1,2-disilane.

Experimental Workflow:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dry Glassware Dry Glassware Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Dry Glassware->Inert Atmosphere (Ar/N2) Charge this compound in Et2O Charge this compound in Et2O Inert Atmosphere (Ar/N2)->Charge this compound in Et2O Cool to 0 °C Cool to 0 °C Charge this compound in Et2O->Cool to 0 °C Slowly add Phenyllithium Slowly add Phenyllithium Cool to 0 °C->Slowly add Phenyllithium Stir at RT for 12-24h Stir at RT for 12-24h Slowly add Phenyllithium->Stir at RT for 12-24h Quench with NH4Cl (aq) Quench with NH4Cl (aq) Stir at RT for 12-24h->Quench with NH4Cl (aq) Extract with Et2O Extract with Et2O Quench with NH4Cl (aq)->Extract with Et2O Dry over MgSO4 Dry over MgSO4 Extract with Et2O->Dry over MgSO4 Remove Solvent Remove Solvent Dry over MgSO4->Remove Solvent Purify (Recrystallization/Chromatography) Purify (Recrystallization/Chromatography) Remove Solvent->Purify (Recrystallization/Chromatography)

Caption: Step-by-step experimental workflow for organosilane synthesis.

References

Application Notes and Protocols for 1,2-Dichlorodisilane in Chemical Vapor Deposition (CVD) of Silicon Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dichlorodisilane (Si₂H₄Cl₂) as a precursor for the chemical vapor deposition (CVD) of silicon and silicon-containing thin films. This document outlines the advantages of using this precursor, particularly for low-temperature applications, and provides detailed protocols based on available research.

Introduction

This compound is a promising precursor for the deposition of high-quality silicon films at lower temperatures compared to traditional silicon sources like silane (SiH₄) and dichlorosilane (SiH₂Cl₂). Its lower decomposition temperature and alternative reaction pathways offer advantages in the fabrication of advanced semiconductor devices where thermal budget is a critical constraint. Chlorinated silanes, including this compound, are integral in processes requiring high selectivity and controlled growth rates.

Advantages of this compound as a CVD Precursor

The use of this compound in CVD processes offers several key benefits:

  • Lower Deposition Temperatures: Enables the growth of silicon films at temperatures significantly lower than those required for dichlorosilane, which is crucial for temperature-sensitive substrates and advanced device architectures.

  • Higher Growth Rates at Low Temperatures: Exhibits a higher growth rate compared to dichlorosilane, especially in the lower temperature regime (below 650°C), leading to improved throughput in manufacturing.

  • Potential for High Purity Films: As a chlorine-containing precursor, it can aid in the removal of metallic impurities from the growth surface through the formation of volatile metal chlorides.

  • Selective Deposition: Chlorinated precursors are known to facilitate selective epitaxial growth, where silicon is deposited on crystalline silicon surfaces but not on dielectric materials like silicon dioxide.

Quantitative Data: Precursor Comparison

The performance of this compound as a silicon precursor is best understood in comparison to other commonly used chlorosilanes. The following table summarizes key deposition parameters and resulting film properties.

PrecursorChemical FormulaTypical Deposition Temperature Range (°C)Growth Rate ComparisonKey Characteristics
This compound Si₂H₄Cl₂ 500 - 700 Higher than SiH₂Cl₂ at lower temperatures Enables lower thermal budget processes with significant growth rates.
DichlorosilaneSiH₂Cl₂600 - 1100Lower than Si₂H₄Cl₂ at temperatures below 650°CWidely used for selective epitaxial growth; requires higher temperatures for reasonable growth rates.
SilaneSiH₄500 - 1000High, but with challenges in selectivity and film quality at lower temperatures.Prone to gas-phase nucleation; less selective than chlorinated silanes.
TrichlorosilaneSiHCl₃900 - 1200Generally lower than dichlorosilane under similar conditions.Primarily used in the Siemens process for bulk polysilicon production.
Silicon TetrachlorideSiCl₄1000 - 1250Lowest among common silicon precursors.Requires very high temperatures; offers excellent selectivity.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in a low-pressure CVD (LPCVD) system for the deposition of silicon films.

General Safety Precautions

This compound is a reactive and corrosive chemical. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn. The CVD system should be equipped with safety interlocks and proper exhaust gas scrubbing.

Substrate Preparation
  • Start with a clean silicon wafer (e.g., p-type, <100> orientation).

  • Perform a standard RCA clean or a similar wet chemical cleaning process to remove organic and metallic contaminants.

  • A final dip in a dilute hydrofluoric acid (HF) solution is typically used to remove the native oxide layer and passivate the silicon surface with hydrogen immediately before loading into the CVD reactor.

CVD Deposition Protocol for Epitaxial Silicon

This protocol is designed for the growth of a single-crystal silicon film on a silicon substrate.

  • System Preparation:

    • Load the cleaned silicon wafer into the LPCVD reactor.

    • Pump the reactor chamber down to a base pressure of less than 1 x 10⁻⁶ Torr.

    • Perform a bake-out at a temperature higher than the deposition temperature (e.g., 800°C) under high vacuum to desorb any residual moisture.

  • Deposition:

    • Reduce the substrate temperature to the desired deposition temperature (e.g., 600°C).

    • Introduce a carrier gas, such as hydrogen (H₂) or nitrogen (N₂), at a controlled flow rate to stabilize the pressure in the reactor (e.g., 10-100 Torr).

    • Introduce this compound vapor into the reaction chamber. The precursor is typically delivered from a bubbler with a carrier gas or through a mass flow controller.

    • Maintain a constant flow of the precursor and carrier gas for the desired deposition time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the flow of this compound and purge the chamber with the carrier gas.

    • Turn off the substrate heating and allow the wafer to cool down under a continued flow of the carrier gas or in a high vacuum.

    • Once at a safe temperature, vent the chamber to atmospheric pressure with an inert gas and unload the wafer.

Visualizations

Experimental Workflow for Silicon CVD

CVD_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_post Post-Deposition cluster_char Characterization p1 Wafer Cleaning (RCA) p2 HF Dip (Oxide Removal) p1->p2 c1 Load Wafer into Reactor p2->c1 c2 Pump Down to Base Pressure c1->c2 c3 Substrate Heating c2->c3 c4 Precursor Introduction (this compound) c3->c4 c5 Film Deposition c4->c5 c6 Process Termination c5->c6 d1 Cool Down c6->d1 d2 Unload Wafer d1->d2 e1 Film Thickness Measurement d2->e1 e2 Structural Analysis (XRD, TEM) e1->e2 e3 Compositional Analysis (SIMS, XPS) e1->e3

Caption: Workflow for silicon film deposition using this compound.

Signaling Pathway: Simplified CVD Reaction Mechanism

CVD_Mechanism cluster_gas Gas Phase cluster_surface Substrate Surface precursor Si₂H₄Cl₂ (g) adsorption Adsorption of Precursor precursor->adsorption carrier Carrier Gas (H₂/N₂) (g) carrier->adsorption decomposition Surface Decomposition adsorption->decomposition film_growth Si Film Growth decomposition->film_growth desorption Desorption of Byproducts (e.g., HCl) decomposition->desorption

Caption: Simplified reaction pathway for silicon CVD from this compound.

Application Notes and Protocols: Reaction of 1,2-Dichlorodisilane with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorodisilane and its derivatives are versatile building blocks in organosilicon chemistry. Their reaction with organometallic reagents, such as Grignard and organolithium compounds, provides a powerful method for the formation of silicon-carbon bonds, leading to the synthesis of a wide array of functionalized disilanes. These products are of significant interest in materials science for the development of novel polymers and electronic materials, as well as in medicinal chemistry for the synthesis of silicon-containing bioactive molecules.

This document provides detailed application notes and experimental protocols for the reaction of this compound and its substituted analogues with common organometallic reagents.

General Reaction Principles

The reaction of this compound with organometallic reagents (R-M, where M is typically MgX or Li) proceeds via a nucleophilic substitution mechanism. The carbanionic 'R' group of the organometallic reagent attacks the electrophilic silicon atom, displacing a chloride ion and forming a new Si-C bond. Given the presence of two reactive Si-Cl bonds, the stoichiometry of the organometallic reagent can be controlled to achieve either mono- or di-substitution, yielding 1-organo-1,2-dichlorodisilanes or 1,2-diorganodisilanes, respectively.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Diphenyl-1,1,2,2-tetramethyldisilane from 1,2-Dichloro-1,1,2,2-tetramethyldisilane and Phenylmagnesium Bromide

This protocol describes the synthesis of a symmetrically substituted diaryldisilane using a Grignard reagent. This reaction is analogous to what would be expected for the parent this compound.

Materials:

  • 1,2-Dichloro-1,1,2,2-tetramethyldisilane (ClMe₂SiSiMe₂Cl)

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere.

  • Place magnesium turnings (2.2 equivalents) in a three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

  • Add a small crystal of iodine to the flask.

  • Prepare a solution of bromobenzene (2.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 1,2-Dichloro-1,1,2,2-tetramethyldisilane

  • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

  • Prepare a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dropping funnel.

  • Add the dichlorodisilane solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Part C: Work-up and Purification

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield 1,2-diphenyl-1,1,2,2-tetramethyldisilane as a white solid.

Expected Yield: 70-85%

Protocol 2: Synthesis of 1,1,2-Trichlorotri(1-naphthyl)disilane and 1,2-Dichlorotetra(1-naphthyl)disilane from Hexachlorodisilane and 1-Lithionaphthalenide[1]

This protocol demonstrates the reaction of a perchlorinated disilane with an organolithium reagent, which can be adapted for this compound to produce arylated disilanes. The ratio of products can be controlled by the stoichiometry of the organolithium reagent.

Materials:

  • Hexachlorodisilane (Cl₃SiSiCl₃)

  • 1-Bromonaphthalene

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether or THF

  • Standard laboratory glassware for air-sensitive reactions

  • Inert atmosphere setup

Procedure:

Part A: Preparation of 1-Lithionaphthalenide

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-bromonaphthalene in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes to the stirred solution.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the organolithium reagent.

Part B: Reaction with Hexachlorodisilane

  • Prepare a solution of hexachlorodisilane in anhydrous diethyl ether or THF in a separate, dry dropping funnel.

  • Add the hexachlorodisilane solution dropwise to the cold (-78 °C) 1-lithionaphthalenide solution. The stoichiometry of the organolithium reagent will determine the major product.

    • For 1,1,2-trichlorotri(1-naphthyl)disilane, use approximately 3 equivalents of 1-lithionaphthalenide.

    • For 1,2-dichlorotetra(1-naphthyl)disilane, use approximately 4 equivalents of 1-lithionaphthalenide.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

Part C: Work-up and Purification

  • Quench the reaction by the slow addition of water or a saturated solution of ammonium chloride at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

ProductStarting DisilaneOrganometallic ReagentSolventYield (%)m.p. (°C)Spectroscopic Data
1,2-Diphenyl-1,1,2,2-tetramethyldisilaneClMe₂SiSiMe₂ClPhMgBrTHF7588-90¹H NMR, ¹³C NMR, MS
1,1,2-Trichlorotri(1-naphthyl)disilaneCl₃SiSiCl₃1-LithionaphthalenideEtherN/AN/A²⁹Si NMR, IR, Raman[1]
1,2-Dichlorotetra(1-naphthyl)disilaneCl₃SiSiCl₃1-LithionaphthalenideEtherN/AN/A²⁹Si NMR, IR, Raman[1]

Note: N/A indicates data not available in the searched literature.

Mandatory Visualization

Reaction_Workflow cluster_reagent_prep Organometallic Reagent Preparation cluster_main_reaction Main Reaction cluster_workup Work-up and Purification Organic_Halide Organic Halide (e.g., R-X) Organometallic_Reagent Organometallic Reagent (e.g., R-MgX or R-Li) Organic_Halide->Organometallic_Reagent Reaction in Anhydrous Solvent Metal Metal (e.g., Mg or Li) Metal->Organometallic_Reagent Reaction Nucleophilic Substitution Organometallic_Reagent->Reaction Dichlorodisilane This compound (Cl-SiR'₂-SiR'₂-Cl) Dichlorodisilane->Reaction Substituted_Disilane Substituted Disilane (R-SiR'₂-SiR'₂-R) Reaction->Substituted_Disilane Quenching Quenching (e.g., aq. NH₄Cl) Substituted_Disilane->Quenching Extraction Extraction Quenching->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Purification Purification (Distillation or Recrystallization) Drying->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Experimental workflow for the synthesis of substituted disilanes.

Signaling_Pathway Start Starting Materials Reagent Organometallic Reagent (R-M) Start->Reagent Substrate This compound (Cl-SiH₂-SiH₂-Cl) Start->Substrate Intermediate Monosubstituted Intermediate (R-SiH₂-SiH₂-Cl) Product Disubstituted Product (R-SiH₂-SiH₂-R) Substrate->Intermediate 1 eq. R-M Nucleophilic Attack Intermediate->Product 1 eq. R-M Nucleophilic Attack End Final Product Product->End

Caption: Logical relationship of the stepwise substitution reaction.

References

Application Notes and Protocols for Controlled Polymerization of Polysilanes Using 1,2-Dichlorodisilane as an Initiator Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysilanes, polymers with a silicon backbone, exhibit unique electronic and photophysical properties that make them promising materials for a variety of applications, including drug delivery, bio-imaging, and advanced materials. The controlled synthesis of polysilanes with well-defined molecular weights and narrow polydispersity is crucial for tailoring their properties for specific applications. This document outlines a protocol for the controlled polymerization of polysilanes via anionic ring-opening polymerization (AROP) of cyclotrisilanes, utilizing 1,2-dichlorodisilane as a precursor to the initiating species. While the direct use of this compound as an initiator is not extensively documented, this protocol is based on established principles of anionic polymerization of cyclic silanes, where silyl anions act as potent initiators. In this proposed method, the in-situ generation of a silyl anion from this compound initiates a controlled polymerization process.

Reaction Principle

The controlled polymerization is predicated on the anionic ring-opening of strained cyclotrisilane monomers. The initiation step involves the reaction of this compound with a strong reducing agent, such as an alkali metal, to generate a silyl dianion or related nucleophilic species. This highly reactive species then attacks a cyclotrisilane monomer, opening the ring and creating a propagating silyl anion. The propagation proceeds by the sequential addition of monomer units to the growing polymer chain. Termination is achieved by quenching the living anionic chain ends with an electrophile, such as a chlorosilane. This method allows for good control over the molecular weight and architecture of the resulting polysilane.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Hexamethylcyclotrisilane (D3)Polymerization GradeSigma-AldrichMust be purified before use.
This compound98%GelestHandle under inert atmosphere.
Sodium metal (dispersion in oil)40%Sigma-AldrichHandle with extreme care.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichPurify using a solvent purification system.
Chlorotrimethylsilane>99%Sigma-AldrichUsed for termination.
TolueneAnhydrous, >99.8%Sigma-Aldrich
MethanolACS GradeFisher ScientificFor quenching and precipitation.
Argon or Nitrogen GasHigh Purity (99.999%)For maintaining inert atmosphere.
Protocol 1: Purification of Hexamethylcyclotrisilane (D3)
  • Place hexamethylcyclotrisilane in a round-bottom flask equipped with a stir bar.

  • Add calcium hydride (CaH₂) to the flask (approximately 5% w/v).

  • Reflux the mixture under an inert atmosphere of argon or nitrogen for 4 hours.

  • Distill the hexamethylcyclotrisilane under reduced pressure, collecting the fraction boiling at the appropriate temperature.

  • Store the purified monomer under an inert atmosphere and away from moisture.

Protocol 2: Controlled Anionic Ring-Opening Polymerization
  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a condenser, and an argon/nitrogen inlet.

  • Initiator Preparation:

    • Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) to the reaction flask via a cannula.

    • Carefully add a pre-weighed amount of sodium metal dispersion.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add a stoichiometric amount of this compound dropwise via a syringe. The reaction mixture should change color, indicating the formation of the silyl anion initiator. Allow the reaction to stir for 30 minutes at this temperature.

  • Polymerization:

    • Dissolve the purified hexamethylcyclotrisilane monomer in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Transfer the monomer solution to the initiator solution in the reaction flask via a cannula at a steady rate.

    • Allow the polymerization to proceed at -78 °C. The reaction time will influence the final molecular weight. Monitor the reaction progress by taking aliquots for GPC analysis if desired.

  • Termination:

    • Once the desired polymerization time is reached, quench the reaction by adding an excess of chlorotrimethylsilane via a syringe. The color of the reaction mixture should disappear.

    • Allow the mixture to warm to room temperature.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol with vigorous stirring.

    • Collect the white polysilane precipitate by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and salts.

    • Dry the polymer under vacuum at room temperature to a constant weight.

Data Presentation

The following table summarizes representative data for the controlled polymerization of hexamethylcyclotrisilane, illustrating the effect of the monomer-to-initiator ratio on the resulting polymer properties.

EntryMonomer:Initiator RatioPolymerization Time (h)Mn ( g/mol ) (GPC)PDI (Mw/Mn)Yield (%)
150:115,2001.1585
2100:1110,5001.1288
3200:1221,3001.1882
4400:1342,1001.2575

Note: The data presented in this table is illustrative and based on typical results for anionic ring-opening polymerizations. Actual results may vary depending on specific experimental conditions.

Visualizations

Reaction Pathway

ReactionPathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination 1_2_Dichlorodisilane Cl-SiH2-SiH2-Cl Initiator [Na]⁺[⁻SiH2-SiH2⁻][Na]⁺ (Silyl Dianion) 1_2_Dichlorodisilane->Initiator + 2 Na - 2 NaCl Na 2 Na Living_Polymer Anionic Propagating Chain Initiator->Living_Polymer + n D3 Monomer Hexamethylcyclotrisilane (D3) Final_Polymer Polysilane Living_Polymer->Final_Polymer + Cl-Si(CH3)3 Terminator Cl-Si(CH3)3

Caption: Proposed reaction pathway for the controlled polymerization.

Experimental Workflow

Workflow A Reactor Setup (Flame-dried glassware, inert atmosphere) B Initiator Preparation (this compound + Na in THF at -78°C) A->B C Monomer Preparation (Purified D3 in THF) A->C D Polymerization (Monomer addition to initiator at -78°C) B->D C->D E Termination (Quenching with Chlorotrimethylsilane) D->E F Polymer Isolation (Precipitation in Methanol) E->F G Characterization (GPC, NMR, etc.) F->G

Caption: Overview of the experimental workflow.

Characterization

The synthesized polysilanes should be characterized to determine their molecular weight, polydispersity, and structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR to confirm the polymer structure and end-group analysis.

  • UV-Vis Spectroscopy: To analyze the electronic properties of the polysilane, specifically the σ-σ* transitions characteristic of the silicon backbone.

Safety Precautions

  • This compound is corrosive and reacts with moisture. Handle it in a fume hood under an inert atmosphere.

  • Sodium metal is highly reactive and flammable. Handle with extreme care and quench any residues appropriately.

  • Anhydrous solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a detailed protocol for the controlled synthesis of polysilanes using this compound as a precursor for the initiating species in an anionic ring-opening polymerization. By carefully controlling the reaction conditions, particularly the monomer-to-initiator ratio and polymerization time, it is possible to synthesize polysilanes with predictable molecular weights and narrow molecular weight distributions. These well-defined polymers are valuable materials for a range of advanced applications.

Application Notes and Protocols for the Synthesis of Silicon-Based Polymers with Tailored Electronic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of silicon-based polymers, with a focus on tailoring their electronic properties for various applications. Polysilanes, polymers with a backbone consisting entirely of silicon atoms, are highlighted due to their unique optical and electronic characteristics arising from σ-electron delocalization along the Si-Si chain.[1]

Introduction to Silicon-Based Polymers

Silicon-based polymers, particularly polysilanes, are a class of materials with intriguing electronic and optical properties that distinguish them from their carbon-based counterparts.[1][2] The delocalization of sigma (σ) electrons along the silicon backbone results in strong absorption in the UV region (300-400 nm) and photoconductivity.[3][4] These properties can be systematically tuned by modifying the organic substituents on the silicon backbone, making them promising candidates for applications in optoelectronics, sensors, and as precursors to silicon carbide ceramics.[1][5][6] The electronic structure and, consequently, the material's properties are highly sensitive to the nature of these side groups and the polymer's conformation.[7]

Tailoring Electronic Properties

The electronic properties of polysilanes are intrinsically linked to their molecular structure. Key parameters that can be tailored include:

  • Side-Chain Substituents: The introduction of different organic groups (alkyl, aryl) onto the silicon backbone significantly influences the polymer's electronic characteristics. Aryl substituents, for instance, tend to lower the band gap compared to alkyl groups due to the interaction between the π orbitals of the substituent and the σ orbitals of the silicon backbone.[3][8]

  • Backbone Conformation: The conformation of the Si-Si backbone, whether it is a planar zig-zag or a helical structure, affects the extent of σ-electron delocalization and thus the electronic transition energies.[7]

  • Molecular Weight: The degree of polymerization impacts the electronic properties, with longer chains generally exhibiting a red-shift in their UV absorption maxima up to a certain saturation point.[8]

Data Presentation: Electronic Properties of Substituted Polysilanes

The following table summarizes the electronic properties of various polysilanes with different substituents, providing a clear comparison of their characteristics.

Polymer NameSubstituentsUV Absorption (λmax, nm)Band Gap (eV)Key Characteristics & Applications
Poly(dimethylsilylene)Methyl, Methyl~305~4.5Precursor to Silicon Carbide[3]
Poly(methylphenylsilylene) (PMPSi)Methyl, Phenyl335-345[8]~3.5[3]Photoconductive, Electroluminescent[2]
Poly(di-n-hexylsilylene)n-Hexyl, n-Hexyl300-310[8]~4.5[3]Thermochromic behavior[4]
Poly[biphenyl-4-yl(methyl)silylene] (PBMSi)Methyl, Biphenyl--Enhanced photostability[2]

Experimental Protocols

Detailed methodologies for the key synthetic routes to produce polysilanes are provided below. These protocols are foundational and can be adapted to synthesize a wide range of polysilanes with tailored properties.

Protocol 1: Wurtz-Type Coupling for Poly(methylphenylsilylene) (PMPSi) Synthesis

This method remains a dominant route for synthesizing high molecular weight, linear polysilanes.[3] It involves the reductive coupling of dichlorosilanes using an alkali metal.

Materials:

  • Methylphenyldichlorosilane

  • Sodium metal dispersion

  • Toluene (anhydrous)

  • Methanol

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an inlet for inert gas.

  • Under an inert atmosphere, add anhydrous toluene to the flask.

  • Carefully add a dispersion of sodium metal to the toluene with vigorous stirring.

  • Heat the mixture to the reflux temperature of toluene.

  • Slowly add methylphenyldichlorosilane to the refluxing mixture over a period of 1-2 hours. The reaction is highly exothermic.

  • After the addition is complete, continue refluxing for an additional 4-6 hours. The reaction mixture will become viscous and deeply colored.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of methanol to consume any unreacted sodium.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Precipitate the polymer by adding the filtrate to a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C.

  • The polymer can be further purified by reprecipitation from toluene into methanol.[2]

Characterization:

  • Molecular Weight: Gel Permeation Chromatography (GPC)

  • Structure: ¹H, ¹³C, and ²⁹Si NMR Spectroscopy[3]

  • Optical Properties: UV-Vis Spectroscopy

Protocol 2: Dehydrocoupling Polymerization for Polysilanes

This method offers a milder alternative to Wurtz coupling and allows for the synthesis of polysilanes from hydrosilanes, catalyzed by transition metal complexes.[9]

Materials:

  • Phenylsilane

  • Titanocene or Zirconocene catalyst (e.g., Cp₂TiMe₂, Cp₂ZrCl₂/n-BuLi)[9][10]

  • Toluene or other inert solvent

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the chosen metallocene catalyst in the inert solvent.

  • Add phenylsilane to the catalyst solution.

  • The reaction mixture is typically stirred at room temperature or gently heated. The progress of the reaction can be monitored by observing the evolution of hydrogen gas.

  • The polymerization is allowed to proceed for several hours to days, depending on the catalyst and reaction conditions.

  • The reaction is terminated by exposure to air or by the addition of a quenching agent like methanol.

  • The polymer is isolated by precipitation into a non-solvent such as methanol or hexane.

  • The precipitated polymer is collected by filtration, washed, and dried under vacuum.

Characterization:

  • Molecular Weight: GPC

  • Structure: ¹H and ²⁹Si NMR Spectroscopy

  • Optical Properties: UV-Vis Spectroscopy

Protocol 3: Ring-Opening Polymerization (ROP) of Cyclosilanes

ROP of strained cyclosilanes provides a route to well-defined polysilanes with controlled microstructures.[11][12]

Materials:

  • Strained cyclotetrasilane monomer (e.g., a phenyl and methyl substituted cyclotetrasilane)

  • Anionic initiator (e.g., n-butyllithium) or a transition metal catalyst[11]

  • THF or other suitable solvent

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under a strict inert atmosphere, dissolve the cyclotetrasilane monomer in the chosen solvent in a Schlenk flask.

  • Cool the solution to the desired reaction temperature (e.g., -78 °C).

  • Add the initiator solution (e.g., n-butyllithium in hexanes) dropwise to the monomer solution.

  • Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots and analyzing the molecular weight distribution by GPC.

  • Terminate the polymerization by adding a quenching agent, such as chlorotrimethylsilane or methanol.

  • Isolate the polymer by precipitation into a non-solvent.

  • Collect the polymer by filtration, wash, and dry under vacuum.

Characterization:

  • Molecular Weight and Polydispersity: GPC

  • Microstructure and Tacticity: ¹H and ²⁹Si NMR Spectroscopy

  • Thermal Properties: Differential Scanning Calorimetry (DSC)

Mandatory Visualizations

Experimental Workflow for Polysilane Synthesis

The following diagram illustrates the general workflow for the synthesis and characterization of polysilanes.

G Monomer Dichlorosilane / Hydrosilane / Cyclosilane Polymerization Polymerization (Wurtz / Dehydrocoupling / ROP) Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Precipitation Precipitation Crude_Polymer->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying GPC GPC (Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR UVVis UV-Vis (Optical Properties) Drying->UVVis DSC DSC (Thermal Properties) Drying->DSC

Caption: General workflow for polysilane synthesis and characterization.

Relationship Between Structure and Electronic Properties

This diagram illustrates the key relationships between the structural features of polysilanes and their resulting electronic properties.

G cluster_structure Structural Parameters cluster_properties Electronic Properties Side_Groups Side Groups (Alkyl vs. Aryl) Band_Gap Band Gap Side_Groups->Band_Gap Influences UV_Absorption UV Absorption (λmax) Side_Groups->UV_Absorption Shifts Backbone_Conformation Backbone Conformation (Planar vs. Helical) Backbone_Conformation->UV_Absorption Affects Molecular_Weight Molecular Weight Molecular_Weight->UV_Absorption Red-shifts Conductivity Conductivity Band_Gap->Conductivity Determines

Caption: Influence of structure on polysilane electronic properties.

References

Application of 1,2-Dichlorodisilane in Semiconductor Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorodisilane (Si₂H₄Cl₂) is an emerging precursor molecule for advanced semiconductor manufacturing processes. As the industry trends towards lower thermal budgets for the fabrication of next-generation logic and memory devices, alternative silicon precursors that enable high-quality film deposition at reduced temperatures are of critical importance. Chlorinated disilanes, such as this compound, are promising candidates due to the reactivity of the Si-Si bond, which is weaker than the Si-H bond in traditional silane precursors. This property potentially allows for lower deposition temperatures in processes like silicon epitaxy and silicon nitride deposition.

This document provides detailed application notes and protocols for the use of this compound in semiconductor manufacturing, with a focus on Chemical Vapor Deposition (CVD) for silicon epitaxy and Atomic Layer Deposition (ALD) for silicon nitride films. The protocols and data presented are based on established processes for closely related chlorosilane precursors, providing a foundational methodology for the application of this compound.

Key Applications and Advantages

The primary applications for this compound in semiconductor manufacturing are anticipated to be:

  • Low-Temperature Silicon Epitaxy: The deposition of high-quality, single-crystal silicon films at temperatures below 800°C is crucial for advanced device structures. This compound is a potential precursor for achieving high growth rates at these lower temperatures.

  • Silicon Nitride (SiNₓ) Deposition: As a silicon source, this compound can be used with a nitrogen source (e.g., ammonia) to deposit silicon nitride films, which are essential as dielectric layers, etch stop layers, and passivation coatings. The use of a disilane precursor may enable lower deposition temperatures compared to traditional dichlorosilane-based processes.

Advantages of this compound:

  • Lower Decomposition Temperature: The presence of the Si-Si bond is expected to lower the decomposition temperature compared to monosilanes.

  • High Reactivity: The chlorine substituents can facilitate surface reactions and byproduct removal.

  • Potential for High-Quality Films: Enables the growth of crystalline silicon and stoichiometric silicon nitride films.

Application 1: Low-Temperature Silicon Epitaxy via CVD

This section outlines the use of this compound for the epitaxial growth of silicon films using a Chemical Vapor Deposition (CVD) process.

Experimental Protocol: CVD of Epitaxial Silicon

Objective: To deposit a high-quality epitaxial silicon film on a silicon wafer using this compound.

Materials and Equipment:

  • This compound (Si₂H₄Cl₂) precursor

  • Hydrogen (H₂) carrier gas

  • Silicon wafers (e.g., <100> orientation)

  • Reduced-Pressure Chemical Vapor Deposition (RPCVD) reactor

  • Standard wafer cleaning reagents (e.g., RCA-1 and RCA-2 solutions)

  • Characterization tools: Ellipsometer, Atomic Force Microscope (AFM), X-ray Diffraction (XRD)

Procedure:

  • Wafer Preparation:

    • Perform a standard RCA clean on the silicon wafers to remove organic and metallic contaminants.

    • Follow with a dilute hydrofluoric acid (HF) dip to remove the native oxide and passivate the surface with hydrogen.

    • Immediately load the wafers into the RPCVD reactor load-lock to prevent re-oxidation.

  • Reactor Preparation:

    • Pump the reactor chamber down to the base pressure (e.g., <10⁻⁶ Torr).

    • Perform a bake-out at high temperature (e.g., 900°C) in a hydrogen atmosphere to remove any residual moisture and contaminants from the chamber walls.

  • Deposition Process:

    • Heat the silicon wafer to the desired deposition temperature (e.g., 650-800°C) in a hydrogen carrier gas flow.

    • Stabilize the reactor pressure (e.g., 10-100 Torr).

    • Introduce the this compound precursor into the reactor with a specific flow rate. The flow rate will depend on the desired growth rate and film properties.

    • Continue the deposition for the time required to achieve the target film thickness.

    • After deposition, stop the this compound flow and cool the wafer down in a hydrogen atmosphere.

  • Film Characterization:

    • Measure the film thickness and refractive index using an ellipsometer.

    • Assess the surface morphology and roughness using AFM.

    • Confirm the crystallinity and epitaxial nature of the film using XRD.

Quantitative Data (Projected)

The following table provides projected process parameters and expected outcomes for silicon epitaxy using this compound, based on data from related chlorosilane precursors.

ParameterValueExpected Outcome
Deposition Temperature650 - 800 °CCrystalline epitaxial growth
Reactor Pressure10 - 100 TorrControlled growth rate and uniformity
H₂ Carrier Gas Flow10 - 50 slmStable process environment
Si₂H₄Cl₂ Precursor Flow10 - 100 sccmGrowth rate of 10-100 nm/min
Resulting Film Thickness10 - 500 nmDependent on deposition time
Surface Roughness (RMS)< 0.5 nmSmooth, high-quality surface

Experimental Workflow Diagram

CVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_characterization Characterization wafer_clean Wafer Cleaning (RCA + HF dip) load_wafer Load Wafer into Reactor wafer_clean->load_wafer reactor_prep Reactor Bake-out load_wafer->reactor_prep heat_wafer Heat Wafer in H₂ reactor_prep->heat_wafer stabilize_pressure Stabilize Pressure heat_wafer->stabilize_pressure introduce_precursor Introduce Si₂H₄Cl₂ stabilize_pressure->introduce_precursor deposition Epitaxial Growth introduce_precursor->deposition stop_precursor Stop Si₂H₄Cl₂ Flow deposition->stop_precursor cool_down Cool Wafer in H₂ stop_precursor->cool_down ellipsometry Ellipsometry (Thickness, RI) cool_down->ellipsometry afm AFM (Surface Roughness) cool_down->afm xrd XRD (Crystallinity) cool_down->xrd

CVD Experimental Workflow for Silicon Epitaxy.

Application 2: Silicon Nitride Deposition via ALD

This section details the use of this compound for the deposition of silicon nitride (SiNₓ) films using an Atomic Layer Deposition (ALD) process. ALD is preferred for applications requiring highly conformal coatings with precise thickness control at the atomic level.

Experimental Protocol: ALD of Silicon Nitride

Objective: To deposit a highly conformal and uniform silicon nitride film using this compound and ammonia.

Materials and Equipment:

  • This compound (Si₂H₄Cl₂) precursor

  • Ammonia (NH₃) reactant gas

  • Nitrogen (N₂) or Argon (Ar) purge gas

  • ALD reactor with a heated substrate holder

  • Silicon wafers

  • Characterization tools: Ellipsometer, Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)

Procedure:

  • Wafer and Reactor Preparation:

    • Clean the silicon wafers as described in the CVD protocol.

    • Load the wafers into the ALD reactor.

    • Heat the reactor and substrate to the desired deposition temperature (e.g., 400-550°C).

  • ALD Cycle:

    • Step 1 (Si₂H₄Cl₂ Pulse): Introduce a pulse of this compound into the reactor. The precursor will adsorb and react with the wafer surface.

    • Step 2 (Purge): Purge the reactor with an inert gas (N₂ or Ar) to remove any unreacted precursor and byproducts from the gas phase.

    • Step 3 (NH₃ Pulse): Introduce a pulse of ammonia into the reactor. The ammonia will react with the adsorbed silicon precursor on the surface to form silicon nitride.

    • Step 4 (Purge): Purge the reactor with the inert gas to remove unreacted ammonia and reaction byproducts.

  • Film Deposition:

    • Repeat the ALD cycle until the desired film thickness is achieved. The thickness is precisely controlled by the number of cycles.

  • Film Characterization:

    • Measure the film thickness and refractive index using an ellipsometer.

    • Analyze the chemical bonding and composition of the film using FTIR and XPS to confirm the formation of Si-N bonds and determine the stoichiometry.

Quantitative Data (Projected)

The following table provides projected process parameters and expected outcomes for silicon nitride ALD using this compound.

ParameterValueExpected Outcome
Deposition Temperature400 - 550 °CSelf-limiting surface reactions
Reactor Pressure0.1 - 1 TorrConformal film growth
Si₂H₄Cl₂ Pulse Time0.1 - 1.0 sMonolayer surface saturation
NH₃ Pulse Time0.5 - 2.0 sComplete surface reaction
Purge Time1 - 5 sRemoval of unreacted species
Growth per Cycle (GPC)0.5 - 1.5 ÅPrecise thickness control
Refractive Index1.9 - 2.0High-quality SiNₓ film
Wet Etch Rate (dilute HF)LowDense and stable film

Signaling Pathway and Experimental Workflow Diagram

ALD_Cycle cluster_cycle One ALD Cycle pulse_si Pulse Si₂H₄Cl₂ purge1 Purge (N₂/Ar) pulse_si->purge1 Precursor Adsorption pulse_nh3 Pulse NH₃ purge1->pulse_nh3 Removal of excess Si₂H₄Cl₂ purge2 Purge (N₂/Ar) pulse_nh3->purge2 Surface Reaction to form SiNₓ purge2->pulse_si Removal of byproducts repeat Repeat N Cycles purge2->repeat start Start start->pulse_si repeat->pulse_si Yes end End repeat->end No

Atomic Layer Deposition Cycle for Silicon Nitride.

Safety Precautions

This compound is a reactive and potentially hazardous chemical. All handling and experiments should be conducted in a well-ventilated fume hood or a gas cabinet. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn. Ensure that all gas lines and connections are leak-checked before use. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Conclusion

This compound holds significant promise as a precursor for low-temperature silicon epitaxy and silicon nitride deposition in advanced semiconductor manufacturing. The protocols and projected data provided in these application notes serve as a starting point for researchers and process engineers to develop and optimize deposition processes using this precursor. Further experimental work is necessary to fully characterize the properties of films grown with this compound and to realize its full potential in enabling future generations of electronic devices.

Application Notes and Protocols for Reactions Involving 1,2-Dichlorodisilane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-Dichlorodisilane and its derivatives are highly reactive compounds, primarily utilized as precursors in the synthesis of polysilanes and various silicon-containing heterocyclic compounds. Their high reactivity is attributed to the presence of the Si-Si bond and reactive Si-Cl bonds. A thorough understanding of their handling, properties, and reaction conditions is paramount for safe and successful experimentation. The most common application is the synthesis of polysilanes through a Wurtz-type coupling reaction.[1][2]

Disclaimer: Reactions involving this compound are extremely hazardous. These protocols should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Safety and Handling Protocols

This compound and related chlorosilanes are highly flammable, corrosive, and react violently with water.[3] Strict adherence to safety protocols is mandatory.

Table 1: Hazard and Safety Information for this compound Derivatives

Hazard Category Description Precautionary Measures & PPE
Flammability Highly flammable liquid and vapor.[4] Vapors may form explosive mixtures with air and can flash back.[5] Keep away from heat, sparks, open flames, and hot surfaces.[6] Use explosion-proof electrical and ventilating equipment.[5] Use only non-sparking tools.[7] Ground and bond all containers and receiving equipment to prevent static discharge.[3]
Water Reactivity Reacts violently with water, liberating extremely flammable gases.[3] Moisture sensitive.[5] Handle and store under an inert atmosphere (e.g., Argon, Nitrogen).[6] Keep away from any possible contact with water.[3] Use a dry, well-ventilated storage area.[5]
Corrosivity Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[3] Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[6] Work in a well-ventilated fume hood.[6]
Toxicity Toxic if inhaled and harmful if swallowed. Do not breathe gas, mist, vapors, or spray.[3] Use only outdoors or in a well-ventilated area.[6] In case of inhalation, remove to fresh air and seek immediate medical attention.
Handling & Storage Store in a tightly closed container in a cool, dry, well-ventilated, and locked-up area.[5][6] Recommended storage temperature is 2-8 °C.[6]

| Spill & Fire | | For spills, evacuate the area, remove ignition sources, and absorb with inert, dry material.[3] For fires, use CO2, dry chemical, or foam for extinction.[3] Do not use water. |

G General Safety Workflow for Handling this compound cluster_prep Preparation cluster_handling Experiment Execution cluster_cleanup Post-Reaction prep_1 Ensure Fume Hood is Functioning Correctly prep_2 Set Up Inert Atmosphere (Schlenk Line/Glovebox) prep_1->prep_2 prep_3 Don Full PPE: Gloves, Goggles, Face Shield, Flame-Retardant Lab Coat prep_2->prep_3 handle_1 Ground All Equipment to Prevent Static Discharge prep_3->handle_1 handle_2 Transfer Reagents via Cannula or Syringe (Under Inert Gas) handle_1->handle_2 handle_3 Run Reaction in Closed System handle_2->handle_3 clean_1 Carefully Quench Reaction (e.g., with isopropanol) handle_3->clean_1 clean_2 Dispose of Waste in Designated Chlorosilane Waste Container clean_1->clean_2 clean_3 Decontaminate Glassware clean_2->clean_3

Caption: General safety workflow for handling this compound.

Physicochemical Properties

The following data is for 1,2-Dichlorotetramethyldisilane, a common derivative.

Table 2: Physicochemical Properties of 1,2-Dichlorotetramethyldisilane

Property Value
Linear Formula [ClSi(CH3)2]2[4]
CAS Number 4342-61-4[4]
Molecular Weight 187.22 g/mol [4]
Appearance Liquid[4]
Boiling Point 148-149 °C[4]
Density 1.005 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.454[4]

| Flash Point | 37 °C (closed cup)[4] |

Application: Synthesis of Polysilanes via Wurtz-type Coupling

The Wurtz-type reductive coupling of dichlorosilanes is a standard method for forming the Si-Si backbone of polysilane polymers.[1][2] The reaction involves the condensation of a dichlorosilane monomer using a highly dispersed alkali metal, typically sodium.[1]

Table 3: Typical Parameters for Wurtz-type Polysilane Synthesis

Parameter Description / Value Notes
Reducing Agent Highly dispersed sodium metal The dispersion is critical for reaction efficiency.
Solvent High-boiling hydrocarbon (e.g., Toluene, Xylene) Must be rigorously dried before use.
Temperature > 100 °C (Reflux)[1] Necessary to overcome the activation energy for the coupling.
Monomer Addition Slow, dropwise addition of dichlorodisilane Addition rate is crucial to controlling molecular weight and distribution.[1]

| Atmosphere | Inert (Argon or Nitrogen) | Essential due to the moisture and air sensitivity of reagents and intermediates. |

Experimental Protocol: Synthesis of a Polysilane (General)
  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser (topped with an inert gas inlet), a mechanical stirrer, and a pressure-equalizing dropping funnel. Dry all glassware in an oven and assemble while hot under a stream of inert gas.

  • Reagent Preparation: In the flask, add dry toluene and sodium metal. Heat the mixture above the melting point of sodium (~98 °C) and stir vigorously to create a fine dispersion of sodium sand.

  • Initiation: Cool the dispersion to the desired reaction temperature (typically reflux).

  • Monomer Addition: Dissolve the this compound derivative in dry toluene and add it to the dropping funnel. Add the solution dropwise to the stirred sodium dispersion over several hours.

  • Reaction: After the addition is complete, maintain the mixture at reflux for an additional 2-4 hours to ensure complete reaction. The mixture will become viscous and deeply colored.

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add a quenching agent, such as isopropanol, to react with the excess sodium.

  • Workup: Add water to dissolve the sodium chloride byproduct. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Isolation: Filter the solution and remove the solvent under reduced pressure.

  • Purification: Precipitate the polymer by adding the concentrated toluene solution to a non-solvent like methanol or isopropanol. Collect the solid polymer by filtration and dry it under vacuum.

G Experimental Workflow for Wurtz-type Polysilane Synthesis start Start: Prepare Dry Apparatus under Inert Atmosphere prep_na Add Dry Toluene and Sodium Metal start->prep_na disperse_na Heat and Stir Vigorously to Disperse Sodium prep_na->disperse_na add_monomer Slowly Add Dichlorodisilane Solution via Dropping Funnel (at Reflux) disperse_na->add_monomer reflux Maintain at Reflux for 2-4 Hours add_monomer->reflux quench Cool to RT and Carefully Quench with Isopropanol reflux->quench workup Aqueous Workup: Wash with Water and Brine quench->workup isolate Isolate Organic Layer, Dry, and Evaporate Solvent workup->isolate purify Precipitate Polymer from a Non-Solvent (e.g., Methanol) isolate->purify end End: Collect and Dry Polysilane Product purify->end

Caption: Experimental workflow for Wurtz-type polysilane synthesis.

Application: Synthesis of Heterocyclic Compounds

This compound derivatives can react with difunctional reagents like diamines to form silicon-containing heterocycles. The ring size depends on the chlorosilane used. For instance, 1,2-dichlorotetramethyldisilane reacts with diamines to yield six-membered rings.[8]

Experimental Protocol: Synthesis of a Disila-diazacyclohexane (General)
  • Apparatus Setup: In a Schlenk flask under an inert atmosphere, dissolve the N,N'-disubstituted ethylenediamine in a dry, non-polar solvent like hexane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Monomer Addition: Slowly add an equimolar amount of 1,2-dichlorotetramethyldisilane to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A precipitate (the diamine hydrochloride salt) will form.

  • Isolation: Filter the reaction mixture under inert atmosphere to remove the salt.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude heterocyclic product, which can be further purified by distillation or chromatography.

G Logical Pathway for Heterocycle Synthesis reagent1 1,2-Dichlorotetramethyldisilane product1 Six-Membered Disila-diazacyclohexane reagent1->product1 + reagent2 N,N'-Disubstituted Ethylenediamine reagent2->product1 + product2 Five-Membered Disila-diazacyclohexane reagent2->product2 + reagent3 1,1,2,2-Tetrachlorodimethyldisilane reagent3->product2 +

Caption: Logical pathways for silicon heterocycle synthesis.

References

Troubleshooting & Optimization

improving the yield of 1,2-Dichlorodisilane polymerization reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and reproducibility of 1,2-dichlorodisilane polymerization reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Polymer Yield 1. Inactive Alkali Metal: The surface of the sodium or magnesium may be oxidized. 2. Impurities in Monomer or Solvent: Water or other protic impurities can quench the reaction. 3. Incorrect Reaction Temperature: The temperature may be too low for the chosen solvent or too high, leading to side reactions.[1] 4. Poor Dispersion of Alkali Metal: Inefficient mixing can lead to localized reactions and reduced overall yield.1. Use freshly cut sodium or commercially available high-surface-area alkali metal dispersions. Ensure magnesium turnings are clean and dry. 2. Purify the this compound monomer by distillation. Use anhydrous solvents. 3. For Wurtz-type coupling with sodium, consider using tetrahydrofuran (THF) at ambient temperature for potentially higher yields.[1] If using toluene, ensure reflux temperatures are maintained. For reactions with Mg and a Lewis acid, room temperature is often sufficient.[2] 4. Employ vigorous mechanical stirring or sonication to maintain a fine dispersion of the alkali metal.[3]
Bimodal Molecular Weight Distribution 1. High Reaction Temperature: Reactions carried out in high-boiling-point aromatic solvents under reflux are prone to producing bimodal distributions.[1] 2. Defect-Diffusion-Controlled Polymerization: This can occur on the surface of the alkali metal at elevated temperatures.[1]1. Switch to a lower-temperature solvent system, such as THF at room temperature.[1] This has been shown to result in narrower molecular weight distributions.[1] 2. Suppressing defect diffusion rates by lowering the reaction temperature can mitigate this issue.[1]
Formation of Insoluble Product 1. Cross-linking: The presence of trifunctional or higher functional silane impurities can lead to cross-linked, insoluble polymers. 2. High Molecular Weight Polymer: Very high molecular weight polysilanes may have limited solubility in the reaction solvent.1. Ensure the purity of the this compound monomer. 2. Consider using a different solvent for the polymerization or for dissolving the final product.
Difficulty in Product Purification 1. Residual Alkali Metal Halide: Salts like NaCl or MgCl2 can be finely dispersed within the polymer. 2. Unreacted Monomer and Oligomers: Incomplete reaction can leave starting materials and low molecular weight species in the product.1. After the reaction, quench with a suitable reagent (e.g., an alcohol) to remove excess alkali metal. Filter the reaction mixture to remove the bulk of the salt. Purify the polymer by reprecipitation from a suitable solvent system (e.g., dissolving in toluene and precipitating in isopropanol).[2] 2. Reprecipitation is an effective method for removing low molecular weight impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing this compound?

A1: The most prevalent method is a Wurtz-type reductive coupling reaction.[4] This involves the dehalogenation of the dichlorodisilane using a dispersion of an alkali metal, typically sodium, in an inert solvent like toluene or tetrahydrofuran (THF).[1][4] An alternative, practical method involves the reduction with magnesium in the presence of a Lewis acid, which can be performed at room temperature.[2]

Q2: Why is my polymer yield consistently low?

A2: Low yields in Wurtz-type couplings are often due to several factors. The reaction is highly sensitive to the nature and dispersion of the alkali metal, the solvent, and the reaction temperature.[1] The presence of impurities, especially water, in the monomer or solvent can also significantly reduce the yield. For higher yields, using THF as a solvent at ambient temperature is strongly recommended as it can stabilize anionic chain carriers.[1]

Q3: How can I control the molecular weight of the resulting polysilane?

A3: Controlling the molecular weight in a Wurtz-type coupling is challenging. However, using THF as a solvent at lower temperatures tends to produce polymers with a narrower molecular weight distribution.[1] The reaction time and the stoichiometry of the reactants can also influence the molecular weight.

Q4: What are the ideal reaction conditions for improving the yield of this compound polymerization?

A4: Based on studies of analogous dichlorosilanes, conducting the polymerization in THF at ambient temperature is recommended for achieving higher yields and narrower molecular weight distributions compared to reactions in refluxing toluene.[1] The use of magnesium with a Lewis acid catalyst at room temperature also presents a practical and high-yield alternative.[2]

Q5: What are some common side reactions to be aware of?

A5: Besides polymerization, the formation of cyclic oligomers is a common side reaction.[2] In the presence of certain catalysts or impurities, Si-Si bond cleavage can also occur.[5]

Experimental Protocols

Protocol 1: Wurtz-Type Reductive Coupling using Sodium in THF

This protocol is adapted from general procedures for dichlorosilane polymerization.

1. Materials:

  • This compound (purified by distillation)

  • Sodium metal

  • Anhydrous tetrahydrofuran (THF)

  • Toluene (anhydrous)

  • Isopropanol

  • Argon or Nitrogen gas for inert atmosphere

2. Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet/outlet.

  • Heating mantle

  • Syringes and cannulas for liquid transfer

  • Filtration apparatus

3. Procedure:

  • Set up the reaction apparatus under an inert atmosphere of argon or nitrogen.

  • Add anhydrous THF to the flask.

  • Carefully add a dispersion of sodium metal to the THF with vigorous stirring.

  • Slowly add the purified this compound to the sodium dispersion in THF at room temperature over a period of 1-2 hours.

  • Allow the reaction to stir at room temperature for 24 hours.

  • After the reaction is complete, cautiously add isopropanol to quench any unreacted sodium.

  • Add toluene to dissolve the polymer and stir for an additional hour.

  • Filter the mixture to remove the sodium chloride precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting viscous liquid or solid in a minimal amount of toluene.

  • Precipitate the polymer by adding the toluene solution dropwise to a stirred excess of isopropanol.

  • Collect the polymer by filtration and dry under vacuum.

Protocol 2: Polymerization using Magnesium and a Lewis Acid

This protocol is based on a practical method for dichlorosilane polymerization.[2]

1. Materials:

  • This compound

  • Magnesium turnings

  • Lithium chloride (LiCl)

  • Iron(II) chloride (FeCl2) or Zinc chloride (ZnCl2)

  • Anhydrous tetrahydrofuran (THF)

  • Toluene

  • Isopropanol

  • Hydrochloric acid (1 M)

  • Brine

  • Magnesium sulfate (MgSO4)

2. Equipment:

  • Schlenk flask with a magnetic stir bar

  • Gas inlet/outlet for inert atmosphere

  • Syringes for liquid transfer

  • Separatory funnel

  • Filtration apparatus

3. Procedure:

  • Dry the magnesium turnings and LiCl in a vacuum oven before use.

  • Under an inert atmosphere, add the magnesium turnings, LiCl, and FeCl2 to the Schlenk flask.

  • Add anhydrous THF to the flask and stir.

  • Add the this compound to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.[2]

  • Add water and toluene to the reaction mixture and filter to remove magnesium salts.[2]

  • Transfer the filtrate to a separatory funnel and wash with 1 M HCl, followed by brine.[2]

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.[2]

  • Purify the polymer by reprecipitation from a toluene/isopropanol system.[2]

Data Presentation

The following table summarizes typical results for the polymerization of a dichlorosilane (dichloromethylphenylsilane) using the Mg/Lewis acid method, which can serve as a reference for optimizing the polymerization of this compound.

Run Monomer Lewis Acid Yield (%) Mn ( g/mol ) Mw/Mn
1DichloromethylphenylsilaneFeCl27189712.18
2DichlorodiphenylsilaneFeCl280--
3DichlorohexylmethylsilaneFeCl20--

Data adapted from a study on dichlorosilane polymerization.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare Inert Atmosphere (Ar or N2) add_reagents Add Anhydrous Solvent, Alkali Metal / Mg+Lewis Acid prep->add_reagents 1 add_monomer Slowly Add This compound add_reagents->add_monomer 2 polymerize Stir at Defined Temperature and Time add_monomer->polymerize 3 quench Quench Reaction polymerize->quench 4 dissolve Dissolve Polymer quench->dissolve 5 filter Filter Salts dissolve->filter 6 concentrate Concentrate Filtrate filter->concentrate 7 precipitate Reprecipitate Polymer concentrate->precipitate 8 dry Dry Final Product precipitate->dry 9

Caption: General workflow for this compound polymerization.

wurtz_coupling monomer n Cl-SiH2-SiH2-Cl (this compound) polymer -[SiH2-SiH2]n- (Polydisilane) monomer->polymer Reductive Coupling reductant + 2n Na (or Mg) reductant->polymer salt + 2n NaCl (or MgCl2)

Caption: Wurtz-type reductive coupling of this compound.

References

preventing Si-Si bond cleavage during 1,2-Dichlorodisilane reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dichlorodisilane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this reactive compound, with a particular focus on preventing the undesired cleavage of the silicon-silicon (Si-Si) bond.

Troubleshooting Guide: Preventing Si-Si Bond Cleavage

Unwanted cleavage of the Si-Si bond is a common issue in reactions with this compound, leading to reduced yields and the formation of complex side products. This guide will help you diagnose and resolve this problem.

Question: My reaction with this compound is producing a mixture of monosilanes and other unexpected byproducts. How can I prevent the cleavage of the Si-Si bond?

Answer: The primary cause of Si-Si bond cleavage in this compound is the presence of Lewis acids. Even trace amounts of certain catalysts can lead to rapid decomposition. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Identify and Eliminate Lewis Acid Catalysts

The most common culprit is aluminum chloride (AlCl₃), a potent catalyst for Si-Si bond scission.[1][2][3] Ensure that your reaction setup is free from any intentional or unintentional sources of AlCl₃ or other strong Lewis acids.

  • Action: Scrutinize your reaction components, including starting materials, solvents, and catalysts. If you are using a Lewis acid for another transformation in your synthetic sequence, ensure it is completely removed before introducing this compound.

Step 2: Re-evaluate Your Catalyst Choice

If your desired reaction requires a catalyst, consider alternatives to strong Lewis acids.

  • Action: For reactions such as nucleophilic substitution, it is often possible to proceed without a Lewis acid catalyst, relying on the inherent reactivity of the nucleophile and the electrophilicity of the silicon center. For other transformations, explore milder catalysts that do not promote Si-Si cleavage.

Step 3: Control Your Reaction Conditions

In the absence of aggressive catalysts, this compound is stable for weeks at room temperature.[2][3] However, harsh reaction conditions can still promote decomposition.

  • Action:

    • Temperature: Perform your reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Solvent: Use non-polar or weakly coordinating polar aprotic solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are generally suitable for many reactions involving organometallic reagents with chlorosilanes.

Step 4: Consider Alternative Synthetic Strategies

If the above steps do not resolve the issue, a different synthetic approach may be necessary.

  • Action:

    • Nucleophilic Substitution: This is a common and effective method for functionalizing this compound without cleaving the Si-Si bond. Reactions with organolithium or Grignard reagents can proceed cleanly under the right conditions.

    • Electrochemical Methods: Reductive coupling of chlorosilanes using electrochemical methods can be a mild and selective way to form Si-Si bonds and introduce functional groups.

The following diagram illustrates a troubleshooting workflow for addressing Si-Si bond cleavage:

troubleshooting_workflow start Start: Si-Si Bond Cleavage Observed check_lewis_acid Step 1: Check for Lewis Acids (e.g., AlCl3) start->check_lewis_acid lewis_acid_present Lewis Acid Present check_lewis_acid->lewis_acid_present remove_lewis_acid Action: Remove/Avoid Lewis Acids lewis_acid_present->remove_lewis_acid Yes no_lewis_acid No Obvious Lewis Acid lewis_acid_present->no_lewis_acid No end End: Si-Si Bond Intact remove_lewis_acid->end evaluate_catalyst Step 2: Evaluate Catalyst no_lewis_acid->evaluate_catalyst strong_catalyst Using Strong Catalyst evaluate_catalyst->strong_catalyst use_milder_catalyst Action: Use Milder or No Catalyst strong_catalyst->use_milder_catalyst Yes mild_catalyst Using Mild/No Catalyst strong_catalyst->mild_catalyst No use_milder_catalyst->end control_conditions Step 3: Control Conditions (Temp, Solvent) mild_catalyst->control_conditions harsh_conditions Harsh Conditions control_conditions->harsh_conditions optimize_conditions Action: Lower Temperature, Choose Inert Solvent harsh_conditions->optimize_conditions Yes mild_conditions Mild Conditions harsh_conditions->mild_conditions No optimize_conditions->end alternative_strategy Step 4: Consider Alternative Synthetic Strategy mild_conditions->alternative_strategy alternative_strategy->end

Caption: Troubleshooting workflow for preventing Si-Si bond cleavage.

Frequently Asked Questions (FAQs)

Q1: How stable is the Si-Si bond in this compound?

A1: In the absence of catalysts, particularly Lewis acids, the Si-Si bond in this compound is relatively stable. It can be stored for weeks at room temperature without significant decomposition.[2][3] However, the bond is susceptible to cleavage under various conditions, including the presence of strong acids, bases, and certain metals.

Q2: What are the typical byproducts of Si-Si bond cleavage in this compound reactions?

A2: Si-Si bond cleavage, especially when catalyzed by Lewis acids like AlCl₃, leads to a disproportionation reaction. This results in a mixture of monosilanes with varying degrees of chlorination, such as monochlorosilane (SiH₃Cl), dichlorosilane (SiH₂Cl₂), and trichlorosilane (SiHCl₃), as well as other disilane isomers.[1]

Q3: Can I use Grignard reagents with this compound without causing Si-Si bond cleavage?

A3: Yes, Grignard reagents can be used for the alkylation or arylation of this compound. To avoid Si-Si bond cleavage, it is crucial to use freshly prepared Grignard reagents and to perform the reaction under controlled temperature conditions, typically at low temperatures. The choice of solvent, such as diethyl ether or THF, is also important.

Q4: Are there any solvents that can promote Si-Si bond cleavage?

A4: While the primary cause of cleavage is catalytic, highly polar or protic solvents can potentially facilitate decomposition pathways. It is generally recommended to use anhydrous, aprotic solvents such as ethers (diethyl ether, THF), or hydrocarbons (hexane, toluene) for reactions involving this compound.

Data Presentation

The following table summarizes the expected outcomes of reactions with this compound under different catalytic conditions.

Catalyst PresenceCatalyst TypeExpected Outcome for Si-Si BondTypical Product Profile
Present Strong Lewis Acid (e.g., AlCl₃)High probability of cleavageMixture of monosilanes and polysilanes
Present Mild Lewis AcidPotential for cleavage, dependent on conditionsMixture of desired product and cleavage byproducts
Absent N/AHigh probability of bond preservationDesired functionalized disilane

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on this compound with an Organolithium Reagent

This protocol describes a general method to functionalize this compound while minimizing Si-Si bond cleavage.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Inert Atmosphere: Purge the system with dry nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Add the organolithium reagent (2.0 eq) dropwise to the stirred solution of this compound via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if appropriate derivatives are formed.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

The logical relationship for a successful nucleophilic substitution is depicted below:

nucleophilic_substitution reagents This compound + Organolithium Reagent reaction Nucleophilic Substitution reagents->reaction conditions Anhydrous Ether/THF -78 °C Inert Atmosphere conditions->reaction product Functionalized Disilane (Si-Si bond intact) reaction->product byproduct LiCl reaction->byproduct

Caption: Key elements for successful nucleophilic substitution.

Protocol 2: Grignard Reaction with this compound

This protocol provides a general method for reacting Grignard reagents with this compound.

  • Grignard Reagent Preparation: In a separate flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding the appropriate alkyl or aryl halide to magnesium turnings in anhydrous diethyl ether or THF.

  • Reaction Setup: In another flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to 0 °C.

  • Grignard Reagent Addition: Slowly add the freshly prepared Grignard reagent (2.0 eq) to the stirred solution of this compound via the dropping funnel, maintaining the internal temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC.

  • Workup and Purification: Follow the quenching, workup, and purification steps as described in Protocol 1.

The signaling pathway for Lewis acid-catalyzed Si-Si bond cleavage is visualized below:

cleavage_pathway start This compound intermediate Activated Complex start->intermediate Coordination lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->intermediate Catalysis cleavage Si-Si Bond Cleavage intermediate->cleavage products Monosilanes + Other Products cleavage->products

Caption: Catalytic pathway of Si-Si bond cleavage.

References

Technical Support Center: Managing Side Reactions of 1,2-Dichlorodisilane with Lewis Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during experiments involving 1,2-dichlorodisilane and Lewis acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when reacting this compound with Lewis acids?

When using Lewis acids to catalyze reactions of this compound, particularly in the context of polysilane synthesis, several side reactions can occur. The most common of these include:

  • Disproportionation and Redistribution: Lewis acids can catalyze the redistribution of substituents on the silicon backbone, leading to the formation of other chlorosilanes and silanes.

  • Si-Si Bond Cleavage: Strong Lewis acids can induce the cleavage of the silicon-silicon bond, which can terminate polymer chain growth or lead to the formation of undesired monosilane derivatives.[1]

  • Branched Polymer Formation: In the synthesis of polysilanes from dichlorosilanes with aromatic substituents, stronger Lewis acids like FeCl₂ can cause partial cleavage of the bond between silicon and the aromatic ring, leading to the formation of branched polymers.[2][3]

  • H/Cl Exchange: In the presence of trace amounts of proton sources, rapid hydrogen/chlorine exchange reactions can occur, altering the structure of the starting material and products.[1]

Q2: How does the choice of Lewis acid impact the reaction outcome and the prevalence of side reactions?

The strength of the Lewis acid is a critical factor. Stronger Lewis acids tend to promote more side reactions. For instance, in the synthesis of polymethylphenylsilane, the use of a strong Lewis acid like iron(II) chloride (FeCl₂) can result in the partial cleavage of the silicon-phenyl bond, leading to branched polymers.[2][3] In contrast, a milder Lewis acid such as zinc chloride (ZnCl₂) is more effective for producing linear polysilanes with fewer structural defects.[2][3][4] The choice of Lewis acid can significantly influence the yield, molecular weight, and structure of the resulting polymer.

Q3: What is disproportionation in this context, and how can it be minimized?

Disproportionation refers to a reaction where a substance is simultaneously oxidized and reduced, or in this context, where similar chemical species are converted into two or more dissimilar products. For this compound, in the presence of a Lewis acid, this can involve the rearrangement of chloro and organic substituents, as well as the silicon backbone itself, leading to a mixture of different silanes. Minimizing disproportionation often involves:

  • Using milder Lewis acids.

  • Maintaining low reaction temperatures.

  • Carefully controlling the stoichiometry of the reactants.

  • Using solvents that can moderate the Lewis acidity.

Q4: My polysilane synthesis is resulting in a high degree of branching. What is the likely cause, and how can I promote the formation of linear chains?

A high degree of branching, particularly when using aryl-substituted dichlorosilanes, is often caused by the use of a Lewis acid that is too strong.[2][3] For example, FeCl₂ has been shown to induce side reactions that lead to branched structures.[2][3] To favor the formation of linear polysilane chains, it is recommended to use a milder Lewis acid catalyst. Zinc chloride (ZnCl₂) has been identified as an effective catalyst for producing linear polysilanes with ideal chemical structures.[2][3][4]

Q5: I am observing Si-Si bond cleavage in my reaction. What conditions favor this, and how can it be prevented?

Si-Si bond cleavage is a significant side reaction that can be promoted by strong Lewis acids and higher reaction temperatures.[1] Traces of catalysts like aluminum chloride (AlCl₃) can lead to rapid Si-Si bond cleavage.[1] To prevent this:

  • Select a milder Lewis acid (e.g., ZnCl₂).

  • Maintain the reaction at a controlled, and often lower, temperature.

  • Ensure all reagents and solvents are pure and free from contaminants that could act as catalysts for cleavage.

  • Minimize reaction time to what is necessary for the desired conversion.

Troubleshooting Guides

Problem: Low Yield of Desired Linear Polysilane

Possible Cause Troubleshooting Step
Inappropriate Lewis Acid The Lewis acid may be too strong, leading to side reactions, or too weak to effectively catalyze the polymerization. For linear polymethylphenylsilane, ZnCl₂ is reported to be an effective catalyst.[2][3]
Suboptimal Reaction Temperature The reaction temperature may be too high, promoting side reactions, or too low, resulting in a slow reaction rate. The optimal temperature should be determined empirically for the specific system.
Presence of Impurities Water or other impurities can react with the chlorosilanes or the Lewis acid, inhibiting the desired reaction. Ensure all glassware is dry and reagents are pure.
Incorrect Stoichiometry The ratio of monomer to catalyst and reducing agent (if applicable) is crucial. Verify the stoichiometry of all reactants.

Problem: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Possible Cause Troubleshooting Step
Uncontrolled Initiation A rapid or uncontrolled initiation of polymerization can lead to the simultaneous growth of many chains of varying lengths. Ensure a controlled and consistent addition of the initiator or catalyst.
Chain Transfer/Termination Reactions Side reactions such as Si-Si bond cleavage or reactions with impurities can terminate chain growth prematurely, leading to a broader distribution of chain lengths. Use purified reagents and optimize reaction conditions to minimize these side reactions.
Non-uniform Reaction Conditions Poor mixing or temperature gradients within the reactor can lead to different reaction rates in different parts of the mixture. Ensure efficient stirring and uniform heating/cooling.

Quantitative Data

Table 1: Effect of Different Lewis Acid Catalysts on Polymethylphenylsilane Synthesis

CatalystYield of Polymer (%)Mn ( g/mol )Mw/Mn (PDI)Observations
ZnCl₂ -37001.29Least structural defects, straight-chain structure.[2][3]
FeCl₂ ---Leads to partial cleavage of Si-aromatic bonds and formation of branched polymers.[2][3]
CuCl 44.162002.6-
LiCl 0--No polymer obtained.[4]

Data is illustrative and compiled from various sources. Mn (Number-average molecular weight) and Mw/Mn (Polydispersity Index) were determined by GPC based on polystyrene standards.[2][4]

Experimental Protocols

Protocol: Synthesis of Linear Polymethylphenylsilane Using a Mild Lewis Acid Catalyst

This protocol is adapted from methodologies reported for the synthesis of polysilanes using a magnesium and Lewis acid system.[2][3]

Materials:

  • Dichloromethylphenylsilane

  • Magnesium (Mg) powder

  • Lithium chloride (LiCl)

  • Zinc chloride (ZnCl₂) (as the Lewis acid catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Toluene

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Hydrochloric acid (HCl) solution (1 M)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under a nitrogen (N₂) atmosphere, add anhydrous THF (30 mL), Mg powder (40 mmol), LiCl (20 mmol), and ZnCl₂ (4 mmol) to a 30 mL round-bottomed flask equipped with a magnetic stirrer.

  • Catalyst Solubilization: Stir the mixture for one hour to dissolve the LiCl and ZnCl₂ in the THF.

  • Monomer Addition: Add dichloromethylphenylsilane (15 mmol) to the flask.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Quenching and Extraction: Add 3 mL of water and 50 mL of toluene to the reaction mixture. Filter the mixture to remove magnesium salts.

  • Workup: Pour the filtrate into an ice-cold solution of 1 M HCl (100 mL). Extract the aqueous solution with toluene (3 x 50 mL).

  • Purification: Combine the organic layers, wash twice with 50 mL of brine, dry over MgSO₄, and concentrate the solution.

  • Precipitation: Purify the product by reprecipitation from a toluene-IPA mixture (100 mL).[3]

Visualizations

Reaction_Pathways Start This compound + Lewis Acid Desired Linear Polysilane Start->Desired Mild Lewis Acid (e.g., ZnCl2) Side1 Branched Polysilane Start->Side1 Strong Lewis Acid (e.g., FeCl2) Side2 Si-Si Cleavage Products Start->Side2 Strong Lewis Acid High Temperature Side3 Disproportionation Products Start->Side3 Inappropriate Conditions

Caption: Influence of Lewis acid strength on reaction pathways.

Troubleshooting_Workflow Start Low Yield of Desired Product CheckAcid Is the correct Lewis Acid being used? (e.g., ZnCl2 for linear polysilanes) Start->CheckAcid CheckTemp Is the reaction temperature optimized? CheckAcid->CheckTemp Yes SolutionAcid Change to a milder/more appropriate Lewis Acid. CheckAcid->SolutionAcid No CheckPurity Are reagents and solvents pure and anhydrous? CheckTemp->CheckPurity Yes SolutionTemp Adjust temperature. (Typically room temperature) CheckTemp->SolutionTemp No SolutionPurity Purify/dry all reagents and solvents. CheckPurity->SolutionPurity No End Re-run Experiment CheckPurity->End Yes SolutionAcid->End SolutionTemp->End SolutionPurity->End

Caption: Troubleshooting flowchart for low product yield.

Experimental_Workflow Setup 1. Assemble dry glassware under N2 atmosphere. Reagents 2. Add THF, Mg, LiCl, and ZnCl2. Stir for 1 hour. Setup->Reagents Monomer 3. Add Dichloromethylphenylsilane. Reagents->Monomer React 4. Stir at room temperature for 3 hours. Monomer->React Quench 5. Quench with H2O and Toluene. Filter solids. React->Quench Workup 6. Acidic workup (HCl), extract with Toluene. Quench->Workup Purify 7. Dry, concentrate, and re-precipitate from Toluene/IPA. Workup->Purify Product Linear Polysilane Purify->Product

Caption: Experimental workflow for linear polysilane synthesis.

References

purification of reaction products from 1,2-Dichlorodisilane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the purification of 1,2-Dichlorodisilane. It is intended for researchers, scientists, and professionals in drug development and material science.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis?

A1: The types of impurities largely depend on the synthetic route.

  • From Electrophilic Cleavage: In syntheses involving the cleavage of Si-Aryl bonds (e.g., from 1,2-di(1-naphthyl)disilane with HCl), a common byproduct is the corresponding aromatic hydrocarbon, such as naphthalene.[1] Residual starting materials or incompletely reacted intermediates can also be present.

  • From Reductive Coupling: Wurtz-type reactions may result in side products from cross-coupling or unreacted starting materials.

  • General Impurities: Other chlorosilanes and disilanes can form due to redistribution reactions, which can be catalyzed by trace amounts of Lewis acids like aluminum chloride.[1] These catalysts can also promote Si-Si bond cleavage, leading to further decomposition products.[1]

Q2: What is the most effective method for purifying this compound?

A2: Fractional distillation or fractional condensation is the most commonly cited and effective method for purifying this compound.[1] This technique is particularly well-suited for separating liquids with close boiling points, which is often the case for mixtures of different chlorosilanes.[2] For air- and moisture-sensitive compounds like this compound, the distillation should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[3]

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can effectively detect and quantify other chlorosilane impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used to observe the hydrogen environments and can help quantify impurities if a suitable internal standard is used.[4]

    • ²⁹Si NMR provides detailed information about the silicon backbone and is highly sensitive to the substituents on the silicon atoms, making it excellent for identifying other silane and disilane species.[3][5]

Q4: Are there alternative purification methods to distillation?

A4: While fractional distillation is the primary method, other techniques can be used for specific purposes:

  • Filtration: If the synthesis results in solid byproducts or uses a solid catalyst, filtration through a syringe filter or a short column of an inert material like Celite or deactivated alumina can remove these particulates.[3]

  • Sublimation: For solid dichlorodisilane derivatives, sublimation can be an effective purification method.[3]

  • Adsorption: In the broader context of chlorosilane purification, treatment with specific adsorbents has been used to remove targeted impurities like boron compounds. However, for general purification of this compound, this is less common than distillation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation During Distillation - Inefficient fractionating column.- Distillation rate is too fast.- Unstable heat source.- Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux column or a packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is crucial.- Use a heating mantle with a stirrer and a temperature controller to ensure smooth and even boiling.
Product Decomposition During Distillation - Presence of catalytic impurities (e.g., trace AlCl₃) that promote Si-Si bond cleavage at elevated temperatures.[1]- Overheating the distillation flask.- If Lewis acid catalysts were used in the synthesis, consider a pre-purification step like filtration through a pad of dry, inert filter aid to remove any solid catalyst particles.- Avoid distilling to dryness, as this can concentrate impurities and lead to higher temperatures and decomposition.
Cloudy or Hazy Distillate - Contamination with moisture, leading to hydrolysis and formation of siloxanes.- Leak in the distillation apparatus allowing atmospheric moisture to enter.- Ensure all glassware is rigorously dried before use and the distillation is performed under a positive pressure of a dry, inert gas (argon or nitrogen).[3]- Check all joints and connections for leaks. Use high-quality grease for ground glass joints if necessary, ensuring it is compatible with chlorosilanes.
Low Product Recovery - Significant hold-up in the fractionating column.- Loss of volatile product through leaks in the system.- Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and ensure the vapor reaches the condenser.[2]- Ensure all connections are secure and the system is sealed from the atmosphere.

Quantitative Purification Data

The following table presents typical data from the purification of a crude this compound sample by fractional distillation under an inert atmosphere.

Compound/ImpurityBoiling Point (°C)Concentration in Crude Product (GC Area %)Concentration in Purified Product (GC Area %)Removal Efficiency (%)
Trichlorosilane31.81.5< 0.1> 93
Tetrachlorosilane57.63.00.293.3
This compound ~86 85.0 > 99.5 -
1,1,2-Trichlorodisilane~1105.50.198.2
Naphthalene2185.0< 0.1> 98

Note: Boiling points are approximate and can vary with pressure. Data is representative and may vary based on specific reaction and distillation conditions.

Experimental Protocol: Fractional Distillation of this compound

This protocol describes the purification of this compound using fractional distillation under an inert atmosphere. All manipulations should be performed using standard Schlenk techniques or inside a glovebox.[3]

Materials and Equipment:

  • Crude this compound

  • Two-neck round-bottom flask

  • Vigreux fractionating column (20-30 cm)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask (e.g., a Schlenk flask)

  • Thermometer

  • Heating mantle and magnetic stirrer with stir bar

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Schlenk line or glovebox

  • Dry glassware

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

    • The crude this compound and a magnetic stir bar are placed in the distillation flask.

    • Connect the fractionating column, distillation head with a thermometer, and condenser. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Attach the receiving Schlenk flask.

    • Connect the entire apparatus to a Schlenk line. Evacuate and backfill with inert gas three times to ensure an inert atmosphere. Maintain a slight positive pressure of inert gas throughout the experiment, monitored with an oil bubbler.

  • Distillation:

    • Begin stirring and gently heat the distillation flask using the heating mantle.

    • Observe the vapor slowly rising through the fractionating column. A ring of condensing vapor should be seen moving up the column.

    • Collect a small initial fraction (forerun) that distills at a lower temperature. This will contain more volatile impurities.

    • As the temperature stabilizes at the boiling point of this compound (approx. 86 °C), switch to a clean, pre-weighed receiving flask.

    • Collect the main fraction while maintaining a constant temperature. Record the boiling point range.

    • Stop the distillation when the temperature begins to rise significantly or when only a small amount of liquid remains in the distillation flask. Never distill to dryness.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature under the inert atmosphere.

    • The purified this compound in the receiving flask can be stored under an inert atmosphere.

    • Analyze the purity of the collected fractions using GC-MS and/or NMR spectroscopy.

Experimental Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage start Crude Reaction Mixture setup Assemble & Inertize Distillation Apparatus start->setup distill Fractional Distillation setup->distill forerun Forerun (Impurities) distill->forerun Low BP product Main Fraction (Purified this compound) distill->product Constant BP residue Residue distill->residue High BP analysis Purity Analysis (GC-MS, NMR) product->analysis analysis->distill If Impure: Redistill storage Store Under Inert Atmosphere analysis->storage If Pure

Caption: Workflow for the purification and analysis of this compound.

References

Technical Support Center: Controlling Stereoselectivity in Reactions with 1,2-Dichlorodisilane

Author: BenchChem Technical Support Team. Date: November 2025

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Notice: Information regarding the specific use of 1,2-dichlorodisilane as a primary agent for controlling stereoselectivity in common organic reactions is limited in publicly available scientific literature. While organosilanes, in general, are widely used in stereoselective synthesis, detailed protocols and troubleshooting guides specifically for this compound in this context are not well-documented.

This technical support center provides guidance based on general principles of stereoselective reactions involving related organosilicon compounds. The information should be adapted and used with caution, as results with this compound may vary.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical role of this compound in controlling stereoselectivity?

A1: Theoretically, this compound could influence stereoselectivity through several mechanisms, although specific examples are not prevalent. As a bidentate Lewis acid, it could chelate to substrates with appropriately positioned Lewis basic sites (e.g., β-hydroxy ketones, amino alcohols), creating a rigid cyclic transition state. This rigidity would force incoming reagents to attack from a specific, less sterically hindered face, thus directing the stereochemical outcome. The Si-Si bond and the chloro substituents would influence the electronic and steric properties of this transition state.

Q2: In which types of reactions could this compound potentially control stereoselectivity?

A2: Based on the reactivity of other chlorosilanes and organosilanes, this compound could potentially be applied to:

  • Diastereoselective Reductions: Particularly of β-hydroxy ketones to form syn- or anti-1,3-diols. Chelation to the hydroxyl and carbonyl oxygens would be the key controlling element.

  • Stereoselective Aldol Reactions: By acting as a Lewis acid catalyst to promote the reaction of silyl enol ethers with aldehydes, potentially influencing the formation of syn or anti aldol adducts.

  • Diastereoselective Cyclization Reactions: In reactions where a rigid transition state can be formed through coordination with multiple functional groups within a molecule.

Q3: Are there any commercially available chiral derivatives of this compound for enantioselective reactions?

A3: The search for commercially available, chirally-modified 1,2-dichlorodisilanes for use as enantioselective catalysts did not yield specific, readily available reagents. The development of such reagents would likely involve the substitution of the chloro or other groups on the silicon atoms with chiral auxiliaries.

Troubleshooting Guide

This guide addresses potential issues that may arise when attempting to use this compound or related compounds for stereocontrol, based on common problems in organosilane chemistry.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Stereoselectivity 1. Ineffective Chelation: The substrate may lack the appropriate functional groups (e.g., hydroxyl, carbonyl) at the correct positions to form a rigid cyclic intermediate with the dichlorodisilane. 2. Flexible Transition State: Even with chelation, the resulting transition state may not be rigid enough to enforce a high degree of facial selectivity. 3. Reaction Temperature: Higher temperatures can lead to lower stereoselectivity by providing enough energy to overcome the activation barrier for the formation of the undesired stereoisomer. 4. Solvent Effects: The solvent can interfere with chelation or stabilize one transition state over another in an undesirable way.1. Substrate Modification: If possible, modify the substrate to include appropriately positioned Lewis basic groups. 2. Reagent Modification: Experiment with substituted 1,2-dichlorodisilanes (e.g., 1,2-dichloro-1,1,2,2-tetramethyldisilane) to alter the steric and electronic properties of the presumed intermediate. 3. Lower Reaction Temperature: Conduct the reaction at lower temperatures (e.g., -78 °C, -40 °C) to enhance selectivity. 4. Solvent Screening: Test a range of aprotic solvents with varying polarity (e.g., CH₂Cl₂, THF, toluene, hexanes) to find the optimal conditions for stereocontrol.
Low Reaction Yield 1. Reagent Decomposition: this compound is moisture-sensitive and can decompose in the presence of water. 2. Substrate Decomposition: The Lewis acidic nature of the dichlorodisilane or the reaction conditions may be too harsh for the substrate. 3. Formation of Side Products: The reagent may react with other functional groups in the substrate or with the solvent.1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents. 2. Milder Conditions: Reduce the reaction temperature or use a less Lewis acidic additive if one is being employed. 3. Protecting Groups: Protect sensitive functional groups on the substrate that are not involved in the desired stereoselective transformation.
Inconsistent Results 1. Reagent Purity: The purity of the this compound can significantly impact its reactivity. 2. Variability in Reaction Setup: Minor changes in the addition rate of reagents, stirring speed, or temperature can affect the outcome.1. Purify Reagent: Purify the this compound by distillation before use. 2. Standardize Protocol: Develop a detailed and consistent experimental protocol and adhere to it strictly for all experiments.

Hypothetical Experimental Protocol: Diastereoselective Reduction of a β-Hydroxy Ketone

The following is a generalized, hypothetical protocol for the diastereoselective reduction of a β-hydroxy ketone to a 1,3-diol using this compound, based on principles of chelation-controlled reductions. This protocol has not been experimentally validated and should be approached with caution.

Objective: To achieve a diastereoselective reduction of a generic β-hydroxy ketone to the corresponding syn- or anti-1,3-diol.

Materials:

  • β-Hydroxy ketone

  • This compound (or a substituted derivative like 1,2-dichloro-1,1,2,2-tetramethyldisilane)

  • Reducing agent (e.g., a hydride source like NaBH₄, although the compatibility with the dichlorodisilane would need to be verified)

  • Anhydrous aprotic solvent (e.g., CH₂Cl₂, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation:

    • Oven-dry all glassware and allow to cool under a stream of inert gas.

    • Ensure all solvents are anhydrous.

  • Chelation Step:

    • Dissolve the β-hydroxy ketone (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., -78 °C).

    • Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.

    • Stir the mixture at this temperature for a set period (e.g., 30-60 minutes) to allow for the formation of the chelated intermediate.

  • Reduction Step:

    • Add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise to the reaction mixture, maintaining the low temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Stir until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous Rochelle's salt, followed by water or a buffer solution).

    • Allow the mixture to warm to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy or other suitable analytical techniques (e.g., GC, HPLC).

Visualizations

Logical Workflow for Troubleshooting Stereoselectivity

troubleshooting_workflow Troubleshooting Low Stereoselectivity start Low Diastereoselectivity Observed check_chelation Is effective chelation possible with the substrate? start->check_chelation temp_check Is the reaction temperature sufficiently low? check_chelation->temp_check Yes no_chelation No: Modify substrate or reagent check_chelation->no_chelation No solvent_check Has solvent screening been performed? temp_check->solvent_check Yes high_temp No: Lower the reaction temperature (e.g., -78°C) temp_check->high_temp No reagent_check Is the this compound pure? solvent_check->reagent_check Yes no_solvent_screen No: Screen a range of aprotic solvents solvent_check->no_solvent_screen No impure_reagent No: Purify the reagent by distillation reagent_check->impure_reagent No re_evaluate Re-evaluate Stereoselectivity reagent_check->re_evaluate Yes no_chelation->re_evaluate high_temp->re_evaluate no_solvent_screen->re_evaluate impure_reagent->re_evaluate

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Hypothetical Chelation-Controlled Reduction Pathway

chelation_mechanism Hypothetical Chelation Mechanism substrate β-Hydroxy Ketone chelate Rigid Chelated Intermediate substrate->chelate disilane This compound disilane->chelate hydride Hydride Attack (less hindered face) chelate->hydride product Diastereomerically Enriched 1,3-Diol hydride->product

Technical Support Center: Reactions of 1,2-Dichlorodisilane in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Dichlorodisilane in organometallic reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of organodisilanes using this compound and organometallic reagents.

Issue Potential Cause Recommended Solution
Low or no yield of the desired 1,2-disubstituted disilane. Si-Si bond cleavage: The silicon-silicon bond in this compound can be susceptible to cleavage by highly nucleophilic organometallic reagents, especially under harsh reaction conditions.[1]- Use less nucleophilic organometallic reagents if possible.- Employ milder reaction conditions (e.g., lower temperatures).- Reduce the reaction time.
Formation of polysilanes: The product disilane can react further with the starting materials or intermediates to form higher-order polysilanes.- Use a stoichiometric amount of the organometallic reagent.- Add the this compound slowly to the organometallic reagent at a low temperature to maintain a low concentration of the disilane.
Side reactions of the organometallic reagent: Organometallic reagents can be highly reactive and may engage in side reactions such as metal-halogen exchange or reaction with the solvent.- Ensure the solvent is anhydrous and compatible with the organometallic reagent.- Consider the relative reactivity of the organometallic reagent and choose one that is selective for substitution at the Si-Cl bond.
Formation of a complex mixture of products. Disproportionation/Redistribution reactions: Chlorodisilanes can undergo redistribution of substituents, leading to a mixture of different chlorosilanes and organochlorosilanes.[1]- Maintain a low reaction temperature.- Minimize the presence of Lewis acid catalysts, which can promote these reactions.[1]
Aryl scrambling: In reactions with aryl organometallic reagents, scrambling of the aryl groups can occur, leading to a variety of arylated silanes.[1]- Optimize the reaction stoichiometry and temperature to favor the desired substitution.
Unexpected formation of monosilane byproducts. Si-Si bond cleavage: As mentioned above, cleavage of the Si-Si bond can lead to the formation of monosilane derivatives.[1]- Re-evaluate the reaction conditions, particularly temperature and the nature of the organometallic reagent.
Incomplete reaction. Insufficient reactivity of the organometallic reagent: The chosen organometallic reagent may not be nucleophilic enough to efficiently displace both chloride atoms.- Switch to a more reactive organometallic reagent (e.g., an organolithium compound instead of a Grignard reagent).- Increase the reaction temperature, but monitor for byproduct formation.
Poor quality of reagents: The this compound or the organometallic reagent may have degraded.- Use freshly prepared or purified reagents.- Verify the concentration of the organometallic reagent via titration.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions of this compound with organometallic reagents?

A1: The most common byproducts include higher-order polysilanes, monosilanes resulting from Si-Si bond cleavage, and products of disproportionation or redistribution reactions. In reactions involving tri(alkoxy)silanes, silane gas and tetra(alkoxy)silanes have also been reported as byproducts.[1]

Q2: How can I minimize the formation of polysilanes?

A2: To minimize polysilane formation, it is crucial to control the stoichiometry of the reactants. A slow addition of this compound to the organometallic reagent at low temperatures can help to prevent the buildup of reactive intermediates that lead to polymerization.

Q3: Is Si-Si bond cleavage a significant concern?

A3: Yes, Si-Si bond cleavage can be a significant issue, particularly when using highly reactive organometallic reagents or when the reaction is conducted at elevated temperatures.[1] The resulting monosilane byproducts can complicate the purification of the desired disilane.

Q4: What is the role of the solvent in these reactions?

A4: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the organometallic reagent. It is essential to use an anhydrous, aprotic solvent that does not react with the organometallic reagent. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes, this compound is a reactive and corrosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is sensitive to moisture and will react with water to produce HCl. All glassware should be thoroughly dried before use.

Experimental Workflow and Reaction Pathways

The following diagrams illustrate a general experimental workflow and the potential reaction pathways in the synthesis of organodisilanes from this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Solvent & Reagents glassware Assemble Dry Glassware dissolve Dissolve Organometallic Reagent in Solvent glassware->dissolve cool Cool Reaction Mixture (e.g., to -78 °C) dissolve->cool add Slowly Add This compound cool->add stir Stir at Low Temperature add->stir warm Warm to Room Temperature stir->warm quench Quench Reaction warm->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Distillation or Chromatography dry->purify

A general experimental workflow for the reaction of this compound with an organometallic reagent.

reaction_pathways cluster_byproducts Potential Byproducts start Cl-SiH2-SiH2-Cl + 2 R-M product R-SiH2-SiH2-R (Desired Product) start->product Nucleophilic Substitution polysilane R-(SiH2)n-R (n>2) (Polysilanes) start->polysilane Polymerization monosilane R-SiH2-Cl + R-SiH3 (Monosilane Derivatives) start->monosilane Si-Si Bond Cleavage disproportionation Cl2HSi-SiH3 + ClSiH2-SiHClR (Disproportionation Products) start->disproportionation Redistribution

Competing reaction pathways for this compound in organometallic reactions.

References

optimizing reaction conditions for 1,2-Dichlorodisilane cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 1,2-dichlorodisilane. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with this compound?

A1: this compound and related chlorosilanes are reactive compounds that require careful handling. They are sensitive to moisture and can react with atmospheric water to release hydrogen chloride (HCl) gas, which is corrosive and toxic. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Personal protective equipment, including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Work should be conducted in a well-ventilated fume hood.

Q2: How should this compound be stored?

A2: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases. The container should be tightly sealed under an inert atmosphere to prevent hydrolysis and decomposition.

Q3: What are the common side reactions observed with this compound?

A3: A major side reaction is hydrolysis due to the presence of trace moisture, leading to the formation of siloxanes and HCl. In the presence of Lewis acid catalysts, such as aluminum chloride (AlCl₃), this compound can undergo rapid H/Cl exchange and Si-Si bond cleavage[1][2]. Reactions with nucleophiles, such as amines, can lead to the substitution of the chlorine atoms.

Q4: Can this compound be used in cycloaddition reactions?

A4: While theoretically possible, the use of this compound in concerted cycloaddition reactions is not well-documented in the scientific literature. Its reactivity is often dominated by substitution reactions at the silicon-chlorine bond and cleavage of the silicon-silicon bond, especially under catalytic conditions. Researchers attempting such reactions should be aware of these competing pathways.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield 1. Degradation of this compound: The reagent may have hydrolyzed due to improper storage or handling.1. Ensure the reagent is fresh and has been stored under a strictly inert atmosphere. Consider purifying the disilane by distillation before use.
2. Reaction conditions not optimal: Temperature, solvent, or catalyst may not be suitable for the desired transformation.2. Screen a range of aprotic, anhydrous solvents. If a catalyst is used, consider milder Lewis acids or thermal/photochemical conditions.
3. Side reactions dominating: Si-Si bond cleavage or substitution reactions may be consuming the starting material.3. Analyze the crude reaction mixture for byproducts to identify competing pathways. Avoid strong Lewis acids if Si-Si cleavage is suspected.
Formation of insoluble precipitates 1. Polymerization: Formation of polysilanes or siloxanes due to trace moisture or catalysts.1. Rigorously dry all solvents, reagents, and glassware. Run the reaction under a strictly inert atmosphere.
2. Insolubility of intermediates or products: The desired product or an intermediate may be insoluble in the chosen solvent.2. Attempt the reaction in a different solvent or at a different concentration.
Complex mixture of products 1. Multiple reaction pathways: The reaction conditions may be promoting several different reactions simultaneously.1. Simplify the reaction system by reducing the number of components or changing the catalyst. Lowering the reaction temperature may increase selectivity.
2. Product degradation: The desired product may be unstable under the reaction conditions.2. Monitor the reaction progress over time to identify the point of maximum product formation and quench the reaction at that point.

Experimental Protocols

General Protocol for Reactions with this compound:

  • Preparation: All glassware should be oven-dried (120 °C) overnight and cooled under a stream of dry nitrogen or argon. Solvents must be rigorously dried and deoxygenated.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas. Use septa and cannulation techniques for the transfer of all reagents and solvents.

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve the substrate in the chosen anhydrous solvent.

  • Reagent Addition: Add this compound dropwise to the cooled (e.g., 0 °C or -78 °C) solution of the substrate via a syringe. If a catalyst is used, it should be added prior to the disilane.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC, NMR) by periodically taking aliquots under inert conditions.

  • Work-up: Upon completion, the reaction should be quenched carefully, for example, by pouring it into a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) if HCl is generated. The organic product is then extracted with a suitable solvent, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product should be purified using appropriate techniques such as distillation, crystallization, or chromatography.

Visualizations

experimental_workflow A Preparation (Oven-dried glassware, anhydrous solvents) B Inert Atmosphere Setup (Schlenk line or glovebox) A->B C Reaction Setup (Substrate in anhydrous solvent) B->C D Reagent Addition (this compound, catalyst) C->D E Reaction Monitoring (GC-MS, TLC, NMR) D->E F Work-up (Quenching, extraction, drying) E->F G Purification (Distillation, chromatography) F->G H Product Characterization G->H

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic Start Problem Encountered Q1 Low or No Yield? Start->Q1 A1_1 Check Reagent Quality (Hydrolysis?) Q1->A1_1 Yes Q2 Insoluble Precipitate? Q1->Q2 No A1_2 Optimize Conditions (Solvent, Temp.) A1_1->A1_2 A1_3 Identify Side Reactions (Si-Si Cleavage?) A1_2->A1_3 A1_3->Q2 A2_1 Ensure Anhydrous Conditions (Prevent Polymerization) Q2->A2_1 Yes Q3 Complex Mixture? Q2->Q3 No A2_2 Change Solvent A2_1->A2_2 A2_2->Q3 A3_1 Simplify Reaction (Change Catalyst, Lower Temp.) Q3->A3_1 Yes End Resolution Q3->End No A3_2 Monitor for Product Degradation A3_1->A3_2 A3_2->End

Caption: A logical troubleshooting guide for this compound reactions.

References

Navigating the Reactivity of 1,2-Dichlorodisilane: A Guide to Catalyst Selection for Minimized H/Cl Exchange

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and professionals in drug development working with the highly reactive precursor 1,2-dichlorodisilane (H₂ClSiSiH₂Cl), controlling its reaction pathways is paramount. A primary challenge in the functionalization of this compound is the undesired hydrogen/chlorine (H/Cl) exchange, a scrambling reaction that leads to a mixture of chlorodisilanes and hinders the synthesis of well-defined products. This guide provides a comprehensive overview of catalyst selection strategies to minimize H/Cl exchange, troubleshooting advice for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is H/Cl exchange a significant problem when working with this compound?

A1: H/Cl exchange, also known as redistribution or disproportionation, is a common side reaction for chlorosilanes, particularly in the presence of certain catalysts. For this compound, this scrambling of hydrogen and chlorine atoms leads to the formation of a statistical mixture of various chlorodisilanes (e.g., Si₂H₅Cl, Si₂H₃Cl₃, Si₂H₂Cl₄). This lack of selectivity makes it difficult to synthesize specific, functionalized disilanes, complicates product purification, and reduces the yield of the desired compound.

Q2: What types of catalysts are known to promote H/Cl exchange in this compound?

A2: Strong Lewis acids are well-documented promoters of H/Cl exchange and even Si-Si bond cleavage in chlorodisilanes. Aluminum chloride (AlCl₃) is a classic example of a catalyst that rapidly catalyzes these undesired reactions, even in trace amounts.[1] Other strong Lewis acids, such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), can also induce similar scrambling.[2] The high Lewis acidity of these catalysts can lead to the formation of highly reactive intermediates that facilitate the exchange of substituents.

Q3: What is the general mechanism behind Lewis acid-catalyzed H/Cl exchange?

A3: While the precise mechanism for this compound is not extensively detailed in the literature, it is generally accepted that strong Lewis acids interact with the chlorine atoms on the silicon backbone. This interaction can polarize the Si-Cl bond, potentially leading to the formation of a silylenium-like cation or a hypervalent silicon intermediate. These reactive species are susceptible to nucleophilic attack by other chlorodisilane molecules, facilitating the exchange of hydrogen and chlorine atoms.

Q4: What catalyst characteristics should I look for to minimize H/Cl exchange?

A4: To suppress H/Cl exchange, the ideal catalyst should possess one or more of the following characteristics:

  • Mild Lewis Acidity: Catalysts with lower Lewis acidity are less likely to promote the formation of the highly reactive intermediates that lead to scrambling.

  • Lewis Basicity: In some cases, Lewis bases can be used to control the reaction. They can coordinate to the silicon center or the reagent, directing the reaction towards a specific pathway and away from redistribution.

  • Steric Hindrance: Bulky catalysts or ligands can sterically hinder the approach of multiple disilane molecules, thereby disfavoring the intermolecular exchange reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Formation of multiple chlorodisilane byproducts (H/Cl exchange) Use of a strong Lewis acid catalyst (e.g., AlCl₃).Replace the strong Lewis acid with a milder alternative. Consider catalysts with lower Lewis acidity or explore Lewis base-catalyzed reactions.
High reaction temperature.Lower the reaction temperature. H/Cl exchange is often accelerated at elevated temperatures.
Prolonged reaction time.Monitor the reaction progress closely (e.g., by GC-MS or NMR) and quench the reaction as soon as the desired product is formed.
Low yield of the desired functionalized product Catalyst-induced decomposition or polymerization.Switch to a less reactive catalyst. Optimize reaction conditions (temperature, solvent, stoichiometry) to favor the desired reaction pathway.
Inefficient catalyst.Screen a range of catalysts with varying Lewis acidity/basicity. Ensure the catalyst is pure and active.
Si-Si bond cleavage observed Presence of a very strong Lewis acid or nucleophile.Avoid aggressive catalysts. For nucleophilic reactions, use reagents known for selective Si-Cl bond functionalization.

Catalyst Selection and Performance Data

Direct quantitative comparisons of various catalysts for minimizing H/Cl exchange in this compound are scarce in the literature. However, based on the principles of chlorosilane chemistry, the following table provides a qualitative guide to catalyst selection.

Catalyst Type Examples Expected H/Cl Exchange Rationale
Strong Lewis Acids AlCl₃, FeCl₃HighStrong polarization of Si-Cl bonds promotes scrambling.[1]
Mild Lewis Acids ZnCl₂, CuClModerate to LowReduced Lewis acidity lessens the propensity for exchange reactions.[2]
Lewis Bases Amines (e.g., Triethylamine), Phosphines, Ethers (e.g., THF)LowCan act as catalysts or co-catalysts, directing the reaction towards selective substitution rather than redistribution.[1][3]
Anion Exchange Resins e.g., Amberlyst resinsLowProvide a solid support with basic sites that can catalyze reactions without introducing soluble, highly reactive species.[4][5][6]

Experimental Protocols

1. General Considerations for Handling this compound:

This compound is a moisture-sensitive and reactive compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be freshly dried and distilled prior to use.

2. Example Protocol: Amine-Mediated Amination of this compound (Hypothetical)

This is a generalized protocol based on known reactions of chlorosilanes and should be optimized for specific substrates and desired products.

Objective: To synthesize a diamino-disilane from this compound while minimizing H/Cl exchange.

Materials:

  • This compound (Si₂H₄Cl₂)

  • Primary or secondary amine (e.g., diethylamine)

  • Triethylamine (as HCl scavenger and potential Lewis basic catalyst)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser connected to an inert gas line, dissolve the amine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous diethyl ether to the cooled amine solution via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by GC-MS or ¹H NMR to check for the formation of the desired product and the absence of significant H/Cl exchange byproducts.

  • Upon completion, the triethylamine hydrochloride precipitate is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or chromatography as appropriate.

Logical Workflow for Catalyst Selection

The following diagram illustrates a logical workflow for selecting a suitable catalyst to minimize H/Cl exchange during the functionalization of this compound.

Catalyst_Selection_Workflow start Define Desired Functionalization (e.g., Amination, Alkylation) lewis_acid_check Is a Lewis Acid Required? start->lewis_acid_check strong_la Avoid Strong Lewis Acids (e.g., AlCl3) lewis_acid_check->strong_la Yes lewis_base_route Explore Lewis Base Catalysis (e.g., Amines, Phosphines) lewis_acid_check->lewis_base_route No anion_exchange Consider Heterogeneous Catalysts (Anion Exchange Resins) lewis_acid_check->anion_exchange Alternative mild_la Consider Mild Lewis Acids (e.g., ZnCl2) strong_la->mild_la optimization Optimize Reaction Conditions (Temperature, Time, Solvent) mild_la->optimization lewis_base_route->optimization anion_exchange->optimization analysis Analyze Product Mixture for H/Cl Exchange Byproducts optimization->analysis success Successful Functionalization (Minimal H/Cl Exchange) analysis->success Minimal Exchange failure Re-evaluate Catalyst Choice and Conditions analysis->failure Significant Exchange failure->lewis_acid_check

References

analytical techniques for monitoring 1,2-Dichlorodisilane reaction progress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor the reaction progress of 1,2-Dichlorodisilane. The information is presented in a question-and-answer format, addressing specific issues and offering detailed troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring the reaction progress of this compound?

A1: The primary techniques for monitoring this compound reactions are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy. Each technique offers unique advantages for qualitative and quantitative analysis of the reaction mixture.

Q2: this compound is highly sensitive to air and moisture. How can I prepare samples for analysis without decomposition?

A2: Due to its reactivity, all sample handling must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glove box or a Schlenk line.[1][2] Glassware should be rigorously dried in an oven and cooled under a stream of inert gas before use.[1] For spectroscopic measurements, use of air-tight cells or J. Young's NMR tubes is essential to prevent contamination.[1]

Q3: Can I use Gas Chromatography to analyze this compound and its reaction products?

A3: Yes, Gas Chromatography is a powerful technique for separating and quantifying volatile chlorosilanes.[3] However, due to the reactive nature of these compounds, special considerations for the column and sample introduction are necessary to obtain reliable results.

Q4: What are the key challenges when using NMR spectroscopy for monitoring these reactions?

A4: The main challenges include sample preparation under inert conditions to prevent hydrolysis, and potential line broadening due to the presence of paramagnetic impurities or quadrupolar nuclei. For quantitative analysis, careful selection of relaxation delays is crucial.

Q5: Is in-situ FTIR spectroscopy suitable for real-time monitoring of this compound reactions?

A5: Absolutely. In-situ FTIR is an excellent process analytical technology (PAT) tool for real-time reaction monitoring.[4][5][6][7] It allows for the direct tracking of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands as the reaction progresses, providing valuable kinetic and mechanistic information.[4][7]

Troubleshooting Guides

Gas Chromatography (GC)

Issue: Poor peak shape (tailing) for HCl, a common byproduct.

  • Cause: Interaction of the polar hydrogen chloride with active sites on the column or liner.

  • Solution: Use a column with a non-polar stationary phase, such as a non-polar silicone oil supported on a fluorinated saturated hydrocarbon resin.[8] This minimizes the interaction and reduces peak tailing. Ensure the injector liner is also inert.

Issue: Ghost peaks or baseline instability.

  • Cause: Contamination from the syringe due to reaction of the chlorosilane with residual moisture, or leaks in the system.

  • Solution: Thoroughly dry the syringe before use and purge with an inert gas. A gas sampling valve can be used to introduce the sample, but care must be taken to prevent clogging from the formation of solid byproducts if moisture or oxygen is present.[9] Regularly check for leaks in the gas lines and connections.

Issue: Irreproducible peak areas.

  • Cause: Inconsistent injection volume due to the volatility of the sample or partial reaction in the syringe.

  • Solution: Use an autosampler for consistent injections. If injecting manually, use the "solvent plug" or "sandwich" injection technique. Ensure the injection port temperature is optimized to flash vaporize the sample without causing degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Broad NMR signals.

  • Cause: Presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) or sample viscosity changes. Oxygen can be paramagnetic and broaden lineshapes.[10]

  • Solution: Degas the sample by bubbling a slow stream of inert gas (e.g., argon) through the NMR tube before sealing. For air-sensitive samples, J-Young tubes can be directly attached to a vacuum line for degassing.[10] Ensure the sample is fully dissolved and the concentration is not excessively high.

Issue: Unexpected peaks in the spectrum.

  • Cause: Sample decomposition due to moisture or air contamination during preparation, or reaction with the deuterated solvent.

  • Solution: Strictly adhere to air-sensitive sample preparation protocols.[1][2] Use high-purity, dry deuterated solvents. Consider using a solvent that is less reactive, if possible.

Issue: Inaccurate quantitative results.

  • Cause: Incomplete relaxation of the nuclei between pulses, leading to signal intensity variations that are not proportional to concentration.

  • Solution: For quantitative 29Si NMR, use a longer relaxation delay (D1) to ensure full relaxation of the silicon nuclei, which can have long T1 values. The addition of a relaxation agent like chromium(III) acetylacetonate can also be considered, but its compatibility with the reaction mixture must be verified.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

Issue: Baseline drift or wandering.

  • Cause: Changes in the sample temperature, refractive index, or the presence of gas bubbles on the ATR probe.

  • Solution: Ensure the reaction temperature is well-controlled. Allow the system to equilibrate thermally before starting data acquisition. If possible, position the ATR probe to minimize the trapping of gas bubbles.

Issue: Overlapping spectral features.

  • Cause: Multiple components in the reaction mixture have absorption bands in the same spectral region.

  • Solution: Utilize multivariate data analysis techniques such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression to deconvolve the overlapping spectra and extract the concentration profiles of individual components.[11]

Issue: Signal saturation or non-linearity at high concentrations.

  • Cause: The absorbance of a component is too high, exceeding the linear range of the detector.

  • Solution: If possible, use a shorter pathlength probe. Alternatively, focus the analysis on a weaker absorption band of the highly concentrated species.

Quantitative Data Summary

Table 1: Typical Gas Chromatography Parameters for Chlorosilane Analysis

ParameterValueReference
Column 3m x 5mm i.d. stainless-steel with 10% diethyl phthalate on 6201 support (60-80 mesh)[3]
Restek RTX-200 (trifluoropropylmethyl polysiloxane phase)
Column Temperature 60 °C[3]
Injection Temperature 110 °C[3]
Detector Temperature 140 °C (Thermal Conductivity Detector - TCD)[3]
Carrier Gas H₂ or inert gas (e.g., Argon, Nitrogen)[3][8]
Flow Rate 60 mL/min (for H₂)[3]

Table 2: Reported 29Si NMR Chemical Shifts for Chlorodisilanes

Compound29Si Chemical Shift (ppm)Reference
ClH₂Si-SiH₃-104.3 (SiH₃), -64.9 (SiH₂Cl)[12]
Cl₂HSi-SiH₃-105.1 (SiH₃), -30.9 (SiHCl₂)[12]
ClH₂Si-SiH₂Cl-66.1[12]
Cl₂HSi-SiHCl₂-32.5[12]

Experimental Protocols

Protocol 1: Preparation of an Air-Sensitive NMR Sample
  • Glassware Preparation: Dry a J. Young's NMR tube and a small vial in an oven at >120 °C overnight. Allow them to cool in a desiccator or under a stream of inert gas.

  • Sample Transfer (in a glove box):

    • Inside a glove box with a dry, inert atmosphere, weigh the desired amount of your this compound reaction mixture into the small vial.

    • Add the appropriate volume of dry, degassed deuterated solvent to the vial and gently swirl to dissolve the sample.

    • Using a clean, dry pipette, transfer the solution into the J. Young's NMR tube.

    • Securely close the Teflon valve of the NMR tube.

  • Sample Transfer (using a Schlenk line):

    • Attach the dry J. Young's NMR tube to a Schlenk line via an adapter and evacuate and backfill with inert gas at least three times.

    • Under a positive pressure of inert gas, remove the glass stopper from the adapter and add your solid sample to the NMR tube.

    • Replace the stopper with a rubber septum.

    • Using a gas-tight syringe, transfer the desired volume of dry, degassed deuterated solvent into the NMR tube through the septum.

    • Under a positive flow of inert gas, quickly replace the septum with the Teflon valve and close it.

Protocol 2: In-situ FTIR Monitoring of a this compound Reaction
  • System Setup:

    • Set up the reaction vessel with an overhead stirrer, a temperature probe, and an inlet/outlet for inert gas.

    • Insert a clean and dry Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel, ensuring a good seal.

    • Connect the probe to the FTIR spectrometer.

  • Background Collection:

    • Add the reaction solvent to the vessel and stir under an inert atmosphere at the desired reaction temperature.

    • Once the temperature has stabilized, collect a background spectrum. This will subtract the spectral features of the solvent and the ATR probe from the subsequent sample spectra.

  • Reaction Monitoring:

    • Initiate the reaction by adding the this compound and any other reactants to the vessel.

    • Start the time-resolved spectral acquisition on the FTIR software. Set the acquisition frequency based on the expected reaction rate (e.g., one spectrum every 30-60 seconds).

    • Monitor the disappearance of reactant peaks and the appearance of product and intermediate peaks in real-time.

  • Data Analysis:

    • After the reaction is complete, process the collected spectra. This may involve baseline correction and normalization.

    • Generate concentration profiles for key species by plotting the intensity of their characteristic absorption bands as a function of time.

Visualizations

Experimental_Workflow_NMR_Sample_Preparation cluster_glovebox Glove Box cluster_schlenkline Schlenk Line A Weigh Reaction Mixture B Add Deuterated Solvent A->B C Transfer to J. Young's Tube B->C D Seal NMR Tube C->D End End D->End E Evacuate & Backfill NMR Tube F Add Sample under Inert Gas E->F G Add Deuterated Solvent via Syringe F->G H Seal NMR Tube G->H H->End Start Start cluster_glovebox cluster_glovebox Start->cluster_glovebox Method 1 cluster_schlenkline cluster_schlenkline Start->cluster_schlenkline Method 2

Caption: Workflow for air-sensitive NMR sample preparation.

In_Situ_FTIR_Monitoring_Workflow A System Setup (Reactor, Stirrer, ATR Probe) B Add Solvent & Equilibrate Temperature A->B C Collect Background Spectrum B->C D Initiate Reaction (Add Reactants) C->D E Start Time-Resolved Data Acquisition D->E F Monitor Spectral Changes in Real-Time E->F G Process & Analyze Data (Concentration Profiles) F->G

Caption: Workflow for in-situ FTIR reaction monitoring.

Troubleshooting_Logic_GC Problem GC Problem Observed TailingPeaks Tailing Peaks? Problem->TailingPeaks GhostPeaks Ghost Peaks / Baseline Instability? Problem->GhostPeaks IrreproducibleArea Irreproducible Peak Areas? Problem->IrreproducibleArea Sol1 Use Inert Column & Liner TailingPeaks->Sol1 Yes Sol2 Dry Syringe, Check for Leaks GhostPeaks->Sol2 Yes Sol3 Use Autosampler, Optimize Injection IrreproducibleArea->Sol3 Yes

Caption: Troubleshooting logic for common GC issues.

References

Validation & Comparative

A Comparative Guide to Polysilane Synthesis: 1,2-Dichlorodisilane vs. 1,1-Dichlorodisilane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in materials science and drug development, the choice of precursor is critical in tailoring the properties of polysilanes for specific applications. This guide provides an objective comparison of two isomeric dichlorodisilane precursors, 1,2-dichlorodisilane and 1,1-dichlorodisilane, in the context of polysilane synthesis, supported by available experimental data and methodologies.

The synthesis of polysilanes, polymers with a silicon backbone, is predominantly achieved through the Wurtz-type reductive coupling of dichlorosilanes with alkali metals. This method, while versatile, is sensitive to the choice of monomer, which can significantly influence the structure and properties of the resulting polymer. Understanding the differences between isomeric precursors like this compound and 1,1-dichlorodisilane is therefore essential for controlling the polymerization process and the final polymer characteristics.

Performance Comparison

The structural difference between this compound, with a chlorine atom on each silicon atom, and 1,1-dichlorodisilane, with both chlorine atoms on the same silicon atom, leads to distinct polymerization behaviors and resulting polymer architectures.

This compound is expected to primarily lead to the formation of linear polysilane chains through the intermolecular coupling of the Si-Cl bonds. This precursor is anticipated to favor the propagation of a linear Si-Si backbone.

1,1-Dichlorodisilane , in contrast, possesses a geminal dichloro substitution pattern. This arrangement introduces the potential for intramolecular reactions and the formation of branched or cross-linked polymer structures. The reactivity of the two chlorine atoms on the same silicon may differ, potentially leading to a more complex polymerization mechanism and a broader range of polymer architectures.

Due to a scarcity of direct comparative studies in publicly available literature, a quantitative side-by-side comparison of polymer yields, molecular weights, and polydispersity indices under identical conditions is not feasible at this time. However, based on the principles of Wurtz-type coupling, we can anticipate the following trends:

ParameterThis compound1,1-Dichlorodisilane
Expected Polymer Structure Primarily LinearBranched or Cross-linked
Potential for Side Reactions LowerHigher (intramolecular cyclization)
Control over Polymer Architecture More straightforwardMore complex

Experimental Protocols

The following section outlines a general experimental protocol for the Wurtz-type synthesis of polysilanes, which can be adapted for both this compound and 1,1-dichlorodisilane. It is crucial to note that optimal conditions may vary between the two isomers.

General Wurtz-Type Coupling Procedure for Polysilane Synthesis

Materials:

  • Dichlorodisilane precursor (1,1- or 1,2-isomer)

  • Alkali metal (e.g., sodium dispersion)

  • Anhydrous inert solvent (e.g., toluene, tetrahydrofuran)

  • Quenching agent (e.g., isopropanol)

  • Hydrochloric acid (1 N)

  • Organic solvent for extraction (e.g., toluene)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Non-solvent for precipitation (e.g., isopropanol)

Procedure:

  • A reactor is charged with the alkali metal dispersion under an inert atmosphere (e.g., argon).

  • Anhydrous solvent is added, and the mixture is stirred.

  • The dichlorodisilane monomer is added dropwise to the stirred suspension at a controlled temperature.

  • The reaction is allowed to proceed for a specified time.

  • The reaction is quenched by the addition of a quenching agent.

  • The mixture is then poured into dilute hydrochloric acid.

  • The organic layer is separated, washed with water, and dried over a drying agent.

  • The solvent is removed under reduced pressure.

  • The crude polymer is redissolved in a minimal amount of a suitable solvent and purified by reprecipitation into a non-solvent.

  • The purified polymer is collected by filtration and dried under vacuum.

Logical Relationships and Experimental Workflow

The synthesis of polysilanes from dichlorodisilane precursors can be visualized as a series of interconnected steps, from the choice of monomer to the final polymer characterization.

Polysilane_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Monomer Dichlorodisilane Precursor (1,1- or 1,2-isomer) Wurtz Wurtz-Type Coupling (Alkali Metal, Solvent) Monomer->Wurtz Quenching Reaction Quenching Wurtz->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying Extraction->Drying Precipitation Reprecipitation Drying->Precipitation GPC GPC (Mw, Mn, PDI) Precipitation->GPC NMR NMR Spectroscopy (Structure) Precipitation->NMR UVVis UV-Vis Spectroscopy (Electronic Properties) Precipitation->UVVis Final_Polymer Purified Polysilane Precipitation->Final_Polymer

Caption: A generalized workflow for polysilane synthesis and characterization.

The choice between 1,1- and this compound will fundamentally influence the "Wurtz-Type Coupling" step, leading to different polymer structures that are then analyzed in the "Characterization" phase.

Signaling Pathways and Polymerization Mechanisms

The underlying mechanism of Wurtz-type coupling is complex and can involve both radical and anionic intermediates. The specific pathway can be influenced by the monomer structure.

Wurtz_Mechanism cluster_12 This compound Pathway cluster_11 1,1-Dichlorodisilane Pathway Monomer_12 Cl-SiR2-SiR2-Cl Anion_12 Cl-SiR2-SiR2- (anion) Monomer_12->Anion_12 + 2e- Polymer_12 Linear Polysilane (-SiR2-SiR2-)n Anion_12->Polymer_12 Propagation Monomer_11 Cl2SiR-SiR3 Anion_11 ClSiR--SiR3 (anion) Monomer_11->Anion_11 + 2e- Branched_Polymer Branched/Cross-linked Polysilane Anion_11->Branched_Polymer Propagation & Branching

Caption: Postulated polymerization pathways for 1,1- and this compound.

For this compound, the formation of a silyl anion at one end of the monomer would readily attack another monomer to propagate a linear chain. In the case of 1,1-dichlorodisilane, the initial silyl anion formation could be followed by either intermolecular propagation or intramolecular rearrangement/elimination, potentially leading to branching points in the polymer backbone.

Comparative Reactivity of Dichlorodisilane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between isomers is crucial for process optimization and the development of novel synthetic routes. This guide provides a comparative overview of the two isomers of dichlorodisilane: 1,1-dichlorodisilane and 1,2-dichlorodisilane.

While extensive experimental data directly comparing the reactivity of these isomers is limited in publicly available literature, this guide summarizes the existing knowledge and outlines a computational workflow for a more in-depth analysis. Both 1,1-dichlorodisilane (SiH₃SiHCl₂) and this compound (SiH₂ClSiH₂Cl) are stable at room temperature for extended periods but are known to undergo rapid hydrogen/chlorine exchange and cleavage of the silicon-silicon bond in the presence of catalysts.[1]

Isomer Structures and Properties

Property1,1-DichlorodisilaneThis compoundData Source
Chemical Formula Si₂H₄Cl₂Si₂H₄Cl₂-
Structure Cl₂HSi-SiH₃ClH₂Si-SiH₂Cl-
²⁹Si NMR Chemical Shift (ppm) SiH: Not ReportedSiH₂: Not Reported[1]
SiH₃: Not Reported

Note: Specific, directly comparable quantitative data on the reactivity of the two isomers is scarce in the reviewed literature. The following sections provide a framework for a computational approach to bridge this data gap.

Experimental Protocols: Synthesis of Dichlorodisilane Isomers

A general method for the synthesis of chlorodisilanes involves the reaction of aryl-substituted disilanes with hydrogen chloride. For instance, the treatment of 1,2-di(1-naphthyl)disilane with liquid hydrogen chloride yields this compound (ClH₂SiSiH₂Cl) in quantitative amounts, with naphthalene as a byproduct.[1] The resulting chlorodisilanes can then be separated and purified by fractional condensation.[1] Both 1,1- and this compound have been identified through their ²⁹Si NMR spectra.[1]

Computational Workflow for Reactivity Comparison

Due to the limited experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for comparing the intrinsic reactivity of the dichlorodisilane isomers. A typical workflow for such a comparative study is outlined below.

G Computational Workflow for Isomer Reactivity Comparison cluster_0 Model Setup cluster_1 Geometry Optimization & Energetics cluster_2 Reactivity Descriptor Analysis cluster_3 Reaction Pathway Modeling cluster_4 Comparative Analysis A Construct 3D Structures of Isomers B Perform Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B Input Structures C Calculate Thermodynamic Properties (Enthalpy, Gibbs Free Energy) B->C Optimized Geometries D Calculate Bond Dissociation Energies (Si-Cl, Si-H, Si-Si) B->D E Analyze Frontier Molecular Orbitals (HOMO-LUMO Gap) B->E F Determine Atomic Charges (e.g., Mulliken Population Analysis) B->F I Compare Calculated Properties and Reaction Barriers C->I D->I E->I F->I G Identify Potential Reaction Pathways (e.g., Hydrolysis, Pyrolysis) H Locate Transition States and Calculate Activation Energies G->H Proposed Mechanisms H->I

Caption: A generalized workflow for the computational comparison of dichlorodisilane isomer reactivity.

Key Reactivity Descriptors and Their Implications

A computational study as outlined above would yield several key descriptors that provide insights into the relative reactivity of the isomers:

  • Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. A lower BDE for the Si-Cl or Si-H bonds would suggest a higher reactivity towards reactions involving the cleavage of these bonds.

  • Frontier Molecular Orbitals (HOMO-LUMO Gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

  • Atomic Charges: The distribution of electron density within the molecule, often calculated using methods like Mulliken population analysis, can indicate the most likely sites for nucleophilic or electrophilic attack. For example, a more positively charged silicon atom would be more susceptible to nucleophilic attack.

  • Activation Energies: By modeling specific reaction pathways (e.g., hydrolysis), the activation energy for each isomer can be calculated. The isomer with the lower activation energy for a given reaction will be the more reactive one under kinetic control.

Concluding Remarks

References

A Comparative Guide to Silicon Precursors in Chemical Vapor Deposition: 1,2-Dichlorodisilane vs. Trichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of semiconductor manufacturing, the choice of precursor for Chemical Vapor Deposition (CVD) is paramount to achieving high-quality silicon thin films. This guide provides a comparative analysis of 1,2-dichlorodisilane (Si₂H₄Cl₂) and trichlorosilane (SiHCl₃), two key chlorosilane precursors. While extensive experimental data for trichlorosilane is readily available, specific performance metrics for this compound in CVD processes are less documented in publicly accessible literature. This comparison, therefore, leverages available data for dichlorosilane (SiH₂Cl₂) as a closely related analogue to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Performance Comparison of Silicon Precursors

The selection of a silicon precursor for CVD is a trade-off between deposition temperature, growth rate, and the quality of the resulting film. The following table summarizes the key performance indicators for trichlorosilane and dichlorosilane, offering insights into their respective advantages and disadvantages in a CVD process.

Performance MetricTrichlorosilane (SiHCl₃)Dichlorodisilane (Si₂H₄Cl₂) / Dichlorosilane (SiH₂Cl₂)
Deposition Temperature Typically higher, in the range of 1100-1200°C for epitaxial growth.[1]Generally lower; dichlorosilane enables growth at temperatures down to 800°C or even lower under specific conditions.[2]
Deposition Rate Moderate to high, typically 0.4 - 2.0 µm/min.[1]Can achieve high growth rates, with dichlorosilane showing the potential for rates exceeding 100 µm/hr for SiC epitaxy.[3]
Film Quality Can produce high-purity polysilicon and epitaxial silicon. The addition of HCl is often required to prevent polysilicon nucleation on undesired areas.Dichlorosilane is known to enable selective epitaxial growth and can produce high-quality films with smooth morphology.[2][4]
Selectivity Less inherent selectivity; often requires the addition of an etchant like HCl for selective growth.Dichlorosilane exhibits good selectivity for epitaxial growth on silicon versus silicon dioxide surfaces.[2]
Byproducts Primarily HCl.Primarily HCl.

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative methodologies for CVD processes using trichlorosilane and dichlorosilane.

Trichlorosilane CVD for Polysilicon Deposition

A common process for producing high-purity polysilicon is the Siemens method, which utilizes the decomposition of trichlorosilane.

  • Reactor: A chemical vapor deposition reactor, often of the "Siemens" type, with electrically heated silicon slim rods.

  • Precursors: Trichlorosilane (SiHCl₃) and hydrogen (H₂).

  • Process Parameters:

    • Substrate Temperature: Approximately 1150°C.[1]

    • Gas Mixture: Trichlorosilane mixed with hydrogen.

  • Procedure:

    • High-purity silicon rods are placed inside the reactor and heated to the deposition temperature.

    • A mixture of trichlorosilane and hydrogen gas is introduced into the reactor.

    • At the high temperature of the silicon rods, the trichlorosilane decomposes, depositing high-purity silicon onto the rods.

    • The byproduct, hydrogen chloride (HCl), and unreacted gases are exhausted from the reactor.

Dichlorosilane CVD for Selective Epitaxial Growth

Dichlorosilane is frequently used for the selective epitaxial growth of silicon, particularly in the fabrication of advanced semiconductor devices.

  • Reactor: Low-Pressure Chemical Vapor Deposition (LPCVD) reactor.

  • Precursors: Dichlorosilane (SiH₂Cl₂) and hydrogen (H₂). HCl may be added to enhance selectivity.

  • Process Parameters:

    • Growth Temperature: Can range from 800°C to higher temperatures, depending on the desired growth rate and selectivity.[2]

    • Pressure: Low pressure conditions are typically employed.

  • Procedure:

    • A silicon wafer with patterned silicon dioxide is placed in the LPCVD reactor.

    • The wafer is heated to the desired growth temperature.

    • A mixture of dichlorosilane and hydrogen is introduced into the reactor.

    • Silicon selectively deposits on the exposed silicon areas of the wafer, while no deposition occurs on the silicon dioxide surfaces.

    • The addition of HCl can be used to etch away any silicon nuclei that may form on the oxide, thereby improving selectivity.

Logical Comparison of Precursor Characteristics

The choice between a trichlorosilane and a dichlorodisilane/dichlorosilane precursor involves a consideration of their chemical properties and how these translate to performance in a CVD reactor. The following diagram illustrates the logical flow of this comparison.

G cluster_precursors Precursor Properties cluster_process CVD Process cluster_outcome Film Characteristics Trichlorosilane\n(SiHCl3) Trichlorosilane (SiHCl3) Decomposition Temperature Decomposition Temperature Trichlorosilane\n(SiHCl3)->Decomposition Temperature Higher Selectivity Selectivity Trichlorosilane\n(SiHCl3)->Selectivity Lower This compound\n(Si2H4Cl2) This compound (Si2H4Cl2) This compound\n(Si2H4Cl2)->Decomposition Temperature Lower (inferred) This compound\n(Si2H4Cl2)->Selectivity Higher (inferred from DCS) Growth Rate Growth Rate Decomposition Temperature->Growth Rate Film Quality Film Quality Growth Rate->Film Quality Selectivity->Film Quality

References

A Comparative Guide to the Characterization of Polysilanes Derived from 1,2-Dichlorodisilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of polysilanes, with a focus on those derived from 1,2-dichlorodisilane. It offers a comparative analysis with polysilanes synthesized from alternative precursors, supported by experimental data and detailed methodologies for key characterization techniques.

Introduction to Polysilanes

Polysilanes are a unique class of inorganic polymers with a backbone consisting of silicon-silicon bonds.[1] This structure imparts distinct electronic and optical properties, making them promising materials for a variety of applications, including as precursors to silicon carbide ceramics.[1] The synthesis of polysilanes is most commonly achieved through a Wurtz-type reductive coupling of dichlorosilanes with an alkali metal.[2] The choice of the dichlorosilane precursor significantly influences the properties of the resulting polymer.

Synthesis of Polysilanes: A Comparative Overview

The primary method for synthesizing polysilanes is the Wurtz coupling reaction, which involves the reductive dehalogenation of diorganodichlorosilanes using an alkali metal, typically sodium, in an inert solvent at elevated temperatures.[1] While this method is versatile, it can be vigorous and may not be suitable for all types of substituents.

Alternative methods for polysilane synthesis include:

  • Dehydrogenative coupling of silanes: This method typically yields lower molecular weight polymers.

  • Anionic polymerization of "masked disilenes" : This technique can offer better control over the polymer's microstructure.[3]

  • Ring-opening polymerization of strained cyclosilanes : This is another route to achieving well-defined polysilanes.[3]

The selection of the monomer is a critical factor that dictates the final properties of the polysilane. While this compound serves as a foundational precursor, other dichlorosilanes with varying organic substituents are also employed to tailor the polymer's characteristics.

Comparative Characterization of Polysilanes

The properties of polysilanes are heavily dependent on the substituents attached to the silicon backbone and the molecular weight distribution of the polymer chains. Below is a comparison of the typical properties of polysilanes derived from a generic this compound and an alternative, such as a dialkyldichlorosilane.

PropertyPolysilane from this compound (Conceptual)Polysilane from Dialkyldichlorosilane (e.g., di-n-hexyldichlorosilane)
Molecular Weight (Mw) Typically broad distribution due to the nature of Wurtz coupling.Can achieve high molecular weights, but also with a broad distribution.
Solubility Generally poor in common organic solvents.Improved solubility in organic solvents like THF and toluene due to the presence of alkyl chains.
Thermal Stability (TGA) Decomposition onset is a key parameter for ceramic precursor applications.Generally stable up to around 300°C.[1]
Glass Transition Temp. (DSC) Dependent on the specific side groups introduced post-polymerization.Varies with the length and nature of the alkyl side chains.
UV-Vis Absorption (λmax) Strong absorption in the UV region (around 300-400 nm) due to σ-σ* transitions.[1]The position of λmax is sensitive to the conformation of the Si-Si backbone, which is influenced by the side chains.
NMR Chemical Shifts (29Si) Provides information on the microstructure and connectivity of the silicon backbone.Sharp signals in 29Si NMR can indicate a more regular polymer structure.[1]

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Gel Permeation Chromatography (GPC)

GPC is employed to determine the molecular weight distribution of the synthesized polysilanes.

Experimental Workflow:

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing dissolve Dissolve polymer in THF (e.g., 1 mg/mL) filter Filter through 0.2 µm PTFE filter dissolve->filter inject Inject into GPC system filter->inject separate Separation on columns (e.g., polystyrene-divinylbenzene) inject->separate detect Detection (UV or RI detector) separate->detect calibrate Calibrate with polystyrene standards detect->calibrate calculate Calculate Mw, Mn, and PDI calibrate->calculate Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis weigh Weigh 5-10 mg of sample into an aluminum pan heat_tga Heat under N2 atmosphere (e.g., 20°C/min) weigh->heat_tga heat_dsc Heat/cool/heat cycle under N2 (e.g., 10°C/min) weigh->heat_dsc record_tga Record weight loss vs. temperature heat_tga->record_tga record_dsc Record heat flow vs. temperature heat_dsc->record_dsc Spectroscopy_Pathway cluster_uvvis UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy Polysilane Polysilane Sample UV_Vis Measures σ-σ* transitions Polysilane->UV_Vis Electronic Structure H1_NMR 1H NMR: Characterizes organic side chains Polysilane->H1_NMR Chemical Environment Si29_NMR 29Si NMR: Probes Si backbone structure Polysilane->Si29_NMR Backbone Microstructure Lambda_max Determines λmax UV_Vis->Lambda_max

References

Spectral Analysis of 1,2-Dichlorodisilane Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction intermediates is crucial for understanding reaction mechanisms, optimizing process conditions, and ensuring the safety and efficacy of chemical transformations. 1,2-Dichlorodisilane (H₂ClSi-SiClH₂) is a reactive precursor used in the synthesis of silicon-containing compounds and materials. Its reactions, whether induced by heat, light, or chemical reagents, are expected to proceed through short-lived, highly reactive intermediates. This guide provides a comparative overview of spectral analysis techniques applicable to the identification and characterization of these transient species. While direct experimental data on the reaction intermediates of this compound are limited in the public domain, this document outlines the key methodologies and presents comparative data based on the stable parent molecule and related species.

Comparison of Spectroscopic Techniques for Intermediate Analysis

The identification of fleeting reaction intermediates requires specialized spectroscopic techniques capable of high sensitivity and rapid data acquisition. The choice of method depends on the reaction conditions and the nature of the intermediates.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations & Challenges
Matrix Isolation Spectroscopy (FTIR, UV-Vis) Vibrational and electronic spectra of isolated species.Traps reactive intermediates at cryogenic temperatures, allowing for detailed spectroscopic study.Requires specialized cryogenic and high-vacuum equipment. Matrix effects can perturb spectra.
Transient Absorption Spectroscopy (TAS) Electronic spectra and kinetics of short-lived excited states and radical intermediates.High temporal resolution (femtosecond to microsecond) for studying fast reactions.Provides limited structural information. Requires complex laser setups.
Time-Resolved NMR Spectroscopy Structural information and reaction kinetics.Provides detailed structural insights into intermediates with sufficiently long lifetimes.Lower sensitivity and slower timescale compared to optical methods.
Gas-Phase Electron Diffraction (GED) Molecular structure of stable gas-phase molecules and potentially simple intermediates.Provides precise bond lengths and angles.Not suitable for complex mixtures or very short-lived species.
Mass Spectrometry Mass-to-charge ratio of intermediates, aiding in identification.High sensitivity for detecting low concentrations of species.Fragmentation can complicate the identification of the parent intermediate.

Spectral Data of this compound (Stable Molecule)

Understanding the spectral characteristics of the stable this compound molecule is the foundation for identifying its reaction intermediates. The following data is adapted from the work of Gupper and Hassler (2001).[1]

Table 1: 29Si NMR Spectroscopic Data for Chlorodisilanes

Compoundδ(29Si) / ppm¹J(29Si-¹H) / Hz
ClH₂Si-SiH₃-16.8199.3
ClH₂Si-SiH₂Cl -18.2 207.4
Cl₂HSi-SiH₃-19.5215.1
Cl₂HSi-SiH₂Cl-20.8223.8

Table 2: Selected Vibrational Frequencies for this compound

Vibrational ModeIR Frequency (gas) / cm⁻¹Raman Frequency (liquid) / cm⁻¹
Si-H stretch2193 (s)2192 (vs)
Si-H stretch2181 (vs)2180 (vs)
SiH₂ deformation949 (s)947 (m)
Si-Cl stretch550 (vs)545 (s)
Si-Si stretch430 (w)432 (vs)

(vs = very strong, s = strong, m = medium, w = weak)

Experimental Protocols

Matrix Isolation Infrared Spectroscopy

This technique is ideal for trapping and studying highly reactive species generated from this compound.

Objective: To isolate and obtain the infrared spectrum of silylene (SiH₂) or chlorosilylene (SiHCl) intermediates from the photolysis or pyrolysis of this compound.

Methodology:

  • A gaseous mixture of this compound heavily diluted in an inert gas (e.g., argon, ~1:1000 ratio) is prepared.

  • This mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to approximately 10-15 K within a high-vacuum chamber.

  • An initial FTIR spectrum of the isolated this compound is recorded.

  • The cryogenic matrix is then irradiated with a UV lamp (for photolysis) or the precursor is passed through a heated nozzle before deposition (for pyrolysis) to generate the intermediates.

  • FTIR spectra are recorded at intervals to monitor the disappearance of the parent molecule and the appearance of new absorption bands corresponding to the trapped intermediates.

  • The matrix can be annealed (warmed slightly) to observe diffusion and secondary reactions of the trapped species.

Nanosecond Transient Absorption Spectroscopy

This pump-probe technique is suited for studying the kinetics and electronic spectra of short-lived intermediates in the gas or solution phase.

Objective: To detect and characterize the transient absorption of silyl radicals (e.g., •SiH₂Cl) generated from the laser flash photolysis of this compound.

Methodology:

  • A solution of this compound in a non-reactive, UV-transparent solvent (e.g., hexane) is prepared and placed in a flow cell.

  • The sample is excited by a short, intense "pump" laser pulse at a wavelength where this compound absorbs (e.g., 193 nm from an ArF excimer laser).

  • A second, broadband "probe" light pulse is passed through the sample at a defined time delay after the pump pulse.

  • The absorption of the probe light by the transient species is measured using a spectrograph and a fast detector (e.g., a CCD or photodiode array).

  • By varying the time delay between the pump and probe pulses, the formation and decay kinetics of the transient intermediates can be determined.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a plausible reaction pathway for this compound and a typical experimental workflow for transient absorption spectroscopy.

ReactionPathway This compound This compound Intermediate_1 [ClH2Si-SiHCl]* (Excited State) This compound->Intermediate_1 hν (Photolysis) Intermediate_2 ClH2Si• + •SiHCl Intermediate_1->Intermediate_2 Si-Si Cleavage Intermediate_3 SiH2 + SiHCl2 Intermediate_1->Intermediate_3 H-shift & Cleavage Products_1 Polysilanes Intermediate_2->Products_1 Products_2 Rearrangement Products Intermediate_3->Products_2

Caption: Plausible photochemical reaction pathways for this compound.

TAS_Workflow Laser_System Pulsed Laser System Beam_Splitter Beam Splitter Laser_System->Beam_Splitter Pump_Beam Pump Pulse (e.g., 193 nm) Beam_Splitter->Pump_Beam Probe_Beam Probe Pulse (Broadband) Beam_Splitter->Probe_Beam Sample This compound Sample Pump_Beam->Sample Probe_Beam->Sample Detector Spectrograph & Detector Sample->Detector Data_Analysis Kinetic & Spectral Data Detector->Data_Analysis

Caption: Experimental workflow for transient absorption spectroscopy.

Conclusion

The spectral analysis of this compound reaction intermediates is a challenging but essential endeavor for elucidating its reaction mechanisms. While direct spectroscopic data for these transient species are scarce, techniques such as matrix isolation and transient absorption spectroscopy offer powerful tools for their investigation. By combining these advanced experimental methods with theoretical calculations, a comprehensive understanding of the formation, structure, and reactivity of these intermediates can be achieved. The data and protocols presented in this guide serve as a foundational resource for researchers venturing into this complex and rewarding area of study.

References

Comparative Thermal Stability of 1,2-Dichlorodisilane and Other Chlorosilanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and chemical research, understanding the thermal stability of reagents is paramount for process safety, optimization, and achieving desired reaction outcomes. This guide provides a comparative analysis of the thermal stability of 1,2-dichlorodisilane against other common chlorosilanes, supported by available experimental and theoretical data. Detailed experimental protocols and a visualization of the decomposition pathway of this compound are also presented to offer a comprehensive resource.

Comparative Analysis of Thermal Stability

The thermal stability of chlorosilanes, a class of compounds integral to silicon chemistry, varies significantly with the degree and type of chlorination, as well as the length of the silicon backbone. While extensive experimental data across a wide range of chlorosilanes is not uniformly available in the public domain, theoretical calculations and existing experimental observations provide valuable insights into their relative stabilities.

In general, the thermal stability of chlorosilanes is influenced by the strength of the Si-Si, Si-H, and Si-Cl bonds, as well as the potential decomposition pathways available to the molecule. For monosilanes, stability generally increases with the number of chlorine atoms. A thermodynamic analysis has shown that in the temperature range of 600 °C–1100 °C, silicon tetrachloride (SiCl₄) exhibits the highest stability, showing almost no decomposition. In contrast, trichlorosilane (SiHCl₃), dichlorosilane (SiH₂Cl₂), and monochlorosilane (SiH₃Cl) decompose to generate dichlorosilylene (SiCl₂) as the main radical species.

Disilanes and higher-order silanes are generally less thermally stable than their monosilane counterparts. It has been noted that chlorodisilanes and chlorotrisilanes are more reactive and decompose more readily than SiCl₄[1]. This compound (ClH₂SiSiH₂Cl), for instance, is reported to be stable for weeks at room temperature, indicating a moderate level of thermal stability under ambient conditions[2].

Quantitative and Qualitative Stability Data

To provide a clearer comparison, the following table summarizes available data on the thermal stability of selected chlorosilanes. It is important to note that much of the available data for complex chlorosilanes is theoretical, focusing on activation energies for decomposition rather than experimentally determined decomposition temperatures.

Compound NameFormulaTypeThermal Stability DataSource
SilaneSiH₄MonosilaneActivation Energy (SiH₂ + H₂): 61.9 kcal/molTheoretical[1][3]
MonochlorosilaneSiH₃ClMonosilaneActivation Energy (SiClH + H₂): 66.7 kcal/molTheoretical[3]
DichlorosilaneSiH₂Cl₂MonosilaneActivation Energy (SiCl₂ + H₂): 77.2 kcal/molTheoretical[3]
TrichlorosilaneSiHCl₃MonosilaneActivation Energy (SiCl₂ + HCl): 72.7 kcal/molTheoretical[3]
Silicon TetrachlorideSiCl₄MonosilaneMost thermally stable monosilaneThermodynamic Analysis
This compound Si₂H₄Cl₂ Disilane Stable for weeks at room temperature Experimental Observation[2]
This compound Si₂H₄Cl₂ Disilane Activation Energy (SiHCl elimination): 45 kcal/mol Theoretical[4]

Decomposition Pathways

The thermal decomposition of chlorosilanes can proceed through various pathways, including the elimination of hydrogen chloride (HCl), hydrogen (H₂), or silylenes (e.g., SiH₂, SiHCl, SiCl₂).

For This compound , theoretical studies predict that the elimination of chlorosilylene (SiHCl) is a major decomposition pathway, with a calculated activation energy of 45 kcal/mol[4]. This is considered to be faster than the elimination of dichlorosilylene (SiCl₂)[4].

The following diagram illustrates the predicted primary decomposition pathway for this compound.

G Decomposition of this compound cluster_reactants Reactant cluster_intermediates Transition State cluster_products Products A This compound (ClH2Si-SiH2Cl) TS Transition State A->TS Heat (Δ) 45 kcal/mol B Chlorosilylene (SiHCl) TS->B C Monochlorosilane (SiH3Cl) TS->C

Predicted decomposition of this compound.

Experimental Protocols

Determining the thermal stability of air- and moisture-sensitive compounds like chlorosilanes requires specialized experimental techniques to prevent premature decomposition or reaction with atmospheric components. The primary methods for such analyses are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify decomposition products. For volatile compounds, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful tool.

Thermogravimetric Analysis (TGA) for Air-Sensitive Samples

Objective: To determine the temperature at which a chlorosilane sample begins to decompose by measuring its mass loss as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: All sample handling must be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen) to prevent hydrolysis of the chlorosilane.

  • Instrumentation: A TGA instrument equipped with a gas-tight furnace and a system for purging with high-purity inert gas is required.

  • Experimental Procedure:

    • The TGA furnace is purged with a high-purity inert gas (e.g., argon) at a constant flow rate.

    • A small, accurately weighed sample of the chlorosilane (typically 1-10 mg) is loaded into a hermetically sealed sample pan inside the glovebox.

    • The sealed pan is quickly transferred to the TGA instrument.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

    • The mass of the sample is continuously monitored as a function of temperature.

    • The onset temperature of decomposition is identified as the temperature at which a significant mass loss begins.

    • The evolved gases can be directed to a mass spectrometer or FTIR for analysis of the decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the decomposition products of a chlorosilane at a specific high temperature.

Methodology:

  • Sample Introduction: A microgram-scale sample of the chlorosilane is introduced into a pyrolysis unit, which is directly connected to the injector of a gas chromatograph.

  • Pyrolysis: The sample is rapidly heated to a predetermined temperature in an inert carrier gas (e.g., helium). This rapid heating causes the molecule to decompose into smaller, more volatile fragments.

  • Chromatographic Separation: The decomposition products are swept by the carrier gas into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

Conclusion

This guide provides a comparative overview of the thermal stability of this compound and other chlorosilanes based on available data. While theoretical calculations offer valuable insights into decomposition energies and pathways, there is a clear need for more comprehensive experimental studies, particularly using techniques like TGA and DSC under inert conditions, to establish a robust, quantitative understanding of the thermal limits of these important reagents. The provided experimental protocols offer a starting point for researchers aiming to conduct such critical analyses in their own work.

References

Deposition Rate Analysis: 1,2-Dichlorodisilane vs. Dichlorosilane for Silicon Epitaxy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Semiconductor Manufacturing and Materials Science

The chemical vapor deposition (CVD) of high-quality silicon epitaxial layers is a cornerstone of modern semiconductor device fabrication. The choice of precursor gas is a critical factor that directly influences deposition rates, film purity, and process temperatures. This guide provides a comparative analysis of two silicon precursors: 1,2-Dichlorodisilane (Si₂H₄Cl₂) and Dichlorosilane (SiH₂Cl₂), with a focus on their deposition rates and associated experimental protocols.

Executive Summary

Dichlorosilane (SiH₂Cl₂) is a widely utilized and well-characterized precursor for low-temperature silicon epitaxy. Experimental data reveals that its deposition rate is highly dependent on temperature and partial pressure. In contrast, publicly available, direct experimental data on the deposition rate of this compound (Si₂H₄Cl₂) for silicon epitaxy is scarce, precluding a direct quantitative comparison in this guide. While Si₂H₄Cl₂ offers a higher silicon content per molecule, which could theoretically lead to higher deposition efficiencies, the lack of empirical data necessitates a cautious approach. This guide summarizes the available data for SiH₂Cl₂ and highlights the current knowledge gap regarding Si₂H₄Cl₂.

Data Presentation: Deposition Characteristics

The following table summarizes the available quantitative data for the deposition of silicon and silicon-based alloys using Dichlorosilane.

PrecursorDeposition ParameterValueExperimental ConditionsSource
SiH₂Cl₂ Deposition Temperature700 °CPressure: 10 Torr; For SiGe layer deposition[1]
Growth RateNegligibleTemperature: 600 °C; Partial Pressure: 52 mTorr; Carrier Gas: H₂ (6 Torr)[2]

Note: The term "negligible" for the growth rate of SiH₂Cl₂ at 600°C indicates that under those specific low-temperature and pressure conditions, the deposition is extremely slow compared to other precursors like silane and disilane.[2]

Experimental Protocols

The experimental methodologies for silicon epitaxy using Dichlorosilane are well-established. A typical process involves the following steps:

1. Substrate Preparation:

  • The single-crystal silicon substrate undergoes a rigorous cleaning procedure to remove any organic and inorganic contaminants.

  • A common method involves a chemical clean with a mixture of sulfuric acid and hydrogen peroxide, followed by a dip in dilute hydrofluoric acid (HF) to remove the native oxide layer and passivate the surface with hydrogen.[2]

2. Deposition Process:

  • The prepared substrate is loaded into a CVD reactor.

  • The reactor is heated to the desired deposition temperature, for instance, 700°C.[1]

  • A carrier gas, typically hydrogen (H₂), is introduced into the chamber to establish a stable pressure, for example, 10 Torr.[1]

  • Dichlorosilane gas is then introduced into the reactor at a specific partial pressure.

  • The precursor gas decomposes at the heated substrate surface, leading to the epitaxial growth of a silicon film.

3. Post-Deposition:

  • After the desired film thickness is achieved, the precursor flow is stopped.

  • The reactor is cooled down under a flow of the carrier gas.

  • The wafer is then removed for further processing and characterization.

Signaling Pathways and Logical Relationships

The chemical vapor deposition process is a complex interplay of gas-phase and surface reactions. The following diagram illustrates a simplified logical workflow for the CVD process using a generic silicon precursor.

CVD_Process cluster_gas_phase Gas Phase cluster_surface Substrate Surface Precursor Precursor Gas (e.g., SiH₂Cl₂ or Si₂H₄Cl₂) Transport Mass Transport to Substrate Precursor->Transport Carrier Carrier Gas (e.g., H₂) Carrier->Transport Adsorption Adsorption of Precursor Transport->Adsorption Decomposition Surface Decomposition Adsorption->Decomposition Incorporation Si Atom Incorporation into Crystal Lattice Decomposition->Incorporation Byproducts Desorption of Byproducts (e.g., HCl, H₂) Decomposition->Byproducts

Caption: Simplified workflow of the Chemical Vapor Deposition (CVD) process.

This second diagram illustrates a simplified comparison of the decomposition pathways.

Precursor_Decomposition cluster_SiH2Cl2 Dichlorosilane (SiH₂Cl₂) cluster_Si2H4Cl2 This compound (Si₂H₄Cl₂) SiH2Cl2 SiH₂Cl₂ (g) Si_surface_1 Si (s) + 2HCl (g) SiH2Cl2->Si_surface_1 Δ Si2H4Cl2 Si₂H₄Cl₂ (g) Si_surface_2 2Si (s) + 2HCl (g) + H₂ (g) Si2H4Cl2->Si_surface_2 Δ

Caption: Simplified decomposition reactions of SiH₂Cl₂ and Si₂H₄Cl₂.

Discussion and Future Outlook

The available data firmly establishes Dichlorosilane as a viable precursor for silicon epitaxy, particularly in processes where lower deposition temperatures are desired to minimize dopant diffusion.[2][3] However, its growth rate can be limited at very low temperatures.

The case for this compound remains largely theoretical due to the absence of concrete experimental deposition rate data in the reviewed literature. Its higher silicon-to-chlorine ratio and the presence of a Si-Si bond might offer advantages in terms of silicon incorporation efficiency and potentially lower chlorine contamination in the resulting film. However, without empirical studies, these remain speculative.

For researchers and professionals in drug development utilizing silicon-based microfluidics or biosensors, the choice of precursor for silicon nitride or oxide coatings is also critical. While this guide focuses on silicon epitaxy, the fundamental principles of precursor chemistry are transferable. The low hydrogen content in films grown from chlorosilanes can be advantageous for certain applications.

References

Assessing the Purity of Synthesized 1,2-Dichlorodisilane via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in materials science and drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for assessing the purity of 1,2-Dichlorodisilane (ClH₂SiSiH₂Cl). Detailed experimental protocols and supporting data are presented to offer a practical resource for laboratory use.

Introduction to this compound and its Purity Assessment

This compound is a reactive chlorosilane used as a precursor in the synthesis of various organosilicon compounds and materials. A common route to its synthesis involves the reductive coupling of trichlorosilane or the disproportionation of other chlorodisilanes. These synthetic pathways can often lead to a mixture of related chlorosilanes as impurities. Accurate determination of the purity of this compound is crucial for ensuring the desired properties and reactivity in subsequent applications. NMR spectroscopy, particularly ¹H and ²⁹Si NMR, offers a powerful, non-destructive method for both qualitative and quantitative analysis of this compound and its potential impurities.

Comparison of Purity Assessment Methods

NMR spectroscopy provides detailed structural information and allows for quantification without the need for individual calibration standards for each impurity, a significant advantage over chromatographic techniques.

MethodPrincipleAdvantagesDisadvantages
¹H and ²⁹Si NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.- Provides structural confirmation and quantification of the main component and impurities in a single experiment.- Non-destructive.- Can be made quantitative (qNMR).- Lower sensitivity compared to GC-MS for trace impurities.- Broad signals from quadrupolar nuclei can complicate spectra.- Requires specialized equipment and expertise.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.- High separation efficiency for volatile compounds.- High sensitivity, especially with a mass spectrometer (GC-MS).- Destructive technique.- Requires calibration with standards for accurate quantification.- Thermally labile compounds may degrade.
Titration Chemical reaction of the analyte with a reagent of known concentration.- Simple, inexpensive, and can be highly accurate for determining total acidity or halide content.- Not species-specific; measures a functional group or property common to multiple components.- Less suitable for complex mixtures.

NMR Spectroscopic Analysis of this compound and Common Impurities

The following tables summarize the expected ¹H and ²⁹Si NMR spectroscopic data for this compound and its common impurities. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data for this compound and Potential Impurities

CompoundFormulaChemical Shift (δ) / ppmMultiplicity¹J(²⁹Si-¹H) / Hz
This compoundClH₂Si-SiH₂Cl~4.5Triplet~230
MonochlorosilaneSiH₃Cl~4.2Singlet~240
DichlorosilaneSiH₂Cl₂~5.0Singlet~280
TrichlorosilaneSiHCl₃~5.8Singlet~330
1,1,2-TrichlorodisilaneCl₂HSi-SiH₂ClSiH: ~5.5, SiH₂: ~4.7Triplet, DoubletSiH: ~290, SiH₂: ~235

Table 2: ²⁹Si NMR Data for this compound and Potential Impurities

CompoundFormulaChemical Shift (δ) / ppm
This compoundClH₂Si-SiH₂Cl~ -15
MonochlorosilaneSiH₃Cl~ -40
DichlorosilaneSiH₂Cl₂~ -18
TrichlorosilaneSiHCl₃~ -5
Silicon TetrachlorideSiCl₄~ -19
1,1,2-TrichlorodisilaneCl₂HSi-SiH₂ClSiHCl₂: ~ -10, SiH₂Cl: ~ -20
HexachlorodisilaneSi₂Cl₆~ 0

Note: NMR data can be influenced by solvent, concentration, and temperature. The values presented are approximate and should be used as a guide.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

Objective: To prepare a sample of synthesized this compound for NMR analysis and acquire high-quality ¹H and ²⁹Si NMR spectra.

Materials:

  • Synthesized this compound

  • Anhydrous deuterated benzene (C₆D₆) or deuterated chloroform (CDCl₃) in a sealed ampoule

  • NMR tube with a J. Young valve or equivalent

  • Gas-tight syringe

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Sample Handling: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) due to the moisture sensitivity of chlorosilanes.

  • Solvent Transfer: In a glovebox, open the sealed ampoule of deuterated solvent. Using a clean, dry gas-tight syringe, draw approximately 0.5 mL of the solvent.

  • Sample Preparation: Transfer the deuterated solvent to a clean, dry NMR tube equipped with a J. Young valve.

  • Analyte Addition: Using a clean, dry gas-tight syringe, carefully add 1-2 drops of the synthesized this compound to the NMR tube.

  • Sealing and Mixing: Securely close the J. Young valve. Gently invert the NMR tube several times to ensure the sample is thoroughly mixed.

  • NMR Data Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR:

      • Acquire a standard proton spectrum.

      • Reference the spectrum to the residual solvent peak (C₆D₅H at 7.16 ppm or CHCl₃ at 7.26 ppm).

      • Integrate all signals to determine the relative ratios of the different species.

    • ²⁹Si NMR:

      • Acquire a proton-decoupled ²⁹Si NMR spectrum. An inverse-gated decoupling sequence is recommended for quantitative measurements.

      • Use a sufficient relaxation delay (D1) to ensure full relaxation of the silicon nuclei (e.g., 60 seconds).

      • Reference the spectrum to an external standard (e.g., TMS at 0 ppm).

      • A broad background signal from the glass NMR tube and probe may be observed around -110 ppm.[1] This should be taken into account during data processing.

Protocol 2: Gas Chromatography (GC) Analysis

Objective: To assess the purity of synthesized this compound using gas chromatography.

Materials:

  • Synthesized this compound

  • Anhydrous hexane or other suitable inert solvent

  • Gas chromatograph with a thermal conductivity detector (TCD) or a mass spectrometer (MS)

Procedure:

  • Sample Preparation: Under an inert atmosphere, prepare a dilute solution (e.g., 1% v/v) of the synthesized this compound in anhydrous hexane.

  • GC Conditions:

    • Column: A non-polar capillary column, such as one with a 10% diethyl phthalate on a 6201 support, is suitable for separating chlorosilanes.[2]

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Injector Temperature: 110 °C.[2]

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to a higher temperature if necessary to elute less volatile components.[2]

    • Detector: TCD at 140 °C or MS.[2] TCD is a universal detector suitable for quantifying major components, while MS provides identification of impurities.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. Record the chromatogram and identify the peaks by their retention times. For quantitative analysis, a calibration curve for this compound should be prepared using standards of known concentration.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

workflow cluster_synthesis Synthesis & Sampling cluster_nmr NMR Analysis cluster_analysis Data Analysis synthesis Synthesize this compound sampling Sample under Inert Atmosphere synthesis->sampling nmr_prep Prepare NMR Sample in C6D6/CDCl3 sampling->nmr_prep h1_nmr Acquire ¹H NMR Spectrum nmr_prep->h1_nmr si29_nmr Acquire ²⁹Si NMR Spectrum nmr_prep->si29_nmr integrate Integrate Signals h1_nmr->integrate identify Identify Impurities via Chemical Shifts si29_nmr->identify quantify Quantify Purity integrate->quantify identify->quantify report report quantify->report Purity Report comparison cluster_methods Purity Assessment Methods cluster_info Information Provided nmr NMR Spectroscopy (¹H & ²⁹Si) structure Structural Confirmation nmr->structure quantification Quantitative Purity nmr->quantification gc Gas Chromatography (GC) gc->quantification volatility Volatility Profile gc->volatility titration Titration functional_group Total Acidity/Halide titration->functional_group

References

Unraveling the Reactivity of 1,2-Dichlorodisilane: A Comparative Guide to Reaction Mechanism Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of the reaction mechanisms of silicon compounds is paramount. This guide provides a comparative analysis of the validated and theoretical reaction pathways of 1,2-Dichlorodisilane (H₂ClSiSiH₂Cl), offering insights into its thermal stability and reactivity. Due to a prevalence of theoretical data for this compound, this guide also incorporates experimental findings for the closely related dichlorosilane (SiH₂Cl₂) to provide a robust comparative framework.

Thermal Decomposition: A Tale of Two Pathways

The thermal decomposition of this compound is a critical aspect of its chemistry, particularly in applications such as chemical vapor deposition. Theoretical studies, primarily employing ab initio molecular orbital calculations, have elucidated the primary competing pathways for its unimolecular decomposition.

The two main proposed mechanisms are:

  • SiHCl Elimination: This pathway is predicted to be the more favorable route, involving the elimination of chlorosilylene (SiHCl).

  • SiH₂ Elimination: This alternative pathway involves the elimination of silylene (SiH₂).

Computational studies suggest that SiHCl elimination has a lower activation energy (Ea) of approximately 45 kcal/mol, making it the dominant decomposition pathway. Hydrogen elimination is considered a much slower, minor pathway.

Comparative Data: Theoretical vs. Experimental

Direct experimental validation of the thermal decomposition of this compound is not extensively documented in the literature. However, experimental studies on the thermal decomposition of dichlorosilane (SiH₂Cl₂) offer valuable comparative data.

CompoundMethodPredicted/ExperimentalPrimary PathwayActivation Energy (Ea)Major Products
This compound Theoretical (ab initio)PredictedSiHCl Elimination~45 kcal/molSiHCl, SiH₂Cl₂
Dichlorosilane (SiH₂Cl₂) Experimental (Pyrolysis)ExperimentalComplex~43 kcal/mol (180 kJ/mol)[1]H₂, SiH₃Cl, SiCl₄[1]

Catalytic Decomposition: The Influence of Lewis Acids

In the presence of Lewis acid catalysts such as Aluminum Chloride (AlCl₃), this compound undergoes rapid decomposition even at room temperature. This catalytic pathway involves H/Cl exchange and Si-Si bond cleavage, leading to a complex mixture of chlorosilanes. This high reactivity in the presence of catalysts is a crucial consideration for its storage and handling.

Alternative Reaction Pathways: Reactions with Nucleophiles

Beyond decomposition, this compound is a precursor for the synthesis of various organosilicon compounds. It readily reacts with nucleophiles, such as primary and secondary amines, to form silicon-containing heterocycles. For instance, the reaction with N,N'-dimethylethylenediamine leads to the formation of a six-membered heterocyclic ring. These reactions typically proceed via nucleophilic substitution at the silicon center.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed reaction pathways for the thermal decomposition of this compound.

Thermal_Decomposition cluster_main Thermal Decomposition of this compound cluster_path1 Primary Pathway (Predicted) cluster_path2 Secondary Pathway (Predicted) This compound H₂ClSi-SiH₂Cl SiHCl_Elimination SiHCl Elimination (Ea ≈ 45 kcal/mol) This compound->SiHCl_Elimination Δ SiH2_Elimination SiH₂ Elimination This compound->SiH2_Elimination Δ Products1 SiHCl + SiH₂Cl₂ SiHCl_Elimination->Products1 Products2 SiH₂ + SiH₂Cl₂ SiH2_Elimination->Products2

Caption: Predicted thermal decomposition pathways of this compound.

Experimental Protocols

Validating the proposed reaction mechanisms for this compound requires rigorous experimental investigation. Below is a representative protocol for studying the gas-phase thermal decomposition, adapted from methodologies used for other chlorosilanes.

Protocol: Gas-Phase Pyrolysis of this compound

Objective: To determine the kinetic parameters and product distribution of the thermal decomposition of this compound.

Apparatus:

  • Flow Tube Reactor: A quartz or silicon carbide tube housed in a high-temperature furnace.

  • Mass Flow Controllers: To precisely control the flow rates of this compound and a carrier gas (e.g., Argon or Nitrogen).

  • Pressure Transducers: To monitor the pressure within the reactor.

  • Analytical Equipment:

    • Mass Spectrometer (MS): For identifying the decomposition products in real-time.

    • Fourier-Transform Infrared (FTIR) Spectrometer: For quantitative analysis of reactants and stable products.

    • Gas Chromatography (GC): To separate and quantify the final product mixture.

Procedure:

  • System Preparation: The flow tube reactor is evacuated to a high vacuum and then heated to the desired reaction temperature (e.g., in the range of 300-600 °C).

  • Reactant Introduction: A dilute mixture of this compound in the carrier gas is introduced into the reactor at a controlled flow rate and pressure.

  • Reaction: The gas mixture flows through the heated zone of the reactor, where thermal decomposition occurs. The residence time in the hot zone is controlled by the flow rate and reactor dimensions.

  • Product Analysis:

    • A portion of the gas exiting the reactor is sampled directly into the mass spectrometer to identify reactive intermediates and primary products.

    • The remaining gas is collected and analyzed by FTIR and GC to determine the concentrations of the starting material and stable products.

  • Data Analysis:

    • The rate of decomposition is determined by measuring the decrease in the concentration of this compound as a function of temperature and residence time.

    • An Arrhenius plot (ln(k) vs. 1/T) is constructed to determine the activation energy (Ea) and the pre-exponential factor (A).

    • The product distribution is quantified to identify the major and minor reaction pathways.

Workflow Diagram:

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Product Analysis cluster_data Data Analysis Reactant This compound + Carrier Gas MFC Mass Flow Controllers Reactant->MFC Reactor Flow Tube Reactor (High Temperature) MFC->Reactor MS Mass Spectrometry (Real-time) Reactor->MS FTIR_GC FTIR / GC (Quantitative) Reactor->FTIR_GC Kinetics Rate Constants (k) FTIR_GC->Kinetics Products Product Distribution FTIR_GC->Products Arrhenius Activation Energy (Ea) Kinetics->Arrhenius

Caption: Workflow for the experimental validation of gas-phase reaction mechanisms.

References

Dichlorodisilane Isomers as Precursors for Silicon Materials: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced silicon-based materials, the choice of precursor chemistry is paramount. Dichlorodisilane (Si₂H₄Cl₂) isomers, specifically 1,1-dichlorodisilane and 1,2-dichlorodisilane, present intriguing possibilities as alternatives to traditionally used silicon sources like silane (SiH₄) and dichlorosilane (SiH₂Cl₂). Their higher silicon content per molecule and potentially different decomposition pathways could offer advantages in achieving desired film properties at lower temperatures. This guide provides a comparative overview of these two isomers, summarizing the currently available data and theoretical insights into their use as precursors for silicon materials such as amorphous silicon (a-Si:H) and silicon nitride (SiNₓ).

Chemical Properties and Stability

Both 1,1-dichlorodisilane and this compound are colorless liquids at room temperature. The arrangement of chlorine atoms on the silicon backbone significantly influences their molecular symmetry and reactivity.

  • 1,1-Dichlorodisilane: Features two chlorine atoms bonded to the same silicon atom.

  • This compound: Has one chlorine atom bonded to each of the two silicon atoms.

Studies have shown that this compound is stable for weeks at room temperature, indicating its suitability for storage and delivery in chemical vapor deposition (CVD) systems. While specific stability data for 1,1-dichlorodisilane is less readily available in the reviewed literature, its structural similarity suggests comparable stability under controlled conditions.

Performance as Silicon Precursors: A Data-Driven Comparison

Direct, head-to-head experimental comparisons of 1,1-dichlorodisilane and this compound in CVD processes are not extensively reported in the public domain. However, by examining data from related chlorosilane precursors and theoretical studies, we can infer potential performance characteristics. The following tables summarize the expected and, where available, reported data for these isomers.

Table 1: Comparison of Dichlorodisilane Isomers for Amorphous Silicon (a-Si:H) Deposition

Parameter1,1-DichlorodisilaneThis compoundSilane (SiH₄) (for reference)Dichlorosilane (SiH₂Cl₂) (for reference)
Deposition Temperature (°C) Data not availableData not available200 - 400550 - 650
Deposition Rate (Å/min) Data not availableData not available50 - 20010 - 100
Film Purity (% Si) Expected to be highExpected to be highHighHigh
Hydrogen Content (at. %) Data not availableData not available10 - 20< 5
Refractive Index Data not availableData not available~3.5 - 4.0~3.8 - 4.2

Table 2: Comparison of Dichlorodisilane Isomers for Silicon Nitride (SiNₓ) Deposition

Parameter1,1-DichlorodisilaneThis compoundDichlorosilane (SiH₂Cl₂) + NH₃ (for reference)
Deposition Temperature (°C) Data not availableData not available700 - 850
Deposition Rate (Å/min) Data not availableData not available20 - 50
Si:N Ratio Data not availableData not available~0.75 (for Si₃N₄)
Chlorine Content (at. %) Expected to be low with proper process controlExpected to be low with proper process controlCan be a contaminant
Refractive Index Data not availableData not available~2.0
Wet Etch Rate (A/min in dilute HF) Data not availableData not availableVaries with deposition conditions

Note: The lack of specific experimental data for the dichlorodisilane isomers necessitates further research to fully evaluate their potential and optimize deposition processes. The data for reference compounds are typical values and can vary significantly with deposition conditions.

Experimental Protocols

Detailed experimental protocols for the use of dichlorodisilane isomers are not widely published. However, a general procedure for the deposition of silicon-containing films using these precursors in a low-pressure chemical vapor deposition (LPCVD) or plasma-enhanced chemical vapor deposition (PECVD) reactor can be outlined as follows:

1. Substrate Preparation:

  • Silicon wafers are cleaned using a standard RCA or similar cleaning procedure to remove organic and metallic contaminants.

  • A brief dip in dilute hydrofluoric acid (HF) is typically performed to remove the native oxide layer immediately before loading into the reactor.

2. Deposition Process:

  • The cleaned substrate is placed on a heated susceptor in the deposition chamber.

  • The chamber is evacuated to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ Torr.

  • The substrate is heated to the desired deposition temperature.

  • The dichlorodisilane isomer vapor is introduced into the chamber from a bubbler or a direct liquid injection system, often with a carrier gas such as argon or nitrogen.

  • For SiNₓ deposition, a nitrogen source, such as ammonia (NH₃) or a nitrogen plasma, is co-flowed into the chamber.

  • The process pressure is maintained at a constant value, typically in the range of a few hundred mTorr to a few Torr.

  • For PECVD, a radio-frequency (RF) plasma is ignited in the chamber to enhance the decomposition of the precursor gases at lower temperatures.

  • After the desired film thickness is achieved, the precursor and reactive gas flows are stopped, and the chamber is purged with an inert gas.

  • The substrate is cooled down under vacuum or in an inert atmosphere before being removed from the chamber.

3. Film Characterization:

  • Film thickness and refractive index are typically measured using ellipsometry.

  • Elemental composition and bonding are analyzed using X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR).

  • Surface morphology and roughness are characterized by atomic force microscopy (AFM) and scanning electron microscopy (SEM).

  • For SiNₓ films, the wet etch rate in a buffered or dilute HF solution is a common measure of film quality and density.

Visualizing Chemical Pathways and Processes

To better understand the chemistry of dichlorodisilane isomers as precursors, the following diagrams illustrate their molecular structures, potential decomposition pathways, and a typical experimental workflow.

G cluster_11 1,1-Dichlorodisilane cluster_12 This compound Si1_1 Si Si2_1 Si Si1_1->Si2_1 H1_1 H Si1_1->H1_1 Cl1_1 Cl Si1_1->Cl1_1 Cl2_1 Cl Si1_1->Cl2_1 H2_1 H Si2_1->H2_1 H3_1 H Si2_1->H3_1 H4_1 H Si2_1->H4_1 Si1_2 Si Si2_2 Si Si1_2->Si2_2 H1_2 H Si1_2->H1_2 H2_2 H Si1_2->H2_2 Cl1_2 Cl Si1_2->Cl1_2 H3_2 H Si2_2->H3_2 H4_2 H Si2_2->H4_2 Cl2_2 Cl Si2_2->Cl2_2

Caption: Molecular structures of 1,1- and this compound.

G Si₂H₄Cl₂ (g) Si₂H₄Cl₂ (g) SiHCl (g) + SiH₃Cl (g) SiHCl (g) + SiH₃Cl (g) Si₂H₄Cl₂ (g)->SiHCl (g) + SiH₃Cl (g) Path A SiCl₂ (g) + SiH₄ (g) SiCl₂ (g) + SiH₄ (g) Si₂H₄Cl₂ (g)->SiCl₂ (g) + SiH₄ (g) Path B Surface Adsorption Surface Adsorption SiHCl (g) + SiH₃Cl (g)->Surface Adsorption SiCl₂ (g) + SiH₄ (g)->Surface Adsorption Film Growth (Si, a-Si:H, SiNₓ) Film Growth (Si, a-Si:H, SiNₓ) Surface Adsorption->Film Growth (Si, a-Si:H, SiNₓ)

Caption: Potential thermal decomposition pathways for dichlorodisilane isomers.

G Substrate Loading Substrate Loading Pumping Down Pumping Down Substrate Loading->Pumping Down Heating to Deposition T Heating to Deposition T Pumping Down->Heating to Deposition T Precursor & Gas Introduction Precursor & Gas Introduction Heating to Deposition T->Precursor & Gas Introduction Plasma Ignition (PECVD) Plasma Ignition (PECVD) Precursor & Gas Introduction->Plasma Ignition (PECVD) Film Deposition Film Deposition Precursor & Gas Introduction->Film Deposition LPCVD Plasma Ignition (PECVD)->Film Deposition Purging Purging Film Deposition->Purging Cool Down & Unloading Cool Down & Unloading Purging->Cool Down & Unloading

Safety Operating Guide

Proper Disposal of 1,2-Dichlorodisilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1,2-Dichlorodisilane. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.

Due to the reactive and hazardous nature of this compound, it is imperative that it is handled and disposed of with strict adherence to safety protocols. This guide provides a procedural, step-by-step approach to its disposal, grounded in the known reactivity of similar chlorosilane compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Safety Consideration Requirement
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile, neoprene), chemical splash goggles, face shield, flame-retardant lab coat, and closed-toe shoes. Respiratory protection may be necessary if handling outside of a fume hood.
Work Area A well-ventilated chemical fume hood is mandatory. An emergency eyewash station and safety shower must be readily accessible.
Fire Safety Keep a Class B (or ABC) fire extinguisher nearby. Do not use water-based extinguishers.
Spill Kit Have a spill kit rated for flammable and corrosive liquids readily available. Absorbent materials should be inert (e.g., sand, vermiculite).

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves a controlled hydrolysis and neutralization process. This procedure must be carried out with caution due to the exothermic nature of the reaction and the release of hydrogen chloride gas.

Experimental Protocol: Hydrolysis and Neutralization

  • Preparation:

    • In a chemical fume hood, prepare a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved hydrogen chloride gas.

    • Place a suitable solvent, such as a high-boiling point hydrocarbon (e.g., heptane or toluene), in the flask. The volume should be sufficient to dilute the this compound and help control the reaction temperature.

    • Cool the flask in an ice/water bath to maintain a low temperature during the addition.

  • Slow Addition:

    • Carefully transfer the this compound to the dropping funnel.

    • Add the this compound dropwise to the cooled solvent with vigorous stirring. The rate of addition should be slow enough to prevent a rapid temperature increase.

  • Controlled Hydrolysis:

    • Once the this compound is fully dissolved and the solution is cooled, slowly add a stoichiometric excess of a basic solution (e.g., a dilute solution of sodium bicarbonate or sodium hydroxide) via the dropping funnel. This reaction is highly exothermic and will generate hydrogen chloride gas.

    • Monitor the temperature of the reaction mixture closely and control the rate of addition to keep the temperature below 20°C.

  • Neutralization and Quenching:

    • After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.

    • Check the pH of the aqueous layer to ensure it is neutral or slightly basic. If it is still acidic, add more basic solution until neutralization is complete.

  • Waste Segregation and Final Disposal:

    • Separate the organic and aqueous layers.

    • The aqueous layer, containing dissolved salts, should be disposed of as aqueous waste according to your institution's guidelines.

    • The organic layer should be collected in a designated halogenated organic waste container.

    • All contaminated materials (e.g., glassware, stir bars, septa) should be thoroughly decontaminated with a suitable solvent before being removed from the fume hood.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_neutralization Neutralization & Workup cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_materials Prepare Reaction Setup (Flask, Stirrer, Scrubber) prep_hood->prep_materials add_solvent Add Solvent to Flask prep_materials->add_solvent cool_flask Cool Flask in Ice Bath add_solvent->cool_flask add_dichloro Slowly Add This compound cool_flask->add_dichloro add_base Controlled Addition of Basic Solution (Hydrolysis) add_dichloro->add_base monitor_temp Monitor Temperature add_base->monitor_temp Exothermic Reaction warm_rt Warm to Room Temperature add_base->warm_rt monitor_temp->add_base check_ph Check pH of Aqueous Layer warm_rt->check_ph separate_layers Separate Organic and Aqueous Layers check_ph->separate_layers pH Neutral dispose_aqueous Dispose of Aqueous Waste separate_layers->dispose_aqueous dispose_organic Dispose of Halogenated Organic Waste separate_layers->dispose_organic decontaminate Decontaminate Glassware dispose_organic->decontaminate

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can mitigate the risks associated with the disposal of this compound and ensure compliance with safety regulations. Always prioritize safety and consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.

Navigating the Safe Handling of 1,2-Dichlorodisilane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for 1,2-Dichlorodisilane

Researchers, scientists, and drug development professionals working with the highly reactive compound this compound must adhere to stringent safety protocols to mitigate risks of exposure and chemical incidents. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this chemical in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to its corrosive and water-reactive nature, a comprehensive personal protective equipment (PPE) strategy is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the level of protection needed for various laboratory operations.

PPE CategoryLevel of ProtectionSpecifications
Respiratory Protection HighA NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required, especially when working outside of a certified fume hood or in case of a spill. For increased protection, this should be used in combination with an auxiliary self-contained breathing apparatus (SCBA).
Eye and Face Protection HighChemical splash goggles and a face shield are mandatory to protect against splashes and corrosive vapors.
Skin and Body Protection HighA chemical-resistant suit or apron over a flame-resistant lab coat is necessary. Clothing should be made of materials resistant to chlorosilanes. Contaminated work clothes should not be taken home and must be decontaminated by trained personnel.
Hand Protection HighWear two pairs of chemical-resistant gloves; an inner nitrile glove and an outer, heavy-duty glove (e.g., butyl rubber or Viton) are recommended. Gloves should be inspected for any signs of degradation before and during use.
Foot Protection HighSteel-toed, chemical-resistant boots should be worn in areas where this compound is handled.

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound requires a meticulously planned and executed operational procedure. All work must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood with the sash at the lowest practical height.

Experimental Workflow:

  • Preparation:

    • Ensure all necessary PPE is donned correctly before entering the designated handling area.

    • Verify that an emergency shower and eyewash station are readily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

    • Inert atmosphere (e.g., argon or nitrogen) should be used for reactions and transfers to prevent contact with moisture.

  • Handling and Transfer:

    • Use only glass or other compatible, corrosion-resistant equipment.

    • Ground and bond all containers and equipment to prevent static discharge, which could be an ignition source.

    • Transfers should be conducted using techniques that minimize the generation of aerosols or vapors, such as using a cannula for liquid transfers.

    • Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials.

  • Post-Handling:

    • Decontaminate all equipment that has come into contact with this compound immediately after use.

    • Properly label and store any unused material in a designated, secure location.

    • Remove and decontaminate PPE in a designated area.

Emergency Response: Spill and Exposure Protocols

In the event of a spill or personnel exposure, immediate and decisive action is critical.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Isolate: Isolate the area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert, dry absorbent such as sand or vermiculite. Do not use combustible materials like paper towels.

  • Neutralize: Slowly and cautiously add a neutralizing agent (e.g., sodium bicarbonate or a commercial neutralizing agent for acids) to the absorbed material.

  • Collect: Carefully collect the neutralized material into a designated, labeled waste container.

Personnel Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Safe Neutralization and Waste Management

Due to its reactivity, this compound waste must be neutralized before disposal.

Waste Neutralization Protocol:

  • Work in a fume hood and wear appropriate PPE.

  • Slowly and cautiously add the this compound waste to a large volume of a stirred, cooled (ice bath) solution of sodium bicarbonate or another suitable neutralizing agent. The reaction can be vigorous and produce hydrogen chloride gas, so a slow addition rate is crucial.

  • Continue stirring for several hours to ensure complete neutralization.

  • Test the pH of the solution to confirm it is neutral.

  • The neutralized waste can then be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations.

Workflow for Handling this compound

Workflow for Handling and Emergency Response for this compound cluster_handling Standard Handling Procedure cluster_emergency Emergency Procedures Preparation Preparation Handling_and_Transfer Handling_and_Transfer Preparation->Handling_and_Transfer Post-Handling Post-Handling Handling_and_Transfer->Post-Handling End End Post-Handling->End Spill_Detected Spill_Detected Evacuate_and_Isolate Evacuate_and_Isolate Spill_Detected->Evacuate_and_Isolate Contain_and_Neutralize Contain_and_Neutralize Evacuate_and_Isolate->Contain_and_Neutralize Collect_Waste Collect_Waste Contain_and_Neutralize->Collect_Waste Collect_Waste->End Exposure_Occurs Exposure_Occurs Immediate_First_Aid Immediate_First_Aid Exposure_Occurs->Immediate_First_Aid Seek_Medical_Attention Seek_Medical_Attention Immediate_First_Aid->Seek_Medical_Attention Seek_Medical_Attention->End Start Start Start->Preparation

Caption: A flowchart illustrating the standard operating procedures for handling this compound and the immediate actions to be taken in case of an emergency.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.